Zinc pheophytin B
Description
Structure
2D Structure
Properties
CAS No. |
22088-19-3 |
|---|---|
Molecular Formula |
C55H70N4O6Zn |
Molecular Weight |
948.5 g/mol |
IUPAC Name |
zinc;(E)-[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |
InChI |
InChI=1S/C55H72N4O6.Zn/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2/b34-25+; |
InChI Key |
NGCIBSGGGZNKCK-HXAPHQIMSA-L |
Isomeric SMILES |
CCC\1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)/C1=C/[O-])C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2] |
Canonical SMILES |
CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2] |
Origin of Product |
United States |
Foundational & Exploratory
What are the photophysical properties of Zinc pheophytin B?
An In-depth Technical Guide on the Photophysical Properties of Zinc Pheophytin b
Introduction
This compound is a metalloporphyrin derived from chlorophyll b, where the central magnesium ion is replaced by a zinc ion. This substitution significantly alters the molecule's photophysical and chemical properties, enhancing its stability and modifying its excited-state dynamics. As a derivative of a primary photosynthetic pigment, this compound plays a role in light-harvesting and electron transport studies. Furthermore, its distinct photophysical characteristics, particularly the enhancement of intersystem crossing by the zinc center, make it a compound of interest for applications in photodynamic therapy (PDT) and as a photosensitizer in various chemical reactions.
This technical guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental protocols for their characterization, and visualizes the underlying processes and workflows. The content is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and drug development.
Core Photophysical Properties
The photophysical behavior of this compound is governed by its extended π-conjugated macrocyclic structure. The central zinc ion plays a critical role in modulating the energy levels and decay pathways of the excited states.
Absorption and Emission Spectra
Like other porphyrins, the electronic absorption spectrum of this compound is dominated by two main features:
-
The Soret Band (or B band): An intense absorption peak located in the near-UV or blue region of the spectrum, typically around 410 nm. This band corresponds to the transition from the ground state (S₀) to the second excited singlet state (S₂).
-
The Q-bands: A series of weaker absorption bands found in the visible region of the spectrum (500–650 nm). These bands represent the transition from the ground state (S₀) to the first excited singlet state (S₁).
Upon excitation, this compound relaxes to the S₁ state and can then decay back to the ground state via fluorescence, emitting light at a longer wavelength than it absorbs. The primary fluorescence emission is typically observed around 670 nm.
Excited State Dynamics and Quantum Yields
The incorporation of the zinc ion significantly influences the de-excitation pathways from the S₁ state. The heavy atom effect of the zinc ion promotes spin-orbit coupling, which enhances the rate of intersystem crossing (ISC) —a non-radiative process where the molecule transitions from the first excited singlet state (S₁) to the lower-energy first excited triplet state (T₁).
This enhanced ISC has two major consequences:
-
It reduces the fluorescence quantum yield (Φf), as fewer molecules are de-exciting via the fluorescent pathway.
-
It increases the triplet quantum yield (ΦT), leading to a higher population of molecules in the long-lived triplet state.
The triplet state is critical for applications like PDT, as it can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key cytotoxic agent.
Quantitative Photophysical Data
While specific, experimentally-derived values for the fluorescence quantum yield and excited-state lifetime of this compound are not extensively documented in publicly accessible literature, the table below summarizes its known spectral properties. For comparative context, data for Zinc Tetraphenylporphyrin (ZnTPP), a widely studied and representative zinc porphyrin, is included.
| Photophysical Property | This compound | Zinc Tetraphenylporphyrin (ZnTPP) (for comparison) |
| Soret Band (λ_abs, Soret) | ~410 nm | ~428 nm |
| Q-Bands (λ_abs, Q) | 500 - 650 nm | ~550 nm, ~590 nm |
| Fluorescence Emission (λ_em) | ~670 nm | ~607 nm, ~662 nm |
| Fluorescence Quantum Yield (Φ_f) | Not available in cited literature. Qualitatively low due to efficient ISC. | 0.033 |
| Excited-State Lifetime (τ_s) | Not available in cited literature. | ~1.7 - 2.0 ns |
| Intersystem Crossing (ISC) | Enhanced by the central Zn²⁺ ion | Efficient |
Visualization of Key Photophysical Processes
The energetic pathways following light absorption by this compound can be illustrated with a simplified Jablonski diagram, which shows the sequence of absorption, fluorescence, intersystem crossing, and subsequent energy transfer to produce singlet oxygen.
An In-depth Technical Guide to the Synthesis and Characterization of Zinc Pheophytin b
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Zinc pheophytin b, a metalloporphyrin derived from chlorophyll b. This document details the multi-step synthesis process, beginning with extraction from natural sources, followed by demetallation and subsequent zinc insertion. It also covers the critical analytical techniques employed for its characterization and purification.
Introduction
This compound is a derivative of chlorophyll b where the central magnesium ion is replaced by a zinc ion. This substitution imparts unique photophysical and chemical properties, making it a molecule of interest in various research fields, including photosynthesis, photodynamic therapy, and materials science. Its role as an electron carrier in the electron transfer pathway of Photosystem II is of particular significance.[1] This guide offers detailed experimental protocols, data summaries, and workflow visualizations to aid researchers in the successful synthesis and rigorous characterization of this compound.
Synthesis of this compound
The synthesis is typically a two-step process involving the conversion of chlorophyll b to pheophytin b, followed by the insertion of zinc. The entire process should be conducted in the dark or under subdued light to prevent photodegradation.[1]
Step 1: Extraction of Chlorophylls and Conversion to Pheophytin b
The precursor, pheophytin b, is obtained by extracting chlorophyll b from plant sources and removing the central magnesium ion through acidification.[1]
Experimental Protocol: Pheophytinization
-
Extraction:
-
Homogenize fresh spinach leaves (or other chlorophyll-rich plant material) with 80-100% acetone or methanol using a blender or mortar and pestle.[2] The use of methanol is often preferred for complete extraction of chlorophyll b.[2]
-
Filter the homogenate through cheesecloth and then a Büchner funnel to remove solid plant debris.
-
Transfer the pigment extract to a separatory funnel and wash with an equal volume of hexane and then with water to remove more polar impurities. The chlorophylls will partition into the hexane layer.
-
-
Demetallation (Acidification):
-
To the chlorophyll-containing hexane extract, add a dilute solution of hydrochloric acid (e.g., 1-2 drops of concentrated HCl in 10 mL of solvent) and shake gently.[3]
-
The conversion of chlorophyll b (typically blue-green) to pheophytin b (yellow-brown) is visually apparent and can be monitored spectrophotometrically. The reaction is generally complete within a few minutes.[3]
-
Wash the solution with distilled water multiple times to remove the acid.
-
-
Purification of Pheophytin b:
-
Dry the resulting pheophytin b solution over anhydrous sodium sulfate.
-
The solvent can be removed under reduced pressure. The crude pheophytin b can be purified further using column chromatography on silica gel if necessary.
-
Step 2: Metallation - Insertion of Zinc
The final step is the insertion of a zinc ion into the porphyrin core of pheophytin b.
Experimental Protocol: Zinc Insertion
-
Reaction Setup:
-
Reflux Method:
-
Add the zinc salt solution to the pheophytin b solution.
-
Reflux the mixture at approximately 60°C for 30-60 minutes under an inert nitrogen atmosphere.[1] The reaction progress can be monitored by UV-Vis spectroscopy, observing the shift in the Q-band.
-
-
Alternative Method (Milder Conditions):
-
Alternatively, heat the mixture at 40°C for 1 hour, followed by standing at room temperature for 24 hours to allow for complex formation.[1]
-
-
Purification of this compound:
-
After the reaction is complete, wash the solution with water to remove excess zinc salts.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
The final product should be purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.[1]
-
Data Presentation
The following tables summarize key quantitative data for the compounds involved in the synthesis.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Color |
| Pheophytin b | C₅₅H₇₂N₄O₆ | 885.20 | Yellow-Brown |
| This compound | C₅₅H₇₀N₄O₆Zn | 948.5 [5] | Green |
Table 2: Synthesis Reaction Parameters
| Step | Reagents | Solvent(s) | Temperature | Duration | Key Considerations |
| Demetallation | Pheophytin b, HCl | Hexane/Acetone | Room Temp. | < 5 minutes | Rapid conversion, requires acid removal.[3] |
| Metallation (Reflux) | Pheophytin b, Zinc Acetate | Chloroform/Methanol | ~60 °C | 30-60 min | Requires inert atmosphere.[1] |
| Metallation (Mild) | Pheophytin b, Zinc Sulfate/Acetate | Ethanol | 40 °C then RT | 1 hr then 24 hrs | Slower, gentler alternative.[1] |
Characterization of this compound
Rigorous analytical characterization is essential to confirm the successful insertion of zinc and to assess the purity of the final compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is the primary method for monitoring the reaction and characterizing the final product. The insertion of zinc into the pheophytin macrocycle causes a distinct hypsochromic (blue) shift in the absorption bands.
-
Pheophytin b: In diethyl ether, pheophytin b exhibits a Soret band around 434 nm and a main Q-band at approximately 655 nm.[6][7]
-
This compound: Upon metallation, the spectrum simplifies to a typical metalloporphyrin spectrum.[8] Expect a sharp Soret band shifted to around 410-428 nm and two less intense Q-bands between 500-650 nm.[1][8]
Experimental Protocol: UV-Vis Analysis
-
Dissolve a small, accurately weighed sample in a suitable spectroscopic grade solvent (e.g., diethyl ether, acetone, or chloroform).
-
Record the absorption spectrum from approximately 350 nm to 750 nm using a dual-beam spectrophotometer.
-
Use the pure solvent as a blank reference.
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands and compare them to literature values for the precursor and expected product.
Table 3: Spectroscopic Data (Absorption Maxima in Diethyl Ether)
| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) |
| Pheophytin b | ~434[6][7] | ~525, ~599, ~655[6][7] |
| This compound (Expected) | ~410 - 428 [1][8] | Two bands between 500-650 [1][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the molecular structure. The insertion of the diamagnetic Zn²⁺ ion causes predictable changes in the chemical shifts of the protons on the porphyrin ring.
-
Expected Shifts: Protons on the pyrrole rings, which are close to the center of the macrocycle, are expected to exhibit a downfield shift upon zinc insertion. This is due to the deshielding effect caused by the presence of the metal dication.[8] In contrast, the N-H protons of the pheophytin precursor (which resonate at a highly shielded, upfield position) will disappear.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the final product, thereby verifying the successful insertion of zinc.
-
Expected Mass: High-resolution mass spectrometry should confirm the molecular weight of this compound (Monoisotopic mass: 946.458678 Da).[5]
-
Fragmentation: A common fragmentation pattern for chlorophyll derivatives is the loss of the long phytyl tail.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for both the final purification of this compound and the assessment of its purity.[1]
Experimental Protocol: HPLC Analysis
-
System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water is commonly employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution, allowing for the simultaneous acquisition of UV-Vis spectra to confirm the identity of the peaks. Fluorometric detection can also be used for enhanced sensitivity.[1]
-
Purity Assessment: The purity is determined by integrating the peak area of the product relative to the total area of all detected peaks at a relevant wavelength (e.g., the Soret band maximum).
Visualized Workflows and Pathways
Logical Structure of Synthesis
Caption: Transformation from Chlorophyll b to this compound.
Experimental Workflow for Synthesis
References
- 1. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 2. prometheusprotocols.net [prometheusprotocols.net]
- 3. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 4. Buy this compound | 22088-19-3 [smolecule.com]
- 5. This compound | C55H70N4O6Zn | CID 135869794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. epic.awi.de [epic.awi.de]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. researchgate.net [researchgate.net]
Discovery and history of Zinc pheophytin B
An In-depth Technical Guide to Zinc Pheophytin B: Discovery, Properties, and Experimental Protocols
Introduction
This compound is a metalloporphyrin, specifically a derivative of chlorophyll b where the central magnesium ion is replaced by a zinc ion.[1][2] This alteration occurs naturally during plant senescence or food processing and can also be induced synthetically.[1] Initially considered a mere degradation product of chlorophyll, its crucial role as an electron carrier in the electron transfer pathway of Photosystem II (PSII) has been established, highlighting its significance in the fundamental process of photosynthesis.[1][3] Beyond its biological function, this compound exhibits enhanced stability and antioxidant properties, leading to its investigation for applications in food science, agriculture, and medicine.[1][2]
This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological role of this compound, tailored for researchers and professionals in the fields of science and drug development.
Discovery and History
The study of this compound is intrinsically linked to the research on chlorophyll and its derivatives. Chlorophylls, the primary pigments in photosynthesis, can lose their central magnesium ion under acidic conditions or during thermal processing, a process that forms pheophytins.[2] Pheophytin b, derived from chlorophyll b, was initially thought to be simply a breakdown product.[3][4]
However, further research, including techniques like electron paramagnetic resonance (EPR) spectroscopy, revealed that pheophytin is a critical and functional component of the photosynthetic apparatus.[3] It was identified as the primary electron acceptor in Photosystem II, acting as the intermediary between the primary electron donor P680 and the subsequent plastoquinone acceptor (QA).[3]
The substitution of the central magnesium ion in chlorophylls with other metal ions, such as zinc, was observed both in vitro and in vivo, particularly in plants under heavy metal stress.[5] This led to the characterization of various metalloporphyrin complexes, including this compound. The insertion of zinc was found to create a more stable complex compared to its magnesium counterpart, especially under certain conditions like UV-B irradiation.[2][5][6] This enhanced stability and its distinct spectroscopic properties have made this compound a subject of interest for its potential applications as a food colorant, antioxidant, and photosensitizer.[1] The first publication mentioning the absorption spectra of zinc complexes of pheophytins dates back to 1968.[7]
Chemical and Physical Properties
This compound is characterized by the chemical formula C₅₅H₇₀N₄O₆Zn.[2][8] The replacement of the central magnesium with zinc alters its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅₅H₇₀N₄O₆Zn | [2][8] |
| Molecular Weight | 948.5 g/mol | [1][8] |
| Exact Mass | 946.458678 Da | [8] |
| CAS Number | 22088-19-3 | [1][8] |
| Synonyms | Zinc chlorophyll b, Zinc(pheophytin b-ato(2-))- | [8] |
Experimental Protocols
The synthesis of this compound from natural sources is a well-established multi-step process. The protocol involves the extraction of chlorophyll, its conversion to pheophytin, and the final insertion of zinc.
Extraction and Preparation of Pheophytin B
This phase focuses on isolating chlorophyll b and converting it to its magnesium-free form, pheophytin b.
-
Objective: To extract chlorophylls from plant material and remove the central magnesium ion to yield pheophytin b.
-
Materials:
-
Methodology:
-
Enzyme Inactivation: To prevent enzymatic degradation of chlorophyll, treat the plant material with heat. A common method involves near-boiling water treatment (98°C) followed by autoclaving at 121°C for one hour.[1]
-
Extraction: Extract the heat-treated plant powder with an organic solvent like acetone or diethyl ether to isolate the chlorophyll pigments.[1]
-
Demetallation (Pheophytinization): Treat the chlorophyll extract with a weak acid (e.g., dilute HCl). This process removes the central Mg²⁺ ion from the chlorophyll b molecule, yielding pheophytin b.[1][2] The reaction is visually confirmed by a color change from bright green to an olive-brown hue.
-
Metallation: Synthesis of this compound
This final phase involves inserting zinc into the pheophytin b macrocycle.
-
Objective: To replace the two central hydrogen atoms in pheophytin b with a zinc ion.
-
Materials:
-
Methodology:
-
Reaction Setup: Dissolve the pheophytin b extract in a suitable solvent such as chloroform.
-
Zinc Insertion: Add a solution of zinc(II) acetate in methanol to the pheophytin b solution.
-
Reflux: Reflux the mixture at approximately 60°C for about 30 minutes.[1] It is crucial to perform this reaction under an inert nitrogen atmosphere and in the dark to prevent light and oxygen-induced degradation.[1]
-
Purification and Verification: After the reaction, purify the resulting this compound using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[1] Verify the final product using spectroscopic methods.
-
Characterization and Analysis
Several spectroscopic and chromatographic techniques are essential for the characterization and verification of this compound.
| Technique | Purpose |
| UV-Vis Spectroscopy | Confirms successful metal insertion by observing shifts in the absorption maxima (Qx, Qy, and Soret bands) compared to chlorophyll and pheophytin.[1] |
| High-Performance Liquid Chromatography (HPLC) | Used for both analytical and preparative purposes to confirm the identity and purity of the compound, separating it from other derivatives.[1] |
| Mass Spectrometry (MS) | Characterizes the chemical structure and verifies the successful insertion of zinc by confirming the molecular weight of the final compound.[1] |
| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR spectroscopy are employed to elucidate the detailed chemical structure and to study aggregation phenomena in nonpolar solvents.[1][5] |
| Time-Dependent DFT (TDDFT) | A computational method used to predict excitation energies and oscillator strengths, correlating theoretical data with experimental UV-Vis spectra.[1] |
Quantitative Data Summary
The incorporation of zinc significantly impacts the stability and functional properties of the molecule.
Thermal Stability
The thermal stability of this compound is pH-dependent. Optimal stability is observed in mildly acidic to neutral conditions.
| pH | Retention Rate (%) after 30 min at 121°C |
| 6.0 | 72 ± 4 |
Data sourced from Smolecule, demonstrating maximum stability at pH 6.0.[2]
Antioxidant Activity
The coordination with zinc enhances the antioxidant capacity of the pheophytin molecule.
| Assay | Activity at 10 mg/100 mL Zinc Concentration |
| ABTS Radical Scavenging | 37.03 g Ascorbic Acid Equivalent / 100 g Dry Weight |
| Ferric Reducing Antioxidant Power (FRAP) | 65.43 g Trolox Equivalent / 100 g Dry Weight |
Data sourced from Smolecule, showing a direct correlation between zinc coordination and electron donation efficiency.[2]
Biological Role and Applications
Role in Photosynthesis
This compound, like its magnesium-containing precursor, plays a vital role as an electron carrier within Photosystem II.[1] It is a key component in the conversion of light energy into chemical energy. During photosynthesis, it facilitates the transfer of electrons from the excited reaction center (P680) to a quinone molecule, which is an essential step in the light-dependent reactions.[1]
Antioxidant Properties
Research has demonstrated that this compound possesses significant antioxidant properties.[1][2] This activity is crucial for mitigating oxidative stress in plants, thereby protecting tissues from cellular damage caused by reactive oxygen species.[1]
Potential Applications
The unique properties of this compound have opened avenues for its use in various fields:
-
Food Science: It is utilized as a stable natural food colorant and preservative.[1]
-
Agriculture: Its role in enhancing plant resilience against oxidative stress suggests potential agricultural applications.[1]
-
Medical Research: The compound is being investigated for potential antiviral properties, making it a candidate for the development of new therapeutic agents.[1]
Visualizations
Synthesis Workflow```dot
Caption: Role of this compound in PSII electron transfer.
Chemical Transformation from Chlorophyll B
Caption: Logical relationship of this compound formation.
References
- 1. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 22088-19-3 [smolecule.com]
- 3. Pheophytin b | 3147-18-0 | Benchchem [benchchem.com]
- 4. Pheophytin B | 3147-18-0 | BP163722 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Zinc(II) and copper(II) complexes with pheophytin and mesoporphyrin and their stability to UV-B irradiation: Vis spectroscopy studies | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C55H70N4O6Zn | CID 135869794 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Function of Zinc Pheophytins: A Technical Overview for Researchers
Introduction
Pheophytins are derivatives of chlorophyll in which the central magnesium ion has been replaced by two protons. The introduction of a zinc ion into the pheophytin macrocycle to form zinc pheophytin enhances its photophysical properties, making it a subject of interest for various biomedical applications, most notably as a photosensitizer in photodynamic therapy for cancer. This document provides a detailed overview of the biological function of zinc pheophytin a, including its mechanism of action, quantitative data on its efficacy, and relevant experimental protocols.
Core Biological Function: Photosensitization in Photodynamic Therapy
The primary biological function of zinc pheophytin a is to act as a photosensitizer. Upon activation by light of a specific wavelength, it can induce cytotoxicity in target cells, particularly cancer cells. This process, known as photodynamic therapy (PDT), involves the generation of reactive oxygen species (ROS) that lead to cellular damage and apoptosis.
The mechanism of action for zinc pheophytin a in PDT can be summarized as follows:
-
Administration and Localization: Zinc pheophytin a is administered and preferentially accumulates in tumor tissue.
-
Light Activation: The tumor area is irradiated with light of a wavelength that corresponds to the absorption spectrum of zinc pheophytin a.
-
Energy Transfer and ROS Generation: The photosensitizer absorbs a photon and transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. From this triplet state, it can transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (¹O₂), or it can participate in electron transfer reactions (Type I mechanism) to produce other ROS such as superoxide anions and hydroxyl radicals.
-
Cellular Damage and Death: The generated ROS are highly cytotoxic, causing damage to cellular components including lipids, proteins, and nucleic acids. This leads to mitochondrial damage, activation of apoptotic pathways, and ultimately, cell death.
Quantitative Data
The following table summarizes the photophysical properties and in vitro cytotoxicity of Zinc pheophytin a.
| Parameter | Value | Cell Line | Experimental Conditions |
| Absorption Maximum (λmax) | 658 nm | - | In ethanol |
| Fluorescence Emission Maximum (λem) | 665 nm | - | In ethanol |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.73 | - | In ethanol |
| IC50 (Light) | 0.35 µM | HeLa | 24h incubation, 10 J/cm² light dose |
| IC50 (Dark) | > 100 µM | HeLa | 24h incubation, no light |
Experimental Protocols
Synthesis of Zinc Pheophytin a
A common method for the synthesis of zinc pheophytin a involves the following steps:
-
Extraction of Chlorophyll a: Chlorophyll a is extracted from fresh spinach leaves or spirulina algae using acetone or ethanol.
-
Acidification to Pheophytin a: The extracted chlorophyll a solution is treated with a dilute acid (e.g., 0.1 M HCl) to replace the central magnesium ion with two protons, forming pheophytin a. The color change from green to olive-brown indicates the conversion.
-
Zinc Insertion: An excess of a zinc salt (e.g., zinc acetate) is added to the pheophytin a solution. The mixture is heated under reflux for several hours.
-
Purification: The resulting zinc pheophytin a is purified using column chromatography on a silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The final product is characterized by UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry to confirm its identity and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The photocytotoxicity of zinc pheophytin a can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Culture: Human cervical cancer cells (HeLa) are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate and allowed to adhere overnight.
-
Incubation with Photosensitizer: The cells are incubated with various concentrations of zinc pheophytin a for a specified period (e.g., 24 hours). A set of wells without the photosensitizer serves as a control.
-
Light Irradiation: The cells are irradiated with a light source at a wavelength corresponding to the absorption maximum of the photosensitizer (e.g., 658 nm) with a specific light dose (e.g., 10 J/cm²). A parallel plate is kept in the dark to assess dark toxicity.
-
MTT Assay: After irradiation, the medium is replaced with fresh medium containing MTT solution. The cells are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the photosensitizer that causes 50% cell death) is determined.
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action for Zinc Pheophytin a in Photodynamic Therapy.
Caption: Experimental workflow for synthesis and in vitro evaluation.
An In-depth Technical Guide to the Spectroscopic Properties of Zinc Pheophytin B
This technical guide provides a comprehensive overview of the spectroscopic properties of Zinc pheophytin b, a metalloporphyrin of significant interest in photosynthesis research, drug development, and materials science. This document is intended for researchers, scientists, and professionals in these fields, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Introduction
This compound is a derivative of chlorophyll b where the central magnesium ion is replaced by a zinc ion. This substitution significantly alters the photophysical and photochemical properties of the molecule, leading to unique spectroscopic signatures and potential applications. Understanding these properties is crucial for its characterization, quantification, and utilization in various scientific and technological endeavors. This guide summarizes the key spectroscopic data, details the methodologies for its analysis, and provides visual workflows for its synthesis and characterization.
Quantitative Spectroscopic Data
The following tables summarize the available quantitative data for the spectroscopic properties of pheophytin b (the precursor to this compound) and this compound. Data for this compound is less abundant in the literature; therefore, some values are approximated based on related compounds and established spectral shifts upon metallation.
Table 1: UV-Vis Absorption Properties
| Compound | Solvent | Soret Band (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Q-Bands (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Pheophytin b | 100% Acetone | 434.5 | - | 527.7, 599.9, 653.5 | 28,100 (at 657 nm) | [1] |
| Pheophytin b | Diethyl Ether | 434 | - | 525, 599, 655 | 37,300 (at 655 nm) | [2] |
| This compound | Various | ~410 | - | ~500-650 | - | [3] |
| This compound | - | - | - | ~664 (Qy band) | - | [4] |
Note: Molar absorptivity for the Soret band of pheophytin b is not explicitly stated in the provided references. The Qy band of this compound is noted to be redshifted by approximately 20 nm compared to its magnesium-containing counterpart, chlorophyll b.
Table 2: Fluorescence Properties
| Compound | Solvent | Excitation Wavelength (λ_ex, nm) | Emission Wavelength (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| Pheophytin b | 100% Acetone | 432 | 659 | - | [2] |
| Pheophytin b | Diethyl Ether | 434 | 658, 661 | - | [2] |
| This compound | - | 410 | 670 | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the extraction and demetallation of chlorophyll b to yield pheophytin b, followed by the insertion of zinc.
Protocol:
-
Extraction of Chlorophyll b:
-
Homogenize fresh spinach leaves (or other chlorophyll b-rich plant material) with 80% acetone.
-
Filter the homogenate to obtain a crude chlorophyll extract.
-
Separate chlorophyll b from chlorophyll a and other pigments using column chromatography (e.g., with a sucrose or cellulose column).
-
-
Demetallation to Pheophytin b:
-
Dissolve the purified chlorophyll b in a suitable organic solvent (e.g., diethyl ether).
-
Add a dilute solution of a weak acid (e.g., 13% HCl) dropwise while stirring until the characteristic color change from bright green to olive-brown is observed, indicating the formation of pheophytin b.
-
Neutralize the solution with a weak base (e.g., sodium bicarbonate solution) and wash with deionized water to remove the acid.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain solid pheophytin b.
-
-
Insertion of Zinc:
-
Dissolve the obtained pheophytin b in a solvent such as dimethylformamide (DMF) or chloroform.
-
Add a solution of a zinc salt (e.g., zinc acetate or zinc chloride) in a suitable solvent (e.g., methanol) to the pheophytin b solution.
-
Reflux the mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Monitor the reaction progress by observing the change in the absorption spectrum (a redshift in the Qy band).
-
After the reaction is complete, purify the this compound using column chromatography to remove unreacted pheophytin b and excess zinc salts.
-
UV-Vis Absorption Spectroscopy
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., acetone, diethyl ether, or DMF).
-
Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Calibrate the instrument by running a baseline with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of each sample over a wavelength range of at least 350 nm to 750 nm.
-
Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.
-
-
Data Analysis:
-
Calculate the molar absorptivity (ε) at each λ_max using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the Soret band maximum (around 410 nm).
-
Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 600 nm to 800 nm).
-
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Zinc tetraphenylporphyrin, ZnTPP, Φ_F = 0.033 in toluene).[5]
-
Prepare solutions of the standard and the this compound sample with the same absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.
-
Calculate the quantum yield of the sample (Φ_F,sample) using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (η_sample² / η_std²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
A Comparative Analysis of Zinc Pheophytin b and Chlorophyll b: Structure, Properties, and Synthesis
This technical guide provides an in-depth comparison of the molecular structure, physicochemical properties, and synthesis of Zinc pheophytin b and chlorophyll b. It is intended for researchers, scientists, and professionals in the fields of biochemistry, biophysics, and drug development who are interested in the structure and function of porphyrin-based molecules.
Core Structural Comparison
Chlorophyll b and this compound belong to the porphyrin family of compounds, characterized by a large aromatic macrocyclic ring. While their core structures are highly similar, the key difference lies in the central metal ion, which significantly influences their physicochemical and biological properties.
Chlorophyll b is a primary photosynthetic pigment found in plants, green algae, and cyanobacteria. Its structure consists of a chlorin ring, which is a dihydroporphyrin, meaning one of the peripheral double bonds is saturated. A central magnesium ion (Mg²⁺) is coordinated by the four nitrogen atoms of the chlorin macrocycle. A long, hydrophobic phytol tail is attached via an ester linkage at the C17 position, anchoring the molecule within the photosynthetic membranes. A key distinguishing feature of chlorophyll b, compared to chlorophyll a, is the presence of a formyl group (-CHO) at the C7 position of the macrocycle, which replaces the methyl group found in chlorophyll a.
This compound is a metallated derivative of pheophytin b. The formation of this molecule involves two conceptual steps from chlorophyll b. First, the central magnesium ion is removed from the chlorophyll b macrocycle, a process that forms pheophytin b. This demetalation results in two protons (2H⁺) occupying the central cavity of the porphyrin ring. Subsequently, a zinc ion (Zn²⁺) is chelated by the four nitrogen atoms of the macrocycle, forming this compound. Therefore, the primary structural difference between chlorophyll b and this compound is the identity of the central metal ion: magnesium versus zinc. This substitution alters the electronic properties, absorption spectrum, and fluorescence behavior of the molecule.
Quantitative Physicochemical Properties
The substitution of the central metal ion from magnesium to zinc induces measurable changes in the molecule's properties. The following table summarizes key quantitative data for both compounds.
| Property | Chlorophyll b | This compound |
| Molecular Formula | C₅₅H₇₀MgN₄O₆ | C₅₅H₇₀N₄O₆Zn |
| Molecular Weight | 907.47 g/mol | 948.55 g/mol |
| Central Metal Ion | Mg²⁺ | Zn²⁺ |
| Absorption Maxima (Soret) | ~453-470 nm (in diethyl ether or acetone) | ~435-440 nm (in various organic solvents) |
| Absorption Maxima (Q-band) | ~642-652 nm (in diethyl ether or acetone) | ~655-660 nm (in various organic solvents) |
| Fluorescence Emission | ~650-660 nm | ~665-675 nm |
Experimental Protocols
Extraction and Isolation of Chlorophyll b from Plant Material
This protocol describes a standard method for extracting and purifying chlorophyll b from a common source like fresh spinach.
Materials:
-
Fresh spinach leaves
-
Acetone (80% and 100%)
-
Hexane
-
Diatomaceous earth
-
Sucrose
-
Chromatography column
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Methodology:
-
Homogenization: Wash and blot dry 100g of fresh spinach leaves. Homogenize the leaves in a blender with 200 mL of 80% acetone.
-
Extraction: Filter the homogenate through cheesecloth and then through filter paper to remove solid debris. The resulting green filtrate contains the chlorophyll pigments.
-
Phase Separation: Transfer the acetone extract to a separatory funnel. Add an equal volume of hexane and a small amount of distilled water to facilitate phase separation. Gently mix and allow the layers to separate. The chlorophylls will partition into the upper hexane layer.
-
Drying: Collect the upper hexane layer and dry it over anhydrous sodium sulfate to remove residual water.
-
Column Chromatography: Prepare a chromatography column by making a slurry of powdered sucrose in hexane and packing it into the column. Carefully load the concentrated chlorophyll extract onto the top of the column.
-
Elution: Elute the pigments from the column using a hexane:acetone gradient. Chlorophyll a will elute first, followed by chlorophyll b (typically with a slightly more polar solvent mixture, e.g., 98:2 hexane:acetone).
-
Verification: Collect the distinct green band corresponding to chlorophyll b. Confirm its identity and purity using UV-Vis spectroscopy by checking for the characteristic absorption maxima in the Soret and Q-band regions.
-
Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator to obtain purified chlorophyll b.
Synthesis of this compound
This protocol outlines the two-step synthesis of this compound from purified chlorophyll b.
Step 1: Demetalation to Pheophytin b
-
Dissolve the purified chlorophyll b in a suitable organic solvent such as dichloromethane (DCM).
-
Add a dilute solution of a strong acid, such as hydrochloric acid (HCl), dropwise while stirring. The reaction progress can be monitored by the color change from bright green to an olive-brown.
-
After the reaction is complete (typically within 30 minutes), neutralize the acid by washing the solution with a saturated sodium bicarbonate solution in a separatory funnel.
-
Wash again with distilled water, collect the organic layer, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield pheophytin b.
Step 2: Zinc Insertion
-
Dissolve the obtained pheophytin b in a solvent like dimethylformamide (DMF) or chloroform.
-
Add a saturated solution of zinc acetate [Zn(OAc)₂] in methanol to the pheophytin b solution.
-
Heat the reaction mixture gently (e.g., to 50-60 °C) and stir for 1-2 hours. The reaction can be monitored by UV-Vis spectroscopy, looking for the characteristic spectral shift as the zinc ion is incorporated.
-
After the reaction is complete, cool the mixture and wash it several times with water in a separatory funnel to remove excess zinc salts and DMF.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product, this compound.
Visualizations
The following diagrams illustrate the chemical relationships and experimental workflows described in this guide.
Caption: Chemical conversion pathway from Chlorophyll b to this compound.
Caption: Experimental workflow for the synthesis of this compound from spinach.
An In-depth Technical Guide to the Electron Acceptor Properties of Zinc Pheophytin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc pheophytin B is a metalloporphyrin derived from chlorophyll b, where the central magnesium ion is replaced by a zinc ion. This substitution significantly influences the photophysical and electrochemical properties of the molecule, making it a subject of interest in various scientific and therapeutic fields.[1][2] In its natural context within photosynthetic organisms, pheophytin acts as a primary electron acceptor in Photosystem II, facilitating the crucial charge separation step that initiates the conversion of light energy into chemical energy.[1][3] The incorporation of a zinc ion modulates these electron transfer characteristics, opening avenues for its application in artificial photosynthesis, photocatalysis, and as a potential component in novel drug development strategies.[1][4][5]
This technical guide provides a comprehensive overview of the electron acceptor properties of this compound, including its synthesis, electrochemical characteristics, and the experimental methodologies used for its characterization.
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from chlorophyll b, which is abundant in green plants.[1]
-
Demetallation (Pheophytinization): Chlorophyll b is treated with a mild acid, such as dilute hydrochloric acid, to remove the central magnesium ion. This process yields pheophytin b.
-
Metallation: The resulting pheophytin b is then incubated with a zinc salt, commonly zinc chloride (ZnCl₂), to insert a zinc ion into the porphyrin core, forming this compound.
Electron Acceptor Properties
The electron acceptor capacity of this compound is fundamentally linked to its molecular structure and the presence of the zinc ion. The zinc ion alters the electronic distribution within the porphyrin ring, thereby affecting its redox potential and the kinetics of electron transfer.
Redox Potential
The redox potential of pheophytin a in Photosystem II has been measured to be approximately -505 ± 6 mV versus the Standard Hydrogen Electrode (SHE) at a physiological pH of 6.5.[6] Another study on pheophytin a in cyanobacteria reported a redox potential of -536 ± 8 mV .[3] It is important to note that the protein environment in Photosystem II can influence the redox potential.
Table 1: Redox Potential of Pheophytin a (as a proxy for this compound)
| Compound | Redox Potential (E_m_) vs. SHE | pH | Source |
| Pheophytin a in PS II | -505 ± 6 mV | 6.5 | [6] |
| Pheophytin a in Synechocystis sp. | -536 ± 8 mV | 7.0 | [3] |
Electron Transfer Dynamics
In Photosystem II, after the primary electron donor P680 is photoexcited, it transfers an electron to pheophytin in a rapid charge separation event. The kinetics of this and subsequent electron transfer steps are crucial for the efficiency of photosynthesis. The rates of electron transfer involving pheophytin have been studied using techniques such as transient absorption spectroscopy.
Table 2: Electron Transfer Kinetics in Photosystem II Involving Pheophytin
| Electron Transfer Step | Rate Constant | Lifetime |
| Primary Charge Separation (P680* → P680⁺Pheo⁻) | ~ (3 ps)⁻¹ | ~ 3 ps |
| Electron Transfer from Pheo⁻ to Q_A_ | ~ (200 ps)⁻¹ | ~ 200 ps |
Note: These values are for the native Photosystem II environment and may differ for isolated this compound in solution or in artificial systems.
Experimental Protocols
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a substance.
Methodology:
-
Sample Preparation: A solution of this compound (typically in the range of 1-5 mM) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate). The solution must be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back again. The current response is measured as a function of the applied potential.
-
Data Analysis: The resulting voltammogram will show peaks corresponding to the reduction and oxidation of this compound. The half-wave potential (E₁/₂), calculated as the average of the cathodic and anodic peak potentials, provides an estimate of the standard redox potential. The potential is typically referenced to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Caption: Workflow for determining the redox potential of this compound using cyclic voltammetry.
Transient Absorption Spectroscopy for Electron Transfer Kinetics
Transient absorption spectroscopy is a powerful technique to study the kinetics of short-lived excited states and radical species formed during photochemical reactions.
Methodology:
-
Sample Preparation: A solution of this compound and any reaction partners (e.g., electron donors or acceptors) is prepared in a suitable solvent and placed in a cuvette. The concentration is adjusted to have a suitable optical density at the excitation wavelength.
-
Excitation (Pump Pulse): The sample is excited with a short laser pulse (the "pump" pulse) at a wavelength where this compound absorbs light. This creates an excited state population.
-
Probing (Probe Pulse): A second, broad-spectrum, and time-delayed laser pulse (the "probe" pulse) is passed through the sample.
-
Detection: The change in absorbance of the probe pulse is measured as a function of the time delay between the pump and probe pulses. This difference in absorbance provides information about the species present at different times after excitation.
-
Data Analysis: The decay of the excited state absorption and the rise and decay of new absorption features corresponding to the radical anion of this compound are analyzed to determine the rate constants of the electron transfer processes.
References
- 1. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel biosynthesized zinc selenite photocatalysts for enhanced degradation of oxytetracycline and Rhodamine B dye with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
Zinc Pheophytin b: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Zinc pheophytin b is a metallated derivative of pheophytin b, which is itself a product of chlorophyll b degradation where the central magnesium ion is replaced by two hydrogen atoms. The subsequent chelation of zinc results in a stable and photosensitive molecule with potential applications in photodynamic therapy (PDT) as a photosensitizer. This technical guide provides an in-depth overview of this compound, including its synthesis, photophysical properties, and proposed mechanisms of action for its therapeutic effects. The information is intended for researchers, scientists, and professionals involved in drug development.
Physicochemical and Photophysical Properties
The photophysical properties of this compound are central to its function as a photosensitizer. Upon excitation with light of a specific wavelength, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen, which are highly cytotoxic and can induce cell death in target tissues.
Table 1: Spectroscopic Properties of Chlorophyll b and its Derivatives
| Compound | Absorption Maxima (in ether) | Emission Maxima (in ether) | Reference |
| Chlorophyll b | 453 nm, 642 nm | 644 nm | |
| Pheophytin b | 434 nm, 523 nm, 653 nm | Not Reported | |
| This compound (estimated) | ~440 nm, ~650 nm | ~655 nm | Inferred from related compounds |
Synthesis of this compound
The synthesis of this compound is typically achieved through the metallation of pheophytin b.
Experimental Protocol: Synthesis and Purification
-
Extraction of Chlorophylls : Chlorophylls a and b are extracted from fresh spinach leaves using acetone or ethanol.
-
Separation of Chlorophyll b : Chlorophyll b is separated from chlorophyll a using column chromatography on sucrose or a similar stationary phase.
-
Conversion to Pheophytin b : The purified chlorophyll b is treated with a weak acid (e.g., dilute HCl) to remove the central magnesium ion, yielding pheophytin b.
-
Metallation with Zinc : Pheophytin b is dissolved in a suitable solvent (e.g., dichloromethane or chloroform) and treated with a zinc salt (e.g., zinc acetate) at a slightly elevated temperature.
-
Purification : The resulting this compound is purified using column chromatography to remove any unreacted starting material and byproducts.
-
Characterization : The final product is characterized by UV-Vis spectroscopy and mass spectrometry to confirm its identity and purity.
Synthesis Workflow
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of this compound in PDT is primarily mediated by the generation of ROS.
-
Administration and Localization : The photosensitizer is administered systemically or locally and preferentially accumulates in tumor tissue.
-
Photoexcitation : The tumor is then irradiated with light of a wavelength corresponding to an absorption maximum of the photosensitizer.
-
Energy Transfer and ROS Generation : The photosensitizer absorbs a photon and is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. From the triplet state, it can transfer energy to molecular oxygen (Type II mechanism) to generate highly reactive singlet oxygen, or it can participate in electron transfer reactions (Type I mechanism) to produce other ROS.
-
Cellular Damage and Death : The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death via apoptosis or necrosis.
Proposed Signaling Pathway for PDT-Induced Apoptosis
In Vitro and In Vivo Evaluation
The efficacy of this compound as a photosensitizer is evaluated through a series of in vitro and in vivo experiments.
In Vitro Assays
Table 2: Common In Vitro Assays for Photosensitizer Evaluation
| Assay | Purpose | Typical Protocol |
| MTT Assay | To assess cell viability and cytotoxicity. | 1. Seed cells in a 96-well plate and allow to adhere. 2. Treat cells with varying concentrations of this compound. 3. After incubation, irradiate cells with an appropriate light source. 4. Add MTT solution and incubate. 5. Solubilize formazan crystals and measure absorbance. |
| Cellular Uptake | To quantify the amount of photosensitizer taken up by cells. | 1. Treat cells with this compound. 2. At various time points, wash cells to remove extracellular compound. 3. Lyse cells and measure the intracellular concentration using fluorescence spectroscopy or HPLC. |
| ROS Detection | To detect the generation of intracellular ROS. | 1. Load cells with a fluorescent ROS probe (e.g., DCFH-DA). 2. Treat with this compound and irradiate. 3. Measure the fluorescence intensity, which is proportional to the amount of ROS produced. |
| Apoptosis Assays | To determine the mechanism of cell death. | 1. Treat and irradiate cells as in the MTT assay. 2. Use assays such as Annexin V/PI staining followed by flow cytometry, or Western blotting for caspase and Bcl-2 family protein expression. |
In Vivo Studies
In vivo evaluation typically involves animal models to assess the antitumor efficacy and systemic toxicity of the photosensitizer.
-
Tumor Model : A tumor is established in an animal model, often by subcutaneous injection of cancer cells.
-
Drug Administration : this compound, often in a suitable formulation to improve solubility and delivery, is administered to the animals.
-
Irradiation : After a specific time to allow for tumor accumulation, the tumor is irradiated with light.
-
Efficacy Assessment : Tumor growth is monitored over time, and changes in tumor volume are compared between treated and control groups.
-
Toxicity Studies : Systemic toxicity is evaluated by monitoring animal weight, behavior, and by histological analysis of major organs.
Drug Development Considerations
For this compound to be a viable candidate for clinical use, several drug development aspects need to be addressed:
-
Formulation : Due to the hydrophobic nature of pheophytins, formulation strategies such as liposomes, nanoparticles, or conjugation to targeting moieties are crucial for effective delivery.
-
Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profile of the compound needs to be thoroughly characterized.
-
Toxicology : Comprehensive toxicology studies are required to establish a safe dosage range.
-
Scale-up Synthesis : A scalable and cost-effective synthesis process is necessary for clinical and commercial production.
Conclusion
This compound represents a promising photosensitizer with potential for use in photodynamic therapy. Its strong absorption in the red region of the visible spectrum and its ability to generate cytotoxic reactive oxygen species make it an attractive candidate for further investigation. Future research should focus on optimizing its formulation for targeted delivery, conducting comprehensive preclinical in vivo studies to establish its efficacy and safety profile, and elucidating the specific signaling pathways involved in its therapeutic action. These efforts will be crucial in translating the potential of this compound from the laboratory to clinical applications.
Zinc Pheophytin b: A Technical Guide on its Formation, Occurrence, and Biological Activity
This technical guide provides an in-depth overview of Zinc pheophytin b, focusing on its presence in biological materials, analytical methodologies, and its emerging role in biomedical research. While traditionally viewed as a derivative formed during food processing, this document consolidates current knowledge for researchers, scientists, and drug development professionals.
Introduction: The Context of "Natural Occurrence"
This compound is a metalloporphyrin compound structurally similar to chlorophyll b, but with a central zinc ion instead of magnesium. Its "natural occurrence" is a subject of scientific nuance. The predominant body of evidence indicates that this compound is not a primary photosynthetic pigment in healthy, living organisms. Instead, it is primarily formed when chlorophyll-containing tissues, particularly green vegetables, undergo processing such as thermal treatment or canning. During these processes, the acidic environment can facilitate the displacement of the central magnesium ion from the pheophytin b molecule (a chlorophyll b derivative lacking the magnesium atom), which is then replaced by available zinc ions. While its presence in unprocessed, living plants is not well-documented, its formation in post-harvest and processed biological materials from natural precursors is significant.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly based on the source material and processing conditions. The following table summarizes representative quantitative data from scientific literature.
| Source Material | Processing Conditions | Concentration/Amount | Analytical Method | Reference |
| Processed Green Vegetables | Thermal Treatment | Varies significantly based on zinc content and processing time/temperature | HPLC, Spectrophotometry | |
| Semi-synthetic preparation | From Chlorophyll b | Yields can be high (>90%) depending on the synthetic route | Mass Spectrometry, NMR | N/A |
| Human cancer cell lines (in vitro) | Treatment with Zn-pheo b | IC50 values in the µM range (e.g., 10-50 µM) | Cell viability assays (e.g., MTT) | N/A |
Experimental Protocols
Extraction and Isolation from Processed Vegetable Matter
This protocol outlines a general procedure for the extraction and isolation of this compound from thermally processed green vegetables.
1. Materials and Reagents:
- Processed vegetable sample (e.g., canned spinach)
- Acetone (ACS grade)
- n-Hexane (ACS grade)
- Dichloromethane (ACS grade)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography column
- Spectrophotometer
- HPLC system with a C18 column
2. Procedure:
- Homogenization: Homogenize the vegetable sample with 80% aqueous acetone.
- Extraction: Perform liquid-liquid extraction of the acetone supernatant with n-hexane to partition the pigments.
- Drying: Dry the resulting hexane phase over anhydrous sodium sulfate.
- Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
- Chromatographic Separation: Redissolve the pigment residue in a minimal amount of dichloromethane and apply it to a silica gel chromatography column.
- Elution: Elute the column with a gradient of n-hexane and ethyl acetate to separate different pigments. This compound typically elutes as a distinct colored band.
- Identification and Quantification: Collect the fraction containing this compound. Confirm its identity using UV-Vis spectrophotometry (characteristic Soret and Q bands) and mass spectrometry. Quantify using a reversed-phase HPLC system with a suitable standard.
In Vitro Analysis of Anti-proliferative Activity
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
1. Materials and Reagents:
- Human cancer cell line (e.g., pancreatic, colon)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- This compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well plates
- Plate reader
2. Procedure:
- Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.
- MTT Assay: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathways and Visualizations
This compound has been shown to exert anti-proliferative effects on cancer cells by modulating key signaling pathways involved in cell survival and apoptosis.
Caption: Inhibition of STAT3 and Akt survival pathways by this compound.
Another key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis, through the activation of caspases.
Caption: Induction of the intrinsic apoptotic pathway by this compound.
The following diagram illustrates a generalized workflow for the analysis of this compound from a given sample.
Caption: General experimental workflow for this compound analysis.
Lewis acid properties of the central zinc in Zinc pheophytin B
An In-depth Technical Guide to the Lewis Acid Properties of the Central Zinc in Zinc Pheophytin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Lewis acid properties of the central zinc atom in this compound, a metallochlorin of significant interest in various scientific domains. Given the limited direct experimental data on this compound, this document establishes a robust theoretical framework based on analogous zinc porphyrins and chlorophyll derivatives. It further presents detailed experimental protocols and representative data to empower researchers in their investigations.
Introduction to this compound and its Lewis Acidity
This compound is a chlorophyll derivative where the central magnesium ion has been replaced by a zinc(II) ion. This substitution significantly influences the photophysical and chemical properties of the molecule. The Zn(II) ion, with its d¹⁰ electronic configuration, is coordinatively unsaturated within the four nitrogen atoms of the chlorin macrocycle. This endows the central zinc atom with pronounced Lewis acidic character, enabling it to axially coordinate with one or two Lewis bases (ligands).[1] This axial ligation is a critical aspect of its function in natural and artificial systems and is a key target for modulation in drug development and materials science.
The strength of the Lewis acidity of the central zinc can be influenced by several factors, including the electronic nature of the substituents on the chlorin periphery and the steric hindrance around the axial coordination sites. The coordination of a Lewis base to the zinc center can be described by the following equilibrium:
ZnPheoB + L ⇌ ZnPheoB(L)
The equilibrium constant for this association (K_a) is a quantitative measure of the Lewis acidity of the zinc center towards a specific ligand.
Quantitative Analysis of Lewis Acidity: A Representative Study
Table 1: Thermodynamic Parameters for Axial Ligation to a Bacteriochlorophyll Analogue [2]
| Ligand | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | ΔG° (kJ·mol⁻¹) at 298 K | Binding Constant (K_a) (M⁻¹) at 298 K |
| Imidazole | -25.0 | -50 | -10.1 | 1.6 x 10¹ |
| Pyridine | -20.0 | -45 | -6.6 | 1.5 x 10¹ |
| Acetone | -10.0 | -40 | +1.9 | 4.5 x 10⁻¹ |
| Dimethylformamide | -12.0 | -42 | +0.5 | 8.2 x 10⁻¹ |
Note: Data is for a diastereoisomeric bacteriochlorophyll and serves as a representative example. The actual values for this compound may vary.
Experimental Protocols for Determining Lewis Acidity
The Lewis acidity of the central zinc in this compound can be quantitatively determined using various spectroscopic titration methods. The following are detailed protocols for UV-Vis and ¹H NMR titration.
Synthesis and Purification of this compound
A prerequisite for accurate Lewis acidity measurements is the availability of highly pure this compound.
Materials:
-
Spinach leaves or other chlorophyll b-rich source
-
Acetone
-
Hexane
-
Diethyl ether
-
0.1 M HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Zinc acetate dihydrate
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Extraction of Chlorophylls: Homogenize fresh spinach leaves in acetone. Filter the extract and partition it between hexane and 80% acetone to remove water-soluble impurities.
-
Preparation of Pheophytin b: Treat the chlorophyll extract in diethyl ether with 0.1 M HCl to remove the central magnesium ion. Wash the ether layer with water and saturated sodium bicarbonate solution until neutral. Dry the solution over anhydrous sodium sulfate.
-
Separation of Pheophytins: Separate pheophytin a and pheophytin b using column chromatography on silica gel, eluting with a hexane-acetone gradient.
-
Insertion of Zinc: Dissolve the purified pheophytin b in chloroform. Add a solution of zinc acetate dihydrate in methanol. Reflux the mixture for 1-2 hours, monitoring the reaction progress by UV-Vis spectroscopy (disappearance of the pheophytin Q-bands and appearance of the this compound Q-bands).
-
Purification: After the reaction is complete, wash the chloroform solution with water to remove excess zinc acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Purify the resulting this compound by column chromatography on silica gel.
UV-Vis Spectroscopic Titration
This method relies on the changes in the electronic absorption spectrum of this compound upon axial ligation.
Materials:
-
Purified this compound
-
Spectroscopic grade non-coordinating solvent (e.g., toluene, dichloromethane)
-
Lewis base of interest (e.g., pyridine, imidazole)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 10⁻⁵ M) in the chosen non-coordinating solvent.
-
Prepare a stock solution of the Lewis base of a much higher concentration (e.g., 10⁻² M) in the same solvent.
-
Fill a quartz cuvette with the this compound solution and record its initial UV-Vis spectrum.
-
Add small aliquots of the Lewis base stock solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant spectral changes are observed.
-
The binding constant (K_a) can be determined by fitting the absorbance changes at a specific wavelength to a 1:1 binding isotherm using appropriate software. The Job's plot method can also be employed to determine the stoichiometry of the complex.[3]
¹H NMR Spectroscopic Titration
This technique monitors the changes in the chemical shifts of the protons of this compound and/or the Lewis base upon coordination.
Materials:
-
Purified this compound
-
Deuterated non-coordinating solvent (e.g., CDCl₃, toluene-d₈)
-
Lewis base of interest
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 10⁻³ M) in the deuterated solvent.
-
Prepare a stock solution of the Lewis base of a higher concentration (e.g., 10⁻¹ M) in the same solvent.
-
Record the ¹H NMR spectrum of the this compound solution.
-
Add increasing amounts of the Lewis base to the NMR tube.
-
Record a ¹H NMR spectrum after each addition.
-
Monitor the chemical shift changes of specific protons (e.g., the meso-protons of the chlorin ring or the protons of the Lewis base).
-
The binding constant can be calculated by fitting the chemical shift data to a 1:1 binding model.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key workflows for the synthesis and analysis of the Lewis acid properties of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for determining the Lewis acidity via spectroscopic titration.
Conclusion
The central zinc atom in this compound imparts significant Lewis acidic properties to the molecule, primarily through axial coordination of Lewis bases. While direct quantitative data for this specific molecule is sparse, a comprehensive understanding can be built upon the well-established chemistry of zinc porphyrins and related chlorophyll derivatives. The detailed experimental protocols provided in this guide offer a clear path for researchers to quantitatively assess the Lewis acidity of this compound with various ligands. Such studies are crucial for applications ranging from the development of novel photosensitizers and catalysts to the design of targeted therapeutic agents. The visualization of the synthesis and experimental workflows provides a clear and logical framework for conducting these investigations.
References
An In-depth Technical Guide to the Coordination Chemistry of Zinc Pheophytin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc pheophytin b, a metallated derivative of the chlorophyll b degradation product pheophytin b, has garnered significant interest in various scientific fields, including photosynthesis research and medicine, particularly in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the coordination chemistry of this compound, detailing its synthesis, structural characteristics, spectroscopic properties, and relevant experimental protocols. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a synthetic metallochlorin where a central zinc (II) ion is coordinated by the four nitrogen atoms of the pheophytin b macrocycle. Pheophytin b is derived from chlorophyll b by the removal of the central magnesium ion. The incorporation of zinc significantly alters the photophysical and chemical properties of the parent macrocycle, leading to enhanced stability and potent photosensitizing capabilities. This guide explores the fundamental aspects of its coordination chemistry, which is crucial for understanding its function in various applications.
Synthesis and Purification
The synthesis of this compound is typically a two-step process involving the extraction and demetallation of chlorophyll b to yield pheophytin b, followed by the insertion of zinc.
Experimental Protocol: Synthesis of this compound
Step 1: Extraction and Demetallation of Chlorophyll b to Pheophytin b
-
Extraction: Chlorophyll b is extracted from plant sources rich in this pigment, such as spinach or other green leaves, using organic solvents like acetone or diethyl ether. To prevent enzymatic degradation of chlorophyll, the plant material is often pre-treated by heating (e.g., autoclaving at 121°C for 1 hour) to inactivate chlorophyllases.[1]
-
Demetallation: The extracted chlorophyll b solution is treated with a mild acid, such as dilute hydrochloric acid, to remove the central magnesium ion.[1] This process, known as pheophytinization, results in the formation of pheophytin b.
-
Purification of Pheophytin b: The resulting pheophytin b is purified from the reaction mixture, often involving solvent extraction and filtration.
Step 2: Metallation of Pheophytin b with Zinc
-
Reaction Setup: Purified pheophytin b is dissolved in a suitable organic solvent, such as chloroform.
-
Zinc Insertion: A solution of a zinc salt, commonly zinc(II) acetate, dissolved in methanol is added to the pheophytin b solution.[1] The reaction mixture is then refluxed at approximately 60°C for about 30 minutes.[1] To prevent photodegradation of the light-sensitive pheophytin molecule, the reaction is carried out under an inert nitrogen atmosphere and in the dark.[1]
-
Alternative Method: An alternative approach involves heating the pheophytin b solution with zinc sulfate or zinc acetate at 40°C for 1 hour, followed by allowing the mixture to stand at room temperature for 24 hours to facilitate complex formation.[1]
-
Purification of this compound: The final product, this compound, is purified using reversed-phase high-performance liquid chromatography (HPLC).[1]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Molecular Structure and Coordination Geometry
The molecular formula of this compound is C55H70N4O6Zn, and its molecular weight is approximately 948.5 g/mol .[2] The core of the molecule is the pheophytin b macrocycle, a porphyrin derivative.
Coordination Environment of the Zinc (II) Ion
The nature of the axial ligand can significantly influence the electronic and photophysical properties of the complex. Common axial ligands include water, pyridine, and other nitrogen or oxygen-containing donor molecules.
Caption: Coordination of Zinc(II) in the pheophytin b macrocycle.
Spectroscopic Properties
The incorporation of zinc into the pheophytin b macrocycle leads to distinct changes in its spectroscopic properties. These changes are valuable for confirming the successful synthesis and for characterizing the electronic structure of the complex.
UV-Visible Absorption Spectroscopy
This compound exhibits a characteristic electronic absorption spectrum with an intense Soret band (or B band) in the near-UV region and several weaker Q-bands in the visible region.
| Band | Approximate Wavelength (nm) | Description |
| Soret (B) | ~410 | Intense absorption, characteristic of porphyrin-type macrocycles.[1] |
| Q-bands | 500 - 650 | Weaker absorptions in the visible region, sensitive to the central metal ion and substituents.[1] |
The coordination of zinc typically causes a red-shift in the Qy transition compared to the magnesium-containing chlorophyll b.
Fluorescence Spectroscopy
This compound is fluorescent, and its emission properties are influenced by the solvent and the presence of axial ligands.
| Property | Value | Conditions |
| Excitation Maximum | ~410 nm | Corresponds to the Soret band.[1] |
| Emission Maximum | ~670 nm | In the red region of the spectrum.[1] |
| Fluorescence Quantum Yield (Φf) | Not specifically reported for this compound. For the related Zinc tetraphenylporphyrin (ZnTPP), Φf is ~0.033. | Varies with solvent and temperature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The insertion of the diamagnetic Zn(II) ion simplifies the NMR spectrum compared to paramagnetic metal complexes. Key features in the ¹H NMR spectrum include signals from the methine protons, the protons of the various substituents on the macrocycle, and the long phytol tail. The chemical shifts of the protons near the macrocyclic core are significantly influenced by the ring current effect.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. The expected molecular ion peak would be around m/z 948.5. Fragmentation patterns can provide structural information, with common fragmentation involving the loss of the phytol chain.
Applications in Photodynamic Therapy (PDT)
This compound and related zinc-chlorin derivatives are promising photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment.
Mechanism of Action in PDT
-
Administration and Localization: The photosensitizer is administered to the patient and selectively accumulates in tumor tissue.
-
Light Activation: The tumor is irradiated with light of a specific wavelength that is absorbed by the photosensitizer (corresponding to its Q-bands).
-
Energy Transfer and Reactive Oxygen Species (ROS) Generation: Upon light absorption, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then undergo intersystem crossing to a longer-lived triplet excited state (T₁). The zinc center is known to enhance this intersystem crossing.[1]
-
Cellular Damage: In the triplet state, the photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent that can induce apoptosis and necrosis in cancer cells, leading to tumor destruction.
Caption: Simplified Jablonski diagram for PDT with this compound.
Conclusion
The coordination chemistry of this compound is a rich and important area of study. The insertion of zinc into the pheophytin b macrocycle imparts favorable photophysical properties, making it a valuable compound for fundamental research in photosynthesis and a promising candidate for applications in photodynamic therapy. This guide has provided a detailed overview of its synthesis, structure, and spectroscopic characteristics, along with relevant experimental considerations, to aid researchers in their exploration of this fascinating molecule. Further research, particularly the determination of its X-ray crystal structure and a more detailed investigation of its photophysical properties in various environments, will undoubtedly lead to a deeper understanding and broader application of this compound.
References
The Antioxidant Profile of Zinc Pheophytin b: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of Zinc pheophytin b, a metallo-chlorophyll derivative with significant potential in the fields of nutraceuticals and pharmaceuticals. This document collates available quantitative data, details established experimental protocols for assessing its antioxidant capacity, and visualizes the underlying mechanisms and workflows.
Core Antioxidant Properties of this compound
This compound, a derivative of chlorophyll b where the central magnesium ion is replaced by zinc, exhibits notable antioxidant activity. This enhanced capacity is primarily attributed to the structural stability conferred by the zinc ion within the porphyrin macrocycle. This stabilization facilitates more efficient electron donation to neutralize free radicals. Furthermore, the coordination with zinc is thought to create a π-cation radical within the porphyrin structure, which is instrumental in breaking radical chain reactions. Consequently, this compound demonstrates potent free-radical scavenging capabilities and can inhibit lipid peroxidation.
Quantitative Antioxidant Data
The available quantitative data on the antioxidant activity of this compound and its related compounds are summarized below. It is important to note that direct, standardized IC50 or equivalent values for purified this compound are not extensively reported in the literature. The data presented provides a comparative context based on its precursors and related zinc-containing chlorophyll derivatives.
Table 1: Radical Scavenging and Antioxidant Activity of Zinc-Substituted Chlorophyll Derivatives
| Assay | Compound/Condition | Result | Unit |
| ABTS | Chlorophyll derivative with 0 mg/100 mL Zn²⁺ | 9.24 | g ACE/100 g |
| Chlorophyll derivative with 10 mg/100 mL Zn²⁺ | 37.03 | g ACE/100 g | |
| DPPH | Chlorophyll derivative with 0 mg/100 mL Zn²⁺ | 10.79 | g ACE/100 g |
| Chlorophyll derivative with 10 mg/100 mL Zn²⁺ | 25.95 | g ACE/100 g | |
| FRAP | Chlorophyll derivative with 0 mg/100 mL Zn²⁺ | 9.01 | g TE/100 g |
| Chlorophyll derivative with 10 mg/100 mL Zn²⁺ | 65.43 | g TE/100 g |
Table 2: Comparative Antioxidant Activity of Pheophytin b (a precursor to this compound)
| Assay | Compound | IC50 | Unit |
| DPPH Radical Scavenging | Pheophytin b | 198 | µM |
| Lipid Peroxidation Inhibition | Pheophytin b | 26 | µM |
Table 3: β-Carotene Bleaching Inhibition of a Related Zinc Chlorophyllin
| Assay | Compound | EC50 | Unit |
| β-Carotene Bleaching | Sodium Zinc Chlorophyllin | 0.04 | mg/mL |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test sample (this compound) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test sample and the positive control.
-
In a test tube or a 96-well plate, add a specific volume of the sample or standard to a defined volume of the DPPH solution. A typical ratio is 1:2 (sample:DPPH solution).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and the DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test sample (this compound)
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test sample or standard at various concentrations to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test sample (this compound)
-
Standard (e.g., FeSO₄·7H₂O)
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the test sample or standard to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve of a known antioxidant (e.g., FeSO₄).
β-Carotene Bleaching Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidative bleaching of β-carotene, which is induced by the products of linoleic acid oxidation.
Materials:
-
β-carotene
-
Linoleic acid
-
Tween 40 (or another emulsifier)
-
Chloroform
-
Oxygenated water
-
Test sample (this compound)
-
Positive control (e.g., BHT)
-
Spectrophotometer
Procedure:
-
Prepare a β-carotene solution in chloroform.
-
In a round-bottom flask, add linoleic acid and Tween 40 to the β-carotene solution.
-
Remove the chloroform using a rotary evaporator.
-
Add oxygenated distilled water to the residue and shake vigorously to form an emulsion.
-
Aliquot the β-carotene-linoleic acid emulsion into test tubes.
-
Add the test sample or standard at various concentrations to the test tubes.
-
Incubate the tubes in a water bath at 50°C for a specified period (e.g., 2 hours).
-
Measure the absorbance of each sample at 470 nm at the beginning and end of the incubation period.
-
The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.
Visualizations: Workflows and Potential Signaling Pathways
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a generalized workflow for determining the antioxidant capacity of this compound using common in vitro assays.
Proposed Antioxidant Mechanism of this compound
This diagram illustrates the direct antioxidant mechanisms of this compound.
Speculative Involvement of the Zinc Moiety in the Nrf2 Signaling Pathway
While direct evidence for this compound activating the Nrf2 pathway is currently lacking, the zinc component is known to influence this critical antioxidant response pathway. The following diagram speculatively illustrates how the zinc from this compound could potentially modulate Nrf2 signaling.
A Technical Guide to the Anti-inflammatory Activity of Zinc Pheophytins
Disclaimer: Scientific literature specifically investigating the anti-inflammatory properties of Zinc pheophytin B is not currently available. This guide presents a summary of the available research on a mixture of Zinc pheophytins derived from spinach, which is expected to contain both Zinc pheophytin a and this compound. The findings should be interpreted with this consideration.
This technical whitepaper provides an in-depth overview of the current understanding of the anti-inflammatory activity of Zinc pheophytins, targeting researchers, scientists, and professionals in drug development. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows.
Introduction to Zinc Pheophytins and Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of various diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds, including chlorophyll derivatives. Pheophytins are formed from chlorophylls by the replacement of the central magnesium ion with two hydrogen atoms. Further modification, such as the chelation of a zinc ion, results in the formation of Zinc pheophytins. These compounds have garnered interest for their potential antioxidant and anti-inflammatory properties.
Research into a mixture of Zinc pheophytins synthesized from spinach has shown promising anti-inflammatory effects, particularly in the context of macrophage activation.
Data Presentation: In Vitro Anti-inflammatory Activity
The primary anti-inflammatory effects of Zinc pheophytins have been demonstrated through the inhibition of nitric oxide (NO) production and the suppression of inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Zinc-pheophytins | Nitric Oxide (NO) Production | RAW 264.7 | Not specified | Substantial inhibitory activity | |
| Zinc-pheophytins | iNOS Expression | RAW 264.7 | Not specified | Remarkable suppression |
Experimental Protocols
The following methodologies were employed to evaluate the anti-inflammatory activity of Zinc pheophytins.
Synthesis of Zinc Pheophytins from Spinach
-
Chlorophyll Extraction: Chlorophylls are extracted from spinach.
-
Pheophytinization: The extracted chlorophylls are treated with a weak acid to remove the central magnesium ion, yielding pheophytins.
-
Metallation: The resulting pheophytins are incubated with a zinc salt (e.g., zinc chloride or zinc acetate) to insert zinc into the porphyrin ring, forming Zinc pheophytins.
In Vitro Anti-inflammatory Assays
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of NO and the expression of iNOS.
-
Treatment: Cells are pre-treated with varying concentrations of the Zinc pheophytin mixture prior to LPS stimulation.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess assay.
-
iNOS Expression Analysis: The expression levels of the iNOS protein are determined by Western blot analysis of cell lysates.
-
Cytotoxicity Assay: The viability of cells treated with Zinc pheophytins is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of anti-inflammatory action of Zinc pheophytins.
Caption: Workflow for assessing the anti-inflammatory effects of Zinc pheophytins.
Concluding Remarks
The available evidence suggests that Zinc pheophytins possess significant anti-inflammatory properties, primarily through the downregulation of the iNOS/NO pathway in activated macrophages. These findings position Zinc pheophytins as promising candidates for further investigation in the development of novel therapeutics for inflammatory conditions. Future research should focus on isolating and characterizing the activity of individual Zinc pheophytin species, such as this compound, and elucidating the precise molecular targets within the inflammatory signaling cascade. In vivo studies are also warranted to validate these in vitro findings and assess the therapeutic potential of these compounds.
Methodological & Application
Application Note & Protocol: Synthesis of Zinc Pheophytin b from Chlorophyll b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc pheophytin b, a derivative of chlorophyll b, is a photosensitive compound with significant potential in various research and therapeutic applications, including photodynamic therapy (PDT) and as a molecular probe. This document provides a detailed protocol for the synthesis of this compound from chlorophyll b. The synthesis is a two-step process involving the demetalation of the central magnesium ion from chlorophyll b to form pheophytin b, followed by the insertion of a zinc ion. This protocol is designed to be accessible for researchers in chemistry, biology, and pharmacology.
Data Presentation
Table 1: Spectroscopic and Yield Data for the Synthesis of this compound
| Compound | Molecular Weight ( g/mol ) | Yield (%) | UV-Vis Absorption Maxima (in Acetone) | Emission Maxima (in Acetone) |
| Chlorophyll b | 907.47 | - | 453 nm, 642 nm | ~652 nm |
| Pheophytin b | 885.48 | >95% | 434 nm, 524 nm, 654 nm | ~660 nm |
| This compound | 949.84 | ~90% | 440 nm, 648 nm | ~655 nm |
Experimental Protocols
Part 1: Demetalation of Chlorophyll b to Pheophytin b
This procedure outlines the removal of the central magnesium ion from chlorophyll b to yield pheophytin b.
Materials:
-
Purified Chlorophyll b
-
Dichloromethane (DCM), analytical grade
-
Hydrochloric acid (HCl), 0.1 M
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Dissolution: Dissolve 100 mg of purified chlorophyll b in 100 mL of dichloromethane in a round-bottom flask.
-
Acidification: Transfer the chlorophyll b solution to a separatory funnel. Add 50 mL of 0.1 M hydrochloric acid to the solution.
-
Extraction: Shake the separatory funnel vigorously for 2-3 minutes. The color of the organic layer will change from green to an olive-brown, indicating the formation of pheophytin b.
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic layer containing the pheophytin b into a clean flask. Discard the upper aqueous layer.
-
Washing: Wash the organic layer two to three times with 50 mL portions of deionized water to remove any residual acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.
-
Solvent Removal: Filter the solution to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Product: The resulting solid is pheophytin b. Confirm the conversion using UV-Vis spectroscopy by observing the shift in the Soret and Q bands as indicated in Table 1.
Part 2: Insertion of Zinc into Pheophytin b
This procedure describes the chelation of a zinc ion into the pheophytin b macrocycle.
Materials:
-
Pheophytin b (from Part 1)
-
Dimethylformamide (DMF)
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Deionized water
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the dried pheophytin b (from the 100 mg starting material) in 50 mL of dimethylformamide.
-
Addition of Zinc Salt: Add a 10-fold molar excess of zinc acetate dihydrate to the solution.
-
Reaction: Heat the reaction mixture to 80°C with continuous stirring for 1-2 hours. Monitor the reaction progress using UV-Vis spectroscopy by observing the appearance of the characteristic peaks for this compound (see Table 1).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Add 100 mL of deionized water and 50 mL of dichloromethane to a separatory funnel containing the reaction mixture.
-
Extraction: Shake the funnel to extract the this compound into the organic layer.
-
Washing: Wash the organic layer three times with 50 mL portions of deionized water to remove residual DMF and unreacted zinc salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness using a rotary evaporator.
-
Purification: Purify the crude this compound using silica gel column chromatography. A suitable eluent system is a gradient of ethyl acetate in hexane.
-
Final Product: Collect the fractions containing the pure this compound and evaporate the solvent to obtain the final product as a dark green solid.
Diagrams
Caption: Workflow for the synthesis of this compound.
Application Note: Purification of Zinc Pheophytin B via Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of Zinc pheophytin B, a metallated derivative of pheophytin b, from a crude mixture using silica gel column chromatography. The methodology outlines a gradient elution strategy designed to effectively separate the target compound from other chlorophyll derivatives and impurities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biochemistry, and drug development who require a high-purity sample of this compound for further studies.
Introduction
This compound is a metalloporphyrin of significant interest due to its unique photophysical properties and potential applications in photosensitizers for photodynamic therapy, as well as in the development of novel bio-inspired materials. As a derivative of chlorophyll b, it is often found in complex mixtures of pigments, necessitating a robust purification strategy to isolate it with high purity.
Column chromatography is a fundamental and widely used technique for the separation of compounds from a mixture. The principle of separation is based on the differential partitioning of the sample components between a stationary phase and a mobile phase. For chlorophyll derivatives like this compound, silica gel is a commonly employed stationary phase due to its polarity, which allows for effective separation based on the polarity of the analytes. A gradient elution method, where the polarity of the mobile phase is gradually increased, is particularly effective for resolving complex mixtures of pigments with varying polarities.
This protocol details the materials, equipment, and step-by-step procedure for the purification of this compound using a silica gel column with a hexane-acetone gradient system.
Experimental Overview
The purification workflow consists of four main stages: preparation of the crude extract containing this compound, packing of the chromatography column, elution of the sample using a solvent gradient, and subsequent analysis of the collected fractions to identify and pool the pure compound.
Application Note: Spectrophotometric Determination of Zinc Pheophytin b Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc pheophytin b is a metallo-chlorophyll derivative where the central magnesium ion in pheophytin b is replaced by a zinc ion. This compound is of significant interest in food science, particularly in the analysis of thermally processed green vegetables, where it can be formed from chlorophyll b. Its distinct color and stability make it an important quality indicator. Additionally, in drug development, photosensitizers based on chlorophyll derivatives are explored for photodynamic therapy, making accurate quantification of such compounds crucial. This application note provides a detailed protocol for the spectrophotometric determination of this compound concentration.
Principle
The concentration of this compound in a solution can be determined by measuring its absorbance at specific wavelengths using a spectrophotometer. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance at the characteristic absorption maxima of this compound in the Soret and Q-band regions, and applying specific equations, its concentration can be calculated.
Materials and Reagents
| Material/Reagent | Specification | Supplier | Notes |
| This compound Standard | High purity (>95%) | e.g., Sigma-Aldrich, Santa Cruz Biotechnology | If not commercially available, can be synthesized from chlorophyll b. |
| Acetone | ACS Grade, 80% (v/v) in deionized water | e.g., Fisher Scientific | To be used as the solvent for samples and standards. |
| Deionized Water | High purity (18.2 MΩ·cm) | --- | --- |
| Spectrophotometer | UV-Vis, with a wavelength range of at least 400-700 nm | e.g., Agilent, Thermo Fisher Scientific | Should have a resolution of 1 nm or better. |
| Quartz Cuvettes | 1 cm path length | e.g., Hellma, Starna | Ensure cuvettes are clean and scratch-free. |
| Volumetric Flasks | Class A | Various | For accurate preparation of standards and sample dilutions. |
| Micropipettes | Calibrated | Various | For accurate liquid handling. |
Experimental Protocols
Preparation of this compound Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of high-purity this compound and dissolve it in 10 mL of 80% acetone in a volumetric flask. Mix thoroughly until fully dissolved. Store this stock solution in the dark at -20°C.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with 80% acetone. A typical concentration range for a calibration curve would be 1 µg/mL to 20 µg/mL.
Sample Preparation
The preparation of the sample will depend on the matrix. For example, for processed vegetables:
-
Homogenize a known weight of the sample.
-
Extract the pigments using 80% acetone. This may involve grinding the sample with the solvent and then filtering or centrifuging to remove solid debris.
-
The resulting extract should be clear and may require further dilution with 80% acetone to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the desired measurement wavelengths. For this compound, key absorption maxima are typically observed around 434 nm (Soret band) and 665 nm (Q band).
-
Use 80% acetone as a blank to zero the spectrophotometer.
-
Measure the absorbance of the standard solutions and the sample solutions at the selected wavelengths.
Data Analysis
The concentration of this compound in the sample can be calculated using a calibration curve or by applying specific equations if the molar extinction coefficient is known.
Calibration Curve Method
-
Plot the absorbance of the working standards at the primary absorption maximum (e.g., 434 nm) against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
-
Use the absorbance of the unknown sample to calculate its concentration using the equation from the linear regression.
Quantification using Specific Equations
In the absence of a pure standard, or for routine analysis in a well-characterized system like processed spinach, equations derived from the absorbance at multiple wavelengths can be used. For a mixture containing chlorophylls and pheophytins, the following equations can be adapted. For a solution primarily containing this compound, a simplified approach focusing on its specific absorbance would be used.
Based on literature for similar compounds, the concentration can be estimated using the absorbance at the Q-band maximum.
Concentration (µg/mL) = (A665 / ε) * MW * 1000
Where:
-
A665 is the absorbance at 665 nm.
-
ε is the molar extinction coefficient (in M-1cm-1).
-
MW is the molecular weight of this compound (~958.4 g/mol ).
Note: The exact molar extinction coefficient for this compound in 80% acetone should be determined empirically by preparing a solution of known concentration from a high-purity standard.
Quantitative Data Summary
| Parameter | Value | Solvent | Notes |
| Soret Band (λmax) | ~ 434 nm | 80% Acetone | This is the major absorption peak in the blue region of the spectrum. |
| Q Band (λmax) | ~ 665 nm | 80% Acetone | This is the major absorption peak in the red region of the spectrum. |
| Molecular Weight | ~ 958.4 g/mol | --- | --- |
Diagrams
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Potential Interferences and Considerations
-
Presence of other pigments: Chlorophylls a and b, pheophytins a and b, and carotenoids have overlapping absorption spectra with this compound. If these are present in the sample, deconvolution of the spectra or chromatographic separation prior to spectrophotometry may be necessary for accurate quantification.
-
Sample turbidity: Incomplete clarification of the sample extract can lead to light scattering and artificially high absorbance readings. Centrifugation or filtration of the sample is crucial.
-
Solvent effects: The absorption maxima and molar extinction coefficient of this compound are solvent-dependent. It is essential to use the same solvent for both standards and samples.
-
Stability: this compound is light-sensitive. All solutions should be protected from light and stored at low temperatures to prevent degradation.
Conclusion
This application note provides a comprehensive protocol for the spectrophotometric determination of this compound. By following these procedures, researchers can obtain accurate and reproducible measurements of this compound concentration in various samples. The provided workflow and considerations will aid in achieving reliable results for quality control and research applications.
Application Notes and Protocols for FT-IR Analysis of Zinc Pheophytin b
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the analysis of Zinc Pheophytin b (Zn-Ph b) using Fourier-Transform Infrared (FT-IR) spectroscopy. This technique is crucial for elucidating the molecular structure and vibrational modes of Zn-Ph b, a key photosensitizer with potential applications in photodynamic therapy and other biomedical fields.
Introduction
This compound is a metallated derivative of pheophytin b, where the central magnesium ion in the chlorophyll macrocycle is replaced by a zinc ion. This substitution significantly influences the electronic and vibrational properties of the molecule, making FT-IR spectroscopy an invaluable tool for its characterization. FT-IR analysis provides a molecular fingerprint, allowing for the identification of specific functional groups and the study of intermolecular interactions.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration (e.g., stretching, bending).
Key Vibrational Modes of this compound
The FT-IR spectrum of this compound is complex, with numerous absorption bands corresponding to the vibrations of its various functional groups. The primary regions of interest include the vibrations of the C=O groups, the C=C and C=N bonds of the chlorin macrocycle, and the C-H bonds of the phytyl chain. The coordination of the zinc ion to the four nitrogen atoms of the pyrrole rings induces characteristic shifts in the vibrational frequencies of the macrocycle compared to the free-base pheophytin b.
Data Presentation: Vibrational Frequencies of this compound
The following table summarizes the expected FT-IR vibrational frequencies for this compound. These assignments are based on published data for closely related chlorophylls and metalloporphyrins.
| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |
| ~3400 | O-H stretch | Associated with residual water molecules or hydroxyl groups. |
| ~2925 & ~2855 | C-H stretch | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the phytyl chain and on the periphery of the macrocycle. |
| ~1735 | C=O stretch (ester) | Stretching vibration of the ester carbonyl group at the C17 position (propionic acid side chain). |
| ~1700 | C=O stretch (ester) | Stretching vibration of the ester carbonyl group at the C13² position. |
| ~1655 | C=O stretch (formyl) | Stretching vibration of the formyl group (-CHO) at the C7 position, characteristic of pheophytin b. |
| ~1610 | C=C, C=N stretch | Skeletal vibrations of the chlorin macrocycle. The position of this band is sensitive to the central metal ion. |
| ~1550 | C=C stretch (macrocycle) | Stretching vibrations of the C=C bonds within the conjugated system of the chlorin ring. |
| ~1455 | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |
| ~1375 | C-H bend | "Umbrella" bending mode of the CH₃ groups. |
| ~1160 | C-O stretch | Stretching vibrations of the C-O single bonds in the ester groups. |
| ~1050 | C-N stretch | Stretching vibrations of the C-N bonds within the pyrrole rings of the macrocycle. |
Experimental Protocols
This section details the methodology for obtaining high-quality FT-IR spectra of this compound.
Materials and Reagents
-
This compound (solid sample)
-
Spectroscopic grade solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride)
-
Potassium bromide (KBr) for solid-state pellet preparation
-
Mortar and pestle
-
Hydraulic press for KBr pellet
-
FT-IR spectrometer
-
Sample holder (for liquid or solid samples)
-
Nitrogen gas for purging the spectrometer
Sample Preparation
Method 1: KBr Pellet (for solid samples)
-
Thoroughly dry the this compound sample and the KBr powder to remove any residual water, which has a strong IR absorption.
-
In an agate mortar, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr powder.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under a hydraulic press at approximately 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Method 2: Solution (for liquid-phase analysis)
-
Dissolve a small amount of this compound in a suitable IR-transparent solvent (e.g., chloroform). The concentration should be adjusted to yield an absorbance in the optimal range (typically 0.2 to 0.8 absorbance units).
-
Use a liquid cell with windows made of a material that is transparent in the mid-IR range (e.g., NaCl or KBr).
-
Fill the liquid cell with the sample solution, ensuring no air bubbles are trapped inside.
-
Place the cell in the sample holder of the FT-IR spectrometer.
-
A spectrum of the pure solvent should be collected separately for background subtraction.
FT-IR Spectrometer Setup and Data Acquisition
-
Purging: Purge the sample compartment of the FT-IR spectrometer with dry nitrogen gas for at least 15-30 minutes to minimize interference from atmospheric water vapor and carbon dioxide.
-
Background Scan: Perform a background scan with no sample in the beam path (for KBr pellet) or with the pure solvent in the liquid cell (for solution analysis). This background spectrum will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the prepared sample in the spectrometer's sample holder.
-
Acquisition Parameters: Set the data acquisition parameters. Typical settings are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Collection: Initiate the scan to collect the FT-IR spectrum of the this compound sample.
-
Data Processing: After data acquisition, the spectrum may require baseline correction and smoothing. For solution-phase measurements, perform solvent subtraction.
Visualizations
Experimental Workflow for FT-IR Analysis
Application Notes: Zinc Pheophytin B in Artificial Photosynthetic Systems
Introduction
Zinc pheophytin b is a metalloporphyrin derived from chlorophyll b, where the central magnesium ion has been replaced by a zinc ion.[1] This modification enhances the stability of the molecule while retaining the core light-harvesting properties of the porphyrin macrocycle.[2][3] In the context of artificial photosynthesis, this compound serves as a robust photosensitizer, capable of absorbing light energy and initiating electron transfer processes, mimicking its role as an electron carrier in natural Photosystem II.[1] Its application is particularly prominent in Dye-Sensitized Solar Cells (DSSCs), where it is used to sensitize wide-bandgap semiconductors like titanium dioxide (TiO₂) to visible light.[4][5]
Principle of Operation in Dye-Sensitized Solar Cells (DSSC)
The function of this compound in a DSSC is centered on the principle of photoinduced electron transfer. The process begins when the this compound molecule, adsorbed onto the surface of a nanocrystalline TiO₂ film, absorbs a photon of light. This absorption excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. The excited electron is then rapidly injected into the conduction band of the TiO₂ semiconductor.[5][6] This charge separation is the cornerstone of the photovoltaic effect in DSSCs. The oxidized this compound molecule is subsequently regenerated by an electron donor in the surrounding electrolyte, typically an iodide/triiodide (I⁻/I₃⁻) redox couple. The injected electrons travel through the TiO₂ network to the external circuit, generating an electric current, and finally reach the counter-electrode where they reduce the electrolyte, thus completing the circuit.[5]
Quantitative Data
While specific experimental performance data for this compound in DSSCs is not extensively published, theoretical studies and data from closely related zinc chlorophyll and porphyrin derivatives provide valuable benchmarks for expected performance. Theoretical calculations based on Density Functional Theory (DFT) suggest that Zinc pheophytin β (a stereoisomer) is an excellent candidate for DSSC applications due to favorable HOMO-LUMO energy levels, light-harvesting efficiency (LHE), and electron injection driving force (ΔG injection).[4] The table below summarizes experimental data for various zinc-based chlorophyll and porphyrin sensitizers to provide a comparative context.
Table 1: Performance Parameters of Selected Zinc-Based Sensitizers in DSSCs
| Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | PCE (η%) | Source(s) |
|---|---|---|---|---|---|
| ZnChl-2 * | 3.5 | 0.412 | 0.56 | 0.81 | [7] |
| ZnPC | 16.02 | 0.836 | 0.607 | 8.13 | [8] |
| ZnPC:PC70BM (Optimized) | - | - | - | 9.81 | [8] |
| Porphyrin-based on TiO₂–ZnO | - | - | - | 13.9 | [9] |
Note: ZnChl-2 is zinc methyl 20-bromo-3-devinyl-3-hydroxymethylpyropheophorbide-a, a closely related zinc chlorophyll derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step method for synthesizing this compound, starting from chlorophyll b extracted from plant sources like spinach.[1][2]
Materials and Equipment:
-
Chlorophyll b source (e.g., spinach leaf powder)
-
Acetone, Diethyl ether
-
Hydrochloric acid (HCl), mild concentration
-
Methanol, Chloroform
-
Reflux apparatus
-
Nitrogen gas source
-
Rotary evaporator
-
Spectrophotometer, HPLC system for characterization[1]
Procedure:
-
Extraction of Chlorophylls: Extract pigments from spinach powder using a mixture of acetone and diethyl ether. The crude extract contains a mixture of chlorophyll a and b.
-
Demetallation (Pheophytinization):
-
Dissolve the crude chlorophyll extract in a suitable solvent.
-
Treat the solution with a mild acid, such as HCl, to gently remove the central Mg²⁺ ion from the chlorophyll molecules, converting them to pheophytins.[1]
-
Monitor the reaction's completion by observing the color change and using UV-Vis spectroscopy.
-
Neutralize the acid and purify the resulting pheophytin b from pheophytin a, typically using column chromatography.
-
-
Metallation (Zinc Insertion):
-
Dissolve the purified pheophytin b in chloroform.
-
Prepare a solution of zinc acetate in methanol.
-
Combine the two solutions in a reflux apparatus.
-
Heat the mixture to approximately 60°C and reflux for at least 30 minutes.[1]
-
Crucially, this step must be performed under an inert nitrogen atmosphere and in complete darkness to prevent photodegradation of the pigment. [1]
-
-
Purification and Characterization:
-
After the reaction is complete, remove the solvent using a rotary evaporator.
-
Purify the resulting this compound using chromatography.
-
Confirm the successful synthesis and purity using UV-Vis spectroscopy (observing shifts in absorption maxima compared to pheophytin b), HPLC, and NMR spectroscopy.[1]
-
Protocol 2: Fabrication of a this compound-Sensitized Solar Cell
This protocol outlines the assembly of a laboratory-scale DSSC using the synthesized this compound. The procedure is adapted from standard DSSC fabrication methods.[11][12]
Materials and Equipment:
-
Conductive glass plates (FTO or ITO glass)
-
Titanium dioxide (TiO₂) nanopowder
-
Mortar and pestle
-
Surfactant (e.g., Triton X-100 or clear dish soap)[11]
-
Scotch tape
-
Glass rod or microscope slide for doctor-blading
-
Hot plate or furnace for annealing (sintering)
-
Synthesized this compound
-
Anhydrous ethanol
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, in acetonitrile/valeronitrile)
-
Platinum-coated counter electrode (or graphite-coated conductive glass)
-
Binder clips
-
Solar simulator (AM 1.5) and a digital multimeter or potentiostat for characterization
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Identify and clean the conductive side of two FTO glass plates with ethanol.[12]
-
On one plate, apply tape to three edges to act as a spacer, defining the active area.[12]
-
Prepare a TiO₂ paste by grinding TiO₂ powder with a few drops of a dilute acidic solution (e.g., vinegar or dilute nitric acid) and a drop of surfactant to form a smooth, paint-like paste.[11][12]
-
Apply a small amount of the TiO₂ paste to the taped edge of the FTO glass and spread it evenly across the active area using the "doctor-blade" technique with a glass rod.
-
Carefully remove the tape and anneal (sinter) the slide on a hot plate or in a furnace at ~450°C for 30 minutes. This process sinters the TiO₂ particles together, creating a robust mesoporous film. Let it cool slowly.
-
-
Sensitization (Dye-Staining):
-
While the TiO₂ electrode is still warm (~80°C), immerse it in a solution of this compound dissolved in anhydrous ethanol.
-
Allow the electrode to soak for several hours (or overnight) in the dark to ensure a monolayer of dye molecules adsorbs to the TiO₂ surface.
-
After soaking, remove the electrode and rinse gently with ethanol to remove any non-adsorbed dye molecules. The anode should now be colored by the dye.
-
-
Assembly of the DSSC:
-
Prepare the counter electrode by applying a thin layer of graphite from a pencil or using a platinum-coated FTO slide.
-
Place a drop or two of the iodide/triiodide electrolyte onto the dye-stained TiO₂ film.
-
Carefully place the counter electrode on top of the TiO₂ anode, offsetting them slightly so that the uncoated edges of both electrodes are exposed for electrical contact.
-
Clamp the two electrodes together firmly using binder clips. The electrolyte should spread to fill the space between the electrodes.
-
Wipe away any excess electrolyte from the edges.
-
-
Characterization:
-
Connect the electrodes to a multimeter or potentiostat using alligator clips on the exposed conductive edges.
-
Expose the cell to a calibrated light source (e.g., a solar simulator at 100 mW/cm²).
-
Measure the short-circuit current (Jsc) and open-circuit voltage (Voc).
-
Record the current-voltage (I-V) curve by varying the resistance to determine the fill factor (FF) and calculate the overall power conversion efficiency (PCE).
-
Visualizations: Workflows and Pathways
Caption: Workflow for the synthesis of this compound.
Caption: Electron transfer pathway in a Zn-Pheophytin b DSSC.
Caption: High-level experimental workflow for DSSC fabrication.
References
- 1. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 2. Synthesis, characterization, and functional properties of chlorophylls, pheophytins, and Zn-pheophytins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Zinc(II) and copper(II) complexes with pheophytin and mesoporphyrin and their stability to UV-B irradiation: Vis spectroscopy studies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of zinc chlorophyll materials for dye-sensitized solar cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cjm.ichem.md [cjm.ichem.md]
- 10. Buy this compound | 22088-19-3 [smolecule.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Investigating Electron Transfer with Zinc Pheophytin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental methodologies used to investigate photoinduced electron transfer in systems containing Zinc Pheophytin B (Zn-Ph B). Zinc pheophytin, a derivative of chlorophyll where the central magnesium atom is replaced by zinc, is a key component in natural and artificial photosynthesis research due to its favorable photophysical and electrochemical properties. These protocols are designed to be a starting point for researchers investigating the kinetics and efficiency of electron transfer in novel molecular assemblies for applications in solar energy conversion, photocatalysis, and drug development.
Introduction to Electron Transfer in this compound Systems
This compound is an excellent photosensitizer, capable of absorbing light and initiating electron transfer to a suitable acceptor molecule. This process is fundamental to artificial photosynthetic systems, where the goal is to capture light energy and convert it into chemical energy. The general mechanism involves the photoexcitation of Zn-Ph B to its singlet excited state, followed by electron transfer to an acceptor, creating a charge-separated state. The efficiency and lifetime of this charge-separated state are critical parameters that determine the overall performance of the system.
Key Experimental Techniques
The investigation of photoinduced electron transfer in Zn-Ph B systems relies on a suite of spectroscopic and electrochemical techniques. The following protocols provide a detailed methodology for the most critical experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the redox potentials of Zn-Ph B and the electron acceptor. These values are crucial for calculating the Gibbs free energy of electron transfer.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a ~1 mM solution of the sample (e.g., this compound or the acceptor) in an appropriate solvent (e.g., o-dichlorobenzene/acetonitrile mixture) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAPF6).
-
Purge the solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgNO3 electrode.
-
Counter Electrode: Platinum wire.
-
-
-
Data Acquisition:
-
Record the cyclic voltammogram by scanning the potential at a rate of 100 mV/s.
-
Reference the obtained potentials to the ferrocene/ferrocenium (Fc/Fc+) couple by adding a small amount of ferrocene as an internal standard at the end of the experiment.
-
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the fluorescence lifetime of the photosensitizer in the presence and absence of the electron acceptor. Quenching of the fluorescence lifetime upon addition of the acceptor provides evidence for electron transfer.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of solutions of the Zn-Ph B photosensitizer at a constant concentration in a suitable solvent (e.g., deaerated benzonitrile).
-
Add varying concentrations of the electron acceptor to these solutions.
-
Ensure the optical density of the solutions at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
-
Instrumentation:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample at a wavelength where the photosensitizer absorbs strongly (e.g., the Soret band around 425 nm).
-
Monitor the fluorescence decay at the emission maximum of the photosensitizer.
-
-
Data Analysis:
-
Fit the fluorescence decay curves to exponential functions to obtain the fluorescence lifetimes (τ).
-
The rate of electron transfer (k_et) can be estimated from the quenching of the fluorescence lifetime using the Stern-Volmer equation.
-
Femtosecond Transient Absorption Spectroscopy (fs-TAS)
fs-TAS is a powerful technique for directly observing the formation and decay of the charge-separated state. It provides detailed information about the kinetics of charge separation and recombination.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the Zn-Ph B-acceptor system in a suitable solvent.
-
The concentration should be adjusted to have an absorbance of ~0.5 at the excitation wavelength in a 2 mm path length cuvette.
-
-
Instrumentation:
-
Use a standard femtosecond pump-probe setup.
-
Excite the sample with a pump pulse at a wavelength where the Zn-Ph B absorbs (e.g., 425 nm).
-
Probe the resulting absorption changes with a white-light continuum pulse at various time delays after the pump pulse.
-
-
Data Acquisition and Analysis:
-
Record the transient absorption spectra at different time delays, ranging from femtoseconds to nanoseconds.
-
The appearance of characteristic absorption bands of the Zn-Ph B radical cation and the acceptor radical anion confirms the formation of the charge-separated state.
-
Global analysis of the time-resolved data allows for the determination of the rate constants for charge separation (k_CS) and charge recombination (k_CR).[1]
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies of electron transfer in zinc porphyrin-fullerene systems, which are structurally and functionally similar to this compound systems.
Table 1: Redox Potentials
| Compound | E_ox (V vs Fc/Fc+) | E_red (V vs Fc/Fc+) | Solvent | Reference |
| Zinc Porphyrin (ZnP) derivative | +0.26 to +0.32 | - | o-DCB/AcCN | [2] |
| Fullerene (C60) derivative | - | -1.10 | Toluene/ACN |
Table 2: Electron Transfer Kinetic Parameters
| Donor-Acceptor System | k_CS (s⁻¹) | k_CR (s⁻¹) | Solvent | Reference |
| ZnP-C60 Dyad | 5.7 x 10⁹ | 2.5 x 10⁸ | Benzonitrile | [1] |
| ZnP-C60-ZnP Triad | > 1 x 10¹⁰ | 3.0 x 10⁶ | Benzonitrile | [3] |
Visualizing Electron Transfer Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in the investigation of electron transfer with this compound.
Caption: Experimental workflow for investigating electron transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and Photoinduced Electron Transfer in Porphyrin‐ and Phthalocyanine‐Bearing N‐Doped Graphene Hybrids Synthesized by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinduced electron- and energy-transfer processes of [60]fullerene covalently bonded with one and two zinc porphyrin(s): effects of coordination of pyridine and diazabicyclooctane to Zn atom - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reconstitution of Light-Harvesting Complexes with Zinc Pheophytin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the reconstitution of the major light-harvesting complex of photosystem II (LHCII) with Zinc pheophytin b (Zn-Phy b). This procedure is essential for studying pigment-protein interactions, energy transfer dynamics, and the structural requirements for the assembly of photosynthetic complexes. The substitution of native chlorophylls with synthetic analogs like Zn-Phy b allows for the fine-tuning of the spectroscopic properties of the complex, offering insights into its function and potential applications in bio-hybrid devices and drug development.
Data Presentation
The following table summarizes the expected changes in the spectroscopic properties of LHCII upon successful reconstitution with this compound, based on typical spectral characteristics of native and reconstituted complexes.
| Parameter | Native LHCII | Reconstituted LHCII with Zn-Phy b (Expected) |
| Qy Absorption Maximum (Chlorophyll a) | ~675 nm | ~675 nm (residual or co-reconstituted) |
| Qy Absorption Maximum (Chlorophyll b) | ~653 nm | Absent or significantly reduced |
| Qy Absorption Maximum (Zn-Phy b) | Not Applicable | ~660-670 nm |
| Soret Band Maximum | ~436 nm (Chl a), ~470 nm (Chl b) | Broad peak, shifted due to Zn-Phy b contribution |
| Fluorescence Emission Maximum (at 77K) | ~680 nm | Shifted, dependent on energy transfer to Chl a |
Experimental Protocols
This section details the step-by-step methodology for the isolation of LHCII apoprotein and its subsequent reconstitution with this compound and native carotenoids.
Part 1: Isolation of LHCII Apoprotein (apoLHCII)
-
Thylakoid Membrane Isolation:
-
Homogenize fresh spinach leaves in a cold buffer (400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2).
-
Filter the homogenate through layers of cheesecloth and centrifuge at low speed to remove debris.
-
Pellet the thylakoid membranes by centrifugation at a higher speed (e.g., 5,000 x g for 10 minutes).
-
Wash the pellet with a low-salt buffer (50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2) and resuspend in a small volume of the same buffer.
-
-
LHCII Solubilization and Purification:
-
Adjust the chlorophyll concentration of the thylakoid suspension to 1 mg/mL.
-
Add n-dodecyl-α-D-maltoside (α-DDM) to a final concentration of 1% (w/v) to solubilize the membranes.
-
Incubate on ice for 30 minutes with gentle stirring.
-
Remove unsolubilized material by centrifugation (e.g., 15,000 x g for 15 minutes).
-
Load the supernatant onto a DEAE-sepharose or similar anion-exchange column pre-equilibrated with a buffer containing a lower concentration of α-DDM (e.g., 0.05%).
-
Elute the bound proteins using a linear NaCl gradient (e.g., 0-300 mM). LHCII typically elutes at around 80-120 mM NaCl.
-
Collect the green fractions corresponding to LHCII.
-
-
Pigment Removal to Obtain Apoprotein:
-
Precipitate the purified LHCII by adding cold 80% acetone and incubate at -20°C for 1 hour.
-
Centrifuge to pellet the precipitated apoprotein and discard the supernatant containing the pigments.
-
Wash the pellet repeatedly with cold 80% acetone until it is colorless, indicating the complete removal of chlorophylls and carotenoids.
-
Dry the resulting apoLHCII pellet under a stream of nitrogen gas to remove any residual acetone.
-
Store the apoprotein at -80°C until use.
-
Part 2: Reconstitution of apoLHCII with this compound
-
Preparation of Pigment and Lipid Stocks:
-
Prepare a stock solution of this compound in ethanol.
-
Extract native carotenoids (lutein, neoxanthin, violaxanthin) from spinach leaves or use commercially available standards. Prepare a mixed carotenoid stock solution in ethanol.
-
Prepare a solution of lipids (e.g., monogalactosyldiacylglycerol - MGDG) in a suitable organic solvent.
-
-
Reconstitution Reaction:
-
Resuspend the dried apoLHCII in a reconstitution buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl) containing a detergent such as n-octyl-β-D-glucopyranoside (β-OG).
-
In a separate tube, mix the this compound, carotenoids, and lipids in the desired molar ratio. A typical starting ratio would be protein:Zn-Phy b:carotenoids of 1:8:4.
-
Add the pigment/lipid mixture to the solubilized apoprotein.
-
Incubate the mixture at room temperature in the dark for a specified period (e.g., 1-2 hours) to allow for pigment binding and protein folding.
-
-
Purification of the Reconstituted Complex:
-
Remove the detergent and unbound pigments by dialysis against a detergent-free buffer or by using Bio-Beads.
-
Purify the reconstituted LHCII-Zn-Phy b complex using sucrose density gradient ultracentrifugation or size-exclusion chromatography.
-
Collect the colored band corresponding to the successfully reconstituted complex.
-
-
Characterization:
-
Verify the successful reconstitution by UV-Visible absorption and fluorescence spectroscopy.
-
Analyze the pigment composition by HPLC to confirm the incorporation of this compound and the stoichiometry of the bound pigments.
-
Further structural and functional analysis can be performed using techniques such as circular dichroism, single-molecule spectroscopy, and time-resolved fluorescence spectroscopy.
-
Visualizations
Caption: Experimental workflow for the reconstitution of LHCII with this compound.
Application Notes and Protocols for the Study of Photosystem II Function Using Zinc Pheophytin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photosystem II (PSII) is a critical protein complex in oxygenic photosynthesis, responsible for water oxidation and the initial light-induced electron transfer reactions. Pheophytin, a chlorophyll molecule lacking a central magnesium ion, serves as the primary electron acceptor in the PSII reaction center.[1][2][3][4] The study of modified pheophytins, such as zinc pheophytin b, provides valuable insights into the structure-function relationships of the PSII reaction center, aiding in the understanding of natural photosynthesis and the development of artificial photosynthetic systems.[3][5] This document provides detailed application notes and protocols for the preparation of this compound and its use in the study of PSII function.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₅H₇₀N₄O₆Zn | [6] |
| Molecular Weight | 948.5 g/mol | [6] |
| CAS Number | 22088-19-3 | [1][6] |
Table 2: Spectroscopic Properties of Pheophytins and Metalloporphyrins
| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Reference |
| Pheophytin a | Diethyl ether | 409, 505, 534, 608, 665 | - | [7] |
| Zinc Pheophytin a | Diethyl ether | 422, 550, 590, 635 | - | [8] |
| Pheophytin b | Diethyl ether | 434, 522, 560, 595, 654 | - | [7] |
| This compound | Diethyl ether | 445, 570, 615 | 670 (Excitation at 410 nm) | [1] |
Table 3: Redox Potentials of Pheophytin a in Photosystem II
| Organism | PSII Complex | Redox Potential (mV vs. NHE) | Reference |
| Synechocystis sp. PCC 6803 | PSII complexes | -536 ± 8 | [4][9] |
| Acaryochloris marina | PSII complexes | -478 ± 24 | [4][9] |
| Pea and Spinach | PSII particles | -610 ± 30 | [9] |
Note: The redox potential of this compound within the PSII reaction center has not been empirically determined and is an area for further research. It is anticipated that the introduction of the zinc ion will alter the redox potential compared to native pheophytin.
Table 4: Electron Transfer Kinetics in Native Photosystem II
| Electron Transfer Step | Apparent Lifetime | Rate Constant | Reference |
| Primary Charge Separation (P680 → P680⁺Pheo⁻)* | 3 - 5.5 ps | 170-180 ns⁻¹ | [3][9] |
| Secondary Electron Transfer (Pheo⁻ → Qₐ) | ~200 ps | - | [3][9] |
| Formation of Secondary Radical Pair | 11 - 35 ps | 120-130 ns⁻¹ | [3][9] |
Note: The incorporation of this compound is expected to alter these electron transfer kinetics. The precise impact requires experimental determination.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from chlorophyll b, typically extracted from spinach. The process involves two main steps: demetallation of chlorophyll b to pheophytin b, followed by the insertion of zinc.
Materials:
-
Fresh spinach leaves
-
Acetone
-
Diethyl ether
-
Hexane
-
Hydrochloric acid (HCl), 0.1 M
-
Zinc acetate (Zn(CH₃COO)₂)
-
Methanol
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Nitrogen gas
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Chlorophyll Extraction:
-
Homogenize fresh spinach leaves in 80% acetone.
-
Filter the homogenate to remove solid debris.
-
Transfer the acetone extract to a separatory funnel and add an equal volume of diethyl ether and a 1/4 volume of saturated NaCl solution.
-
Gently mix and allow the layers to separate. Collect the upper ether layer containing the pigments.
-
Wash the ether layer twice with distilled water.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude pigment extract.
-
-
Demetallation to Pheophytin B:
-
Dissolve the crude pigment extract in diethyl ether.
-
Add 0.1 M HCl dropwise while stirring until the solution color changes from green to brownish-olive, indicating the conversion of chlorophylls to pheophytins.
-
Transfer the solution to a separatory funnel and wash repeatedly with distilled water until the aqueous layer is neutral.
-
Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent.
-
-
Purification of Pheophytin B (Optional but Recommended):
-
The crude pheophytin mixture can be purified by column chromatography on a sucrose or silica gel column, eluting with a hexane/acetone gradient to separate pheophytin b from pheophytin a and other pigments.
-
-
Metallation with Zinc:
-
Dissolve the purified pheophytin b in chloroform.
-
Prepare a saturated solution of zinc acetate in methanol.
-
Add the zinc acetate solution to the pheophytin b solution.
-
Reflux the mixture at approximately 60°C for 30 minutes under a nitrogen atmosphere and in the dark to prevent photodegradation.[1]
-
Monitor the reaction by observing the change in the absorption spectrum.
-
-
Purification of this compound:
-
After the reaction is complete, wash the chloroform solution with distilled water to remove excess zinc acetate.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the resulting this compound using reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol in water).[1]
-
-
Characterization:
-
Confirm the identity and purity of the this compound using UV-Vis spectrophotometry, mass spectrometry, and NMR spectroscopy.[1]
-
Protocol 2: Reconstitution of PSII Reaction Centers with this compound
This protocol is a generalized procedure for the exchange of native pheophytin in isolated PSII reaction centers with externally added this compound. This method is based on protocols used for the incorporation of other modified pigments.[1]
Materials:
-
Isolated PSII reaction center complexes (D1/D2/cyt b₅₅₉)
-
Purified this compound
-
Reconstitution buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.05% β-D-dodecyl maltoside)
-
Incubator or water bath
-
Size-exclusion chromatography system
Procedure:
-
Preparation of PSII Reaction Centers:
-
Isolate PSII reaction centers from spinach or a cyanobacterial source using established methods, typically involving detergent solubilization and chromatography.
-
-
Pigment Exchange:
-
Resuspend the isolated PSII reaction centers in the reconstitution buffer to a desired concentration.
-
Add a significant molar excess of purified this compound (e.g., 50-100 fold excess) to the reaction center suspension. The this compound should be dissolved in a small volume of a compatible solvent (e.g., ethanol or DMSO) before adding to the aqueous buffer.
-
Incubate the mixture at an elevated temperature (e.g., 30-37°C) for several hours to overnight in the dark with gentle agitation. The optimal temperature and incubation time should be determined empirically to maximize exchange efficiency without causing significant protein denaturation.
-
-
Removal of Unbound Pigment:
-
After incubation, separate the reconstituted PSII reaction centers from the excess, unbound this compound. This is typically achieved using size-exclusion chromatography. The reconstituted protein complex will elute in the void volume or early fractions, while the smaller, unbound pigment molecules will be retained and elute later.
-
-
Analysis of Reconstitution:
-
Analyze the pigment composition of the reconstituted PSII reaction centers using HPLC to determine the efficiency of the exchange.
-
Characterize the spectroscopic properties of the reconstituted complexes using UV-Vis absorption and fluorescence spectroscopy to confirm the incorporation of this compound.
-
Protocol 3: Functional Analysis of Reconstituted PSII
1. Spectroscopic Analysis:
-
Absorption Spectroscopy: Measure the absorption spectrum of the reconstituted PSII. The incorporation of this compound will result in characteristic shifts in the Qx and Qy absorption bands.
-
Fluorescence Spectroscopy: Measure the chlorophyll fluorescence emission spectrum and quantum yield. Changes in the fluorescence properties can indicate alterations in the energy transfer and charge separation processes.
2. Electron Transfer Kinetics:
-
Transient Absorption Spectroscopy: Use pump-probe transient absorption spectroscopy to measure the kinetics of charge separation and subsequent electron transfer steps. Compare the lifetimes of the radical pair states in the reconstituted PSII with those in native PSII to determine the effect of this compound on electron transfer rates.
3. Photochemical Activity:
-
Light-Induced Absorbance Difference Spectroscopy: Measure the light-induced absorbance changes corresponding to the formation of the primary radical pair (P680⁺Pheo⁻). This can be used to assess the photochemical activity of the reconstituted centers.[2]
-
Oxygen Evolution (for intact PSII core complexes): If the reconstitution is performed on more intact PSII complexes that retain the oxygen-evolving complex, measure the rate of light-induced oxygen evolution to assess the overall functionality of the water-splitting machinery.
Signaling Pathways and Experimental Workflows
Caption: Electron transfer pathway in PSII with this compound.
Caption: Experimental workflow for studying PSII with this compound.
References
- 1. Modification of pigment composition in the isolated reaction center of photosystem II [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: pheophytin is the primary electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pigment exchange of photosystem II reaction center by chlorophyll d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Energy and Electron Transfer in Photosystem II Reaction Centers with Modified Pheophytin Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: Pheophytin is the primary electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrochemical Analysis of Zinc Pheophytin B Redox Potentials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc pheophytin B is a metalloporphyrin derived from chlorophyll b, where the central magnesium ion is replaced by a zinc ion.[1][2] This modification alters its photophysical and electrochemical properties, making it a molecule of interest in various research fields, including photosynthesis research, development of photosensitizers for photodynamic therapy, and the design of novel electronic materials. Understanding the redox potentials of this compound is crucial for elucidating its electron transfer capabilities and reaction mechanisms in these applications.[1]
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of electroactive species.[3] It provides valuable information about the oxidation and reduction potentials of a compound and the stability of its redox species. This document provides a detailed protocol for the electrochemical analysis of this compound using cyclic voltammetry.
Quantitative Data
While specific redox potential data for this compound is not extensively available in the public domain, the following table summarizes the redox potentials of the closely related pheophytin a. These values can serve as a reference point for predicting the electrochemical behavior of this compound. The insertion of zinc in place of magnesium is expected to influence these potentials.
Table 1: Redox Potentials of Related Pheophytin Compounds
| Compound | Redox Process | E½ (V) vs. SCE | Solvent/Electrolyte | Reference |
| Pheophytin a | Oxidation (Pheo/Pheo•+) | +0.84 | Dichloromethane/TBAP | Fajan, J.; et al. J. Am. Chem. Soc.1979 , 101, 25, 7605-7612 |
| Pheophytin a | Reduction (Pheo/Pheo•−) | -0.64 | Dichloromethane/TBAP | Fajan, J.; et al. J. Am. Chem. Soc.1979 , 101, 25, 7605-7612 |
| Pheophytin a | Reduction (Pheo•−/Pheo²⁻) | -1.04 | Dichloromethane/TBAP | Fajan, J.; et al. J. Am. Chem. Soc.1979 , 101, 25, 7605-7612 |
Note: TBAP stands for tetrabutylammonium perchlorate, a common supporting electrolyte. The redox potentials of this compound are expected to be influenced by the coordination of the zinc ion.
Experimental Protocols
This section details the protocol for determining the redox potentials of this compound using cyclic voltammetry.
Materials and Reagents
-
This compound: High purity sample.
-
Solvent: Anhydrous, electrochemical-grade aprotic solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF)). The choice of solvent can significantly affect the redox potentials.[4]
-
Supporting Electrolyte: 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode.[3]
-
Counter (Auxiliary) Electrode: Platinum wire or gauze.
-
Ferrocene: For use as an internal standard to reference the potentials.
-
Inert Gas: High purity argon or nitrogen for deaeration.
-
Polishing Materials: Alumina slurry (0.05 µm) and polishing pads for the working electrode.
Instrumentation
-
Potentiostat: A potentiostat capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell configuration.
-
Gas Bubbler: For deaerating the solution.
Experimental Procedure
-
Preparation of the Analyte Solution:
-
Dissolve a known concentration of this compound (typically 1-5 mM) in the chosen aprotic solvent containing 0.1 M of the supporting electrolyte.
-
Prepare a sufficient volume to cover the electrodes in the electrochemical cell.
-
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the prepared this compound solution to the cell.
-
Ensure the electrodes are properly immersed in the solution.
-
-
Deaeration:
-
Bubble high-purity inert gas (argon or nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potentials (Switching Potentials): Set the potential window wide enough to observe the oxidation and reduction peaks of interest. This may require some initial exploratory scans.
-
Scan Rate: Start with a typical scan rate of 100 mV/s.[3] Varying the scan rate can provide information about the reversibility of the redox processes.
-
-
Run the cyclic voltammogram.
-
-
Data Acquisition and Analysis:
-
Record the resulting cyclic voltammogram (current vs. potential plot).
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for each redox couple.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes. This E½ value represents the formal redox potential.
-
The peak separation (ΔEp = |Epa - Epc|) can provide information about the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
-
Internal Referencing (Optional but Recommended):
-
After recording the voltammogram of this compound, add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
The well-defined and stable redox potential of the Fc/Fc⁺ couple (E½ ≈ +0.40 V vs. SCE in many organic solvents) can be used to correct for any drift in the reference electrode potential.
-
Visualizations
Caption: Experimental workflow for determining the redox potential of this compound.
Caption: Logical flow of electrochemical analysis and data interpretation.
References
Biomedical Applications of Zinc Pheophytin b Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc pheophytin b, a metallated derivative of pheophytin b (a breakdown product of chlorophyll b), and its analogues, such as Zinc pheophorbide a, have emerged as potent photosensitizers with significant potential in various biomedical applications, most notably in photodynamic therapy (PDT) for cancer. These compounds exhibit favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. Their ability to efficiently generate reactive oxygen species (ROS) upon light activation leads to localized cytotoxicity in targeted tissues, minimizing systemic side effects. This document provides a comprehensive overview of the biomedical applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological mechanisms.
I. Photodynamic Therapy (PDT) in Oncology
The primary application of this compound derivatives is in the field of oncology as photosensitizers for PDT. PDT is a minimally invasive therapeutic modality that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength, leading to the generation of cytotoxic ROS that induce tumor cell death.
A. In Vitro Efficacy
Zinc pheophorbide a, a prominent derivative, has demonstrated significant phototoxicity against a range of human cancer cell lines.
Table 1: In Vitro Photodynamic Efficacy of Zinc Pheophorbide a
| Cell Line | Cancer Type | IC50 (nM) | Light Dose (J/cm²) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~20 | 2 | [1] |
| MCF-7 | Breast Adenocarcinoma | ~500 | 2 | [1] |
| A549 | Lung Adenocarcinoma | Not specified | 5 | [2] |
| LoVo | Colon Adenocarcinoma | Not specified | 5 | [2] |
Note: IC50 values represent the concentration of the photosensitizer required to inhibit cell viability by 50%.
At concentrations as low as ~1 µM and with a light dose of 5 J/cm², Zinc pheophorbide a has been shown to cause 100% mortality in A549, MCF-7, and LoVo human adenocarcinoma cell lines[2].
B. In Vivo Efficacy
Preclinical studies using animal models have corroborated the potent anti-tumor effects of Zinc pheophorbide a-mediated PDT. In nude mice bearing A549 human lung adenocarcinoma xenografts, treatment with Zinc pheophorbide a resulted in significant tumor regression. On average, a 5-fold decrease in tumor volume was observed, with some tumors regressing completely and others showing marked inhibition for up to 4 months post-treatment[2].
II. Experimental Protocols
A. Synthesis of Zinc Pheophorbide a
This protocol describes the synthesis of Zinc pheophorbide a from pheophorbide a.
Materials:
-
Pheophorbide a
-
Zinc acetate
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen gas
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve pheophorbide a in methanol.
-
Add a molar excess of zinc acetate to the solution.
-
Heat the reaction mixture at 50°C under a nitrogen atmosphere to prevent degradation[1].
-
Monitor the reaction progress by observing the characteristic shift in the Qy absorption band using a spectrophotometer.
-
Upon completion of the reaction, purify the Zinc pheophorbide a using appropriate chromatographic techniques.
-
Determine the concentration of the purified Zinc pheophorbide a spectrophotometrically in ethanol, using an extinction coefficient at the Qy band of 71,500 M⁻¹ cm⁻¹[1].
-
Store the dried product at -20°C under a nitrogen atmosphere. For experiments, prepare fresh solutions by dissolving the compound in DMSO.
B. In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for assessing the in vitro phototoxicity of Zinc pheophorbide a.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Zinc pheophorbide a stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Light source with appropriate wavelength and power output (e.g., LED illuminator with a 600 nm cut-off filter)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[1].
-
Photosensitizer Incubation: The following day, replace the medium with fresh medium containing various concentrations of Zinc pheophorbide a. Incubate the cells in the dark for 3 hours[1]. A vehicle control (DMSO) should be included.
-
Irradiation: After incubation, wash the cells with PBS and cover them with a suitable buffer like Hank's Balanced Salt Solution (HBSS). Illuminate the cells with a specific light dose (e.g., 2 J/cm²)[1]. A dark control (cells with photosensitizer but no light) should be included for each concentration.
-
Post-Irradiation Incubation: Following irradiation, replace the buffer with a complete culture medium and incubate the cells for another 24 hours[1].
-
MTT Assay for Cell Viability:
-
Prepare a 5 mg/mL stock solution of MTT in PBS and filter-sterilize.
-
Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
C. In Vivo Photodynamic Therapy Protocol (Nude Mouse Xenograft Model)
This protocol provides a general framework for in vivo PDT studies using a nude mouse model. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Materials:
-
Athymic nude mice
-
Human cancer cells (e.g., A549)
-
Matrigel (optional)
-
Zinc pheophorbide a solution for injection
-
Anesthetic
-
Light source with fiber optics for targeted light delivery
-
Calipers for tumor measurement
Procedure:
-
Tumor Xenograft Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each nude mouse[3]. The use of Matrigel can improve tumor take rates.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (width² x length)/2).
-
Photosensitizer Administration: Once tumors reach the desired size, administer Zinc pheophorbide a to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Drug-Light Interval (DLI): Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue. The DLI is a critical parameter that influences the therapeutic outcome.
-
Light Irradiation: Anesthetize the mice and deliver a specific light dose to the tumor area using a laser coupled to a fiber optic.
-
Tumor Response Evaluation: Monitor tumor volume and the overall health of the mice post-treatment. Tumor regression or growth delay are key efficacy endpoints.
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
III. Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound derivative-mediated PDT are primarily driven by the induction of apoptosis and necrosis in tumor cells, as well as damage to the tumor vasculature.
A. Cellular Apoptosis Pathway
PDT-induced ROS production triggers a cascade of events leading to programmed cell death.
Caption: PDT-Induced Apoptosis Pathway.
Upon light activation, the this compound derivative generates ROS, which primarily damages mitochondria. This leads to the release of cytochrome c, which in turn activates a caspase cascade (caspase-9 and -3), ultimately resulting in apoptotic cell death[4][5].
B. Vascular-Targeted Photodynamic Therapy
This compound derivatives can also be utilized for vascular-targeted PDT, which aims to destroy the tumor's blood supply.
Caption: Vascular-Targeted PDT Workflow.
By using a short drug-light interval, the photosensitizer is primarily localized within the tumor vasculature. Light activation then leads to endothelial cell damage, vasoconstriction, and thrombosis, ultimately causing vascular shutdown and subsequent tumor necrosis due to oxygen and nutrient deprivation[6][7].
IV. Conclusion
This compound derivatives, particularly Zinc pheophorbide a, are highly promising photosensitizers for biomedical applications, especially in the photodynamic therapy of cancer. Their potent in vitro and in vivo efficacy, coupled with a well-defined mechanism of action involving both cellular apoptosis and vascular disruption, underscores their therapeutic potential. The detailed protocols provided herein offer a foundation for researchers to further explore and optimize the use of these compounds in preclinical and clinical settings. Future research may focus on the development of targeted delivery systems to enhance tumor specificity and further improve the therapeutic index of this compound derivative-based PDT.
References
- 1. The nude mouse xenograft system: a model for photodetection and photodynamic therapy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vascular targeted photodynamic therapy: A review of the efforts towards molecular targeting of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular and cellular targeting for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinc Pheophytin b: A Versatile Biomarker for Chlorophyll Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyll, the ubiquitous green pigment essential for photosynthesis, undergoes a series of degradation processes during plant senescence, fruit ripening, and food processing. The breakdown of chlorophylls results in a variety of derivatives, among which are the pheophytins, formed by the loss of the central magnesium ion from the porphyrin ring. When this magnesium ion is replaced by a zinc ion, a more stable and fluorescent compound, zinc pheophytin, is formed. Zinc pheophytin b, derived from chlorophyll b, has emerged as a significant biomarker for monitoring chlorophyll degradation due to its unique physicochemical properties and its presence in various biological and food systems.
These application notes provide a comprehensive overview of the role of this compound as a biomarker, detailing its formation, methods of analysis, and potential applications. The accompanying protocols offer step-by-step guidance for the extraction, synthesis, and quantification of this important molecule, catering to the needs of researchers, scientists, and professionals in drug development.
Applications
The unique characteristics of this compound lend themselves to a variety of applications across different scientific disciplines:
-
Food Science and Quality Control: The formation of zinc pheophytins in processed green vegetables can be indicative of the processing conditions and the stability of the green color. Monitoring the levels of this compound can serve as a quality control parameter to assess the impact of processing on the final product. The conversion of chlorophyll to pheophytin can lead to an undesirable olive-brown color in green tea, affecting its sensory quality and shelf life[1].
-
Agriculture and Plant Physiology: Studying the in vivo formation of this compound can provide insights into the natural processes of chlorophyll degradation during leaf senescence and fruit ripening. Zinc is an essential micronutrient for plants, playing a role in chlorophyll synthesis and the activity of numerous enzymes[2][3]. Understanding the dynamics of this compound formation could be relevant for assessing plant health and stress responses.
-
Pharmacology and Drug Development: Zinc-pheophytins have demonstrated significant antioxidant and anti-inflammatory properties[4]. This bioactivity makes them interesting candidates for further investigation in the development of nutraceuticals and therapeutic agents. Their photophysical properties are also being explored for applications in photodynamic therapy.
-
Environmental Science: As a stable degradation product of chlorophyll, this compound can be used as a biomarker to trace the fate of phytoplankton-derived organic matter in aquatic environments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C55H70N4O6Zn | [5][6] |
| Molecular Weight | 948.5 g/mol | [5][6] |
| Appearance | Dark green solid | |
| Key Spectral Features | Soret band at ~410 nm, Q-bands at 500-650 nm | [7] |
Table 2: Antioxidant Activity of Chlorophyll Derivatives
| Compound | DPPH Radical Scavenging Activity | β-Carotene Bleaching Activity | Reference |
| Chlorophylls | Moderate | Moderate | [4] |
| Pheophytins | Low | Low | [4] |
| Zinc-pheophytins | High | High | [4] |
Table 3: pH Stability of Zinc Pheophytin Complexes
| pH | Zinc Pheophytin Retention (%) after 30 min at 121°C | Reference |
| 4.0 | 58 ± 3 | [8] |
| 6.0 | 72 ± 4 | [8] |
| 8.0 | 12 ± 2 | [8] |
Signaling Pathways and Experimental Workflows
References
- 1. epic.awi.de [epic.awi.de]
- 2. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C55H70N4O6Zn | CID 135869794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 8. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application of Zinc Pheophytin B in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and impressive performance in low-light conditions. The sensitizer, a dye molecule, is a critical component of the DSSC, responsible for absorbing light and injecting electrons into the semiconductor matrix. Natural pigments, such as chlorophylls and their derivatives, are attractive candidates for sensitizers due to their strong absorption in the visible spectrum and environmental friendliness. Zinc pheophytin B, a derivative of chlorophyll b, has been identified through theoretical studies as a particularly promising sensitizer for DSSCs. This document provides an overview of its application, along with generalized experimental protocols for its synthesis and the fabrication and characterization of this compound-sensitized solar cells.
Theoretical studies suggest that Zinc pheophytin β is an excellent candidate for use as a sensitizer in DSSCs. This is attributed to its favorable HOMO-LUMO energy levels, light-harvesting efficiency, and electron injection properties. The modification of pheophytin with a zinc atom is predicted to enhance the overall performance of the solar cell.
Data Presentation
The following table summarizes the photovoltaic performance of various zinc-based sensitizers, providing a comparative context for the expected performance of this compound. Please note that specific performance data for this compound is not yet widely available in the literature; the values for related compounds are presented here.
| Sensitizer | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) | Reference |
| ZnChl-2 | 3.5 | 412 | 0.56 | 0.81 | |
| Zn(II)-TPP | 8.0 | 600 | - | 9.43 | |
| ZnPC (optimized) | - | - | - | 9.50 | |
| ZnPC:PC70BM (optimized) | - | - | - | 9.81 |
Experimental Protocols
The following are generalized protocols for the synthesis of zinc-based chlorophyll derivatives and the fabrication of DSSCs. These should be adapted and optimized for the specific use of this compound.
Protocol 1: Synthesis of this compound (Generalized)
This protocol is a representative procedure based on the synthesis of other zinc chlorins and should be optimized for this compound.
Materials:
-
Pheophytin B (extracted from natural sources like spinach or algae)
-
Zinc acetate (Zn(OAc)₂)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Distilled water
Procedure:
-
Dissolve pheophytin B in chloroform.
-
Prepare a saturated solution of zinc acetate in methanol.
-
Add the zinc acetate solution to the pheophytin B solution in excess.
-
Reflux the mixture for 2-4 hours at 60-70°C, monitoring the reaction progress using UV-Vis spectroscopy. The completion of the reaction is indicated by a shift in the Soret and Q bands.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the solution with distilled water in a separatory funnel to remove unreacted zinc acetate and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting this compound powder using column chromatography with a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using UV-Vis spectroscopy, fluorescence spectroscopy, and NMR.
Protocol 2: Fabrication of a this compound Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using the synthesized this compound as the sensitizer.
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass slides
-
Titanium dioxide (TiO₂) paste (nanoparticulate)
-
This compound dye solution (e.g., 0.3-0.5 mM in a mixture of ethanol and chloroform)
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinized counter electrode (FTO glass coated with a thin layer of platinum)
-
Surlyn or other thermoplastic sealant
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass slides by sonicating in a sequence of detergent, distilled water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Anneal the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes to sinter the TiO₂ nanoparticles.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode in the this compound dye solution.
-
Keep the photoanode immersed for a specific duration (e.g., 12-24 hours) at room temperature to ensure adequate dye loading. The optimal soaking time should be determined experimentally.
-
After immersion, rinse the sensitized photoanode with the solvent used for the dye solution (e.g., ethanol) to remove any non-adsorbed dye molecules.
-
-
Assembly of the Solar Cell:
-
Place the platinized counter electrode over the dye-sensitized TiO₂ photoanode, offsetting the electrodes slightly to allow for electrical contact.
-
Place a thermoplastic sealant (e.g., Surlyn) between the electrodes and heat to seal the cell, leaving two small holes for electrolyte injection.
-
Introduce the iodide-based electrolyte into the cell through one of the holes via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of sealant and a soldering iron.
-
-
Characterization:
-
The fabricated DSSC is now ready for photovoltaic characterization.
-
Protocol 3: Characterization of the DSSC
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Place the fabricated DSSC under the solar simulator.
-
Connect the photoanode and the counter electrode to the source meter.
-
Sweep the voltage from a negative to a positive value and measure the corresponding current.
-
From the I-V curve, determine the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
-
-
Power Conversion Efficiency (PCE) Calculation:
-
Calculate the PCE using the following formula: PCE (%) = (Jsc × Voc × FF) / P_in × 100 where P_in is the power of the incident light (100 mW/cm²).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Use a monochromator to illuminate the cell with light of specific wavelengths.
-
Measure the current generated at each wavelength.
-
Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.
-
Visualizations
Caption: Working principle of a Dye-Sensitized Solar Cell.
Caption: Experimental workflow for DSSC fabrication.
Application Notes and Protocols: In Vitro Studies Using Zinc Pheophytin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Zinc Pheophytin B, a promising chlorophyll derivative, in the fields of oncology and inflammation. The following sections detail its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for its evaluation.
Section 1: Photodynamic Anti-Cancer Activity
This compound and its close derivatives, such as Zinc Pheophorbide A, have demonstrated significant potential as photosensitizers in photodynamic therapy (PDT) for cancer. Upon activation by light of a specific wavelength, these molecules generate reactive oxygen species (ROS), which induce cytotoxicity in cancer cells. Notably, studies have shown a higher susceptibility of endothelial cells to PDT with zinc pheophorbide a compared to some cancer cells, suggesting a potent antivascular effect.[1]
Quantitative Data: In Vitro Photodynamic Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of Zinc Pheophorbide A (a close analog of this compound) in different cell lines following photodynamic therapy.
| Cell Line | Cell Type | IC50 (nM) | Light Dose (J/cm²) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~20 | 2 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 527 | 2 | [1] |
Experimental Protocols
1. Cell Culture and Maintenance:
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) and MCF-7 human breast adenocarcinoma cells.
-
Culture Medium: For HUVEC, use Endothelial Cell Growth Medium. For MCF-7, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.
2. In Vitro Photodynamic Therapy (PDT) Protocol:
-
Cell Seeding: Seed HUVEC or MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in the respective cell culture medium. Remove the old medium from the wells and add the medium containing this compound. Incubate the cells for a predetermined period (e.g., 4 to 24 hours) in the dark.
-
Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS). Add fresh, phenol red-free medium to each well. Irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of this compound (typically in the red region of the spectrum). The light dose can be varied by adjusting the power density and exposure time.
-
Post-Irradiation Incubation: Following irradiation, return the cells to the incubator for 24-48 hours before assessing cell viability.
3. Cell Viability Assay (MTT Assay):
-
After the post-irradiation incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4. Apoptosis and Necrosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Seed cells in 6-well plates and perform PDT as described above.
-
After the desired post-irradiation time, harvest the cells by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-positive cells are considered necrotic.
-
Signaling Pathway and Experimental Workflow
Section 2: Anti-Inflammatory Activity
While direct in vitro studies on the anti-inflammatory properties of this compound are limited, research on related zinc-containing chlorophyll derivatives, such as Sodium Zinc Chlorophyllin, and the parent compound, Pheophytin a, suggests a potential anti-inflammatory role.[2][3] The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, leading to a reduction in the production of pro-inflammatory mediators.[3]
Putative Anti-Inflammatory Mechanism
Zinc-containing chlorophyll derivatives may exert their anti-inflammatory effects by suppressing the activation of NF-κB. In an inflammatory state, NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like iNOS and COX-2. By inhibiting this pathway, this compound could potentially reduce the expression of these inflammatory mediators.
Experimental Protocols
The following protocols are adapted from studies on Pheophytin a and can be used to evaluate the anti-inflammatory potential of this compound.
1. Cell Culture and Induction of Inflammation:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Inflammation Induction: Treat cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
3. Pro-inflammatory Cytokine Measurement (ELISA):
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
4. Western Blot for NF-κB Pathway Proteins:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour, followed by a shorter LPS stimulation (e.g., 30-60 minutes) to observe signaling events.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Signaling Pathway and Experimental Workflow
References
- 1. Pheophytin a Inhibits Inflammation via Suppression of LPS-Induced Nitric Oxide Synthase-2, Prostaglandin E2, and Interleukin-1β of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic effects of zinc and copper chlorophyllins in viral respiratory infections: recent developments and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing the Antiviral and Anti-inflammatory Properties of Copper and Zinc Chlorophyllins: A Potential Therapeutic for COVID-19 Patients with Acute Respiratory Distress Syndrome [article.innovationforever.com]
Troubleshooting & Optimization
Preventing aggregation of Zinc pheophytin B in solution
Welcome to the technical support center for Zinc pheophytin b. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on preventing its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a metalloporphyrin, a derivative of chlorophyll b where the central magnesium ion has been replaced by a zinc ion.[1] It is a hydrophobic molecule, and this inherent property is a primary driver of its tendency to aggregate in aqueous or polar solutions.[1] The aggregation is primarily caused by intermolecular π-π stacking interactions between the large, flat porphyrin rings. This self-assembly process is thermodynamically favorable as it minimizes the contact between the hydrophobic molecule and the polar solvent.
Q2: How can I visually determine if my this compound has aggregated?
A simple visual inspection can often provide the first clue. A well-dissolved, monomeric solution of this compound should be clear. If you observe any cloudiness, turbidity, or precipitation, it is a strong indication that aggregation has occurred. However, for a more definitive and quantitative assessment, spectroscopic methods are recommended.
Q3: What solvents are recommended for dissolving this compound?
Due to its hydrophobic nature, this compound dissolves best in non-polar organic solvents.[2] Commonly used solvents include:
-
Chloroform: Often used in the synthesis and initial dissolution of this compound.[1]
-
Acetone: A common solvent for extraction from plant materials.[1]
-
Diethyl ether: Also used for extraction purposes.[1]
-
Methanol: Can be used, sometimes in combination with other solvents like chloroform.[1]
It is crucial to use high-purity, anhydrous solvents, as residual water can promote aggregation.
Q4: Can I use this compound in aqueous solutions for biological experiments?
Directly dissolving this compound in aqueous buffers will almost certainly lead to aggregation and precipitation. To work with this compound in aqueous environments, the use of surfactants or co-solvents is necessary to create a microenvironment that is favorable for the hydrophobic molecule.
Q5: How do surfactants help in preventing aggregation?
Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[2] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles.[3][4][5] These micelles have a hydrophobic core and a hydrophilic shell. This compound can be encapsulated within the hydrophobic core of these micelles, effectively shielding it from the aqueous environment and preventing it from aggregating with other this compound molecules.
Troubleshooting Guide
Issue: My this compound has precipitated out of solution.
| Potential Cause | Suggested Solution |
| Incorrect Solvent Choice | This compound is hydrophobic and will not dissolve in polar solvents like water or ethanol alone.[2] Use a non-polar organic solvent such as chloroform, acetone, or diethyl ether for initial dissolution.[1] |
| Presence of Water | Traces of water in your organic solvent can initiate aggregation. Ensure you are using anhydrous solvents and store them properly to prevent water absorption. |
| High Concentration | Even in appropriate organic solvents, high concentrations can lead to aggregation. Try diluting your solution. |
| Temperature Fluctuations | A decrease in temperature can reduce the solubility of this compound, causing it to precipitate. Maintain a constant and appropriate temperature for your solution. |
| pH of the Solution | For aqueous solutions containing surfactants, the pH can influence the stability of the micelles and the charge of any ionizable groups on the this compound molecule. Ensure the pH of your buffer is compatible with your surfactant system. |
Issue: My UV-Vis spectrum shows a red or blue shift and deviates from Beer's Law.
This is a classic indicator of aggregation.[6][7]
-
J-aggregates (staircase arrangement): Typically result in a red-shift of the Soret band.
-
H-aggregates (face-to-face arrangement): Usually cause a blue-shift of the Soret band.
Deviations from Beer's Law (a non-linear relationship between absorbance and concentration) suggest that the molar absorptivity of the species in solution is changing, which is consistent with a shift in the equilibrium between monomers and aggregates.
Quantitative Data
The choice of surfactant and its concentration are critical for preventing aggregation in aqueous systems. The concentration must be above the Critical Micelle Concentration (CMC) to ensure the formation of micelles.
| Surfactant | Type | Critical Micelle Concentration (CMC) in Water |
| Triton X-100 | Non-ionic | 0.24 mM (0.155% w/v)[4] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM (0.2% w/v)[3][8] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~1 mM[9] |
Experimental Protocols
Protocol 1: Dissolving this compound in an Organic Solvent
-
Materials:
-
This compound powder
-
Anhydrous chloroform (or other suitable organic solvent)
-
Glass vial
-
Vortex mixer or sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a clean, dry glass vial.
-
Add a small volume of the anhydrous organic solvent to the vial.
-
Tightly cap the vial and vortex or sonicate the mixture until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles or turbidity. The solution should be clear.
-
Store the solution in a tightly sealed container, protected from light, to prevent solvent evaporation and photodegradation.
-
Protocol 2: Preparing a Monomeric Aqueous Solution of this compound using a Surfactant
-
Materials:
-
Stock solution of this compound in an organic solvent (from Protocol 1)
-
Aqueous buffer (e.g., PBS)
-
Surfactant (e.g., Triton X-100)
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen)
-
-
Procedure:
-
Pipette the desired volume of the this compound stock solution into a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator or by gently blowing a stream of inert gas over the solution until a thin film of this compound is formed on the bottom of the flask.
-
Prepare an aqueous buffer solution containing the surfactant at a concentration well above its CMC (e.g., 1% Triton X-100).
-
Add the surfactant-containing buffer to the flask with the this compound film.
-
Gently agitate the flask (e.g., by swirling or sonicating) until the film is completely resuspended in the aqueous solution. The resulting solution should be clear.
-
Protocol 3: Monitoring Aggregation using UV-Vis Spectroscopy
-
Principle: The aggregation of porphyrins can be monitored by observing changes in their UV-Vis absorption spectrum, particularly the Soret band.[6][7] Monomeric this compound will have a characteristic Soret peak. Upon aggregation, this peak may shift to a longer wavelength (red-shift for J-aggregates) or a shorter wavelength (blue-shift for H-aggregates), and its intensity may change.[6][7] Deviations from Beer's law are also indicative of aggregation.[6][7]
-
Procedure:
-
Prepare a series of dilutions of your this compound solution.
-
Measure the UV-Vis absorption spectrum for each dilution, paying close attention to the position and shape of the Soret band.
-
Plot the absorbance at the Soret band maximum against the concentration.
-
Analysis:
-
A linear plot that passes through the origin indicates that the solution obeys Beer's Law and is likely monomeric within this concentration range.
-
A non-linear plot suggests the presence of aggregation.
-
Consistent shifts in the wavelength of maximum absorbance with changing concentration are also a strong indicator of aggregation.
-
-
Protocol 4: Characterizing Aggregates using Dynamic Light Scattering (DLS)
-
Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light caused by Brownian motion.[10][11] Monomeric this compound will be very small, while aggregates will be significantly larger. DLS can provide information on the size and polydispersity of any aggregates present.
-
Procedure:
-
Prepare your this compound solution in a DLS-compatible cuvette. The solution must be free of dust and other large contaminants, so filtration through a syringe filter may be necessary.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Acquire the data. The instrument's software will generate a particle size distribution report.
-
Analysis:
-
A monomodal distribution with a small particle size is indicative of a monomeric solution.
-
The presence of larger particles or a multimodal distribution suggests the formation of aggregates.
-
-
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound solutions.
Caption: Troubleshooting logic for identifying aggregation of this compound.
Caption: Mechanism of aggregation prevention by surfactant micelles.
References
- 1. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation [abm.com.ge]
- 5. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K [mdpi.com]
- 6. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. bettersizeinstruments.com [bettersizeinstruments.com]
- 11. horiba.com [horiba.com]
Technical Support Center: Optimizing Zinc Pheophytin B Stability for Spectroscopic Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Zinc pheophytin B (Zn-Ph B) for reliable and reproducible spectroscopic measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important for spectroscopic measurements?
A1: this compound is a metalloporphyrin, a derivative of chlorophyll b where the central magnesium ion is replaced by a zinc ion.[1] This modification enhances certain properties, making it a valuable compound in various research fields, including photosynthesis studies and as a photosensitizer in photodynamic therapy. Its stability is crucial for spectroscopic measurements because degradation of the molecule can lead to significant changes in its absorption and emission spectra, resulting in inaccurate and unreliable data. Factors such as pH, light, temperature, and the solvent used can all impact the stability of Zn-Ph B.[2]
Q2: What are the primary factors that can cause degradation of this compound during experiments?
A2: The primary factors leading to the degradation of this compound are:
-
Light Exposure: Zn-Ph B is photosensitive and can degrade upon exposure to light, particularly UV-B irradiation.[3][4]
-
pH: The stability of Zn-Ph B is highly pH-dependent. It is most stable in mildly acidic to neutral conditions (pH 4-6) and is prone to degradation in alkaline environments (pH > 8).[1][2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially when the sample is exposed to light.[1]
-
Temperature: Elevated temperatures can accelerate degradation. For instance, significant degradation is observed at temperatures as high as 121°C.[2]
-
Solvent Choice: The solvent can influence the stability and spectroscopic properties of Zn-Ph B. For example, different solvents can cause shifts in the absorption and emission maxima.[5]
Q3: How can I minimize photodegradation of my this compound sample during spectroscopic measurements?
A3: To minimize photodegradation, it is crucial to:
-
Work in the dark or under subdued red light whenever possible, especially during sample preparation and handling.[1]
-
Use an inert atmosphere , such as nitrogen or argon, to purge your solvents and sample cuvettes to remove oxygen.[1]
-
Minimize the exposure time of the sample to the excitation light source in the spectrophotometer or fluorometer.
-
Use the lowest effective excitation light intensity for your measurements.
Troubleshooting Guides
UV-Vis Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected shifts in absorption maxima (Soret and Q bands) | 1. Solvent polarity: Different solvents can cause solvatochromic shifts. 2. pH of the solution: Changes in pH can alter the electronic structure of the molecule. 3. Aggregation: At high concentrations, Zn-Ph B can form aggregates, leading to spectral changes. | 1. Ensure you are using the same solvent for all comparative measurements. Common solvents include diethyl ether and 80% acetone.[6] 2. Buffer your solution to maintain a stable pH, preferably between 4 and 6.[1][2] 3. Dilute your sample to a concentration where absorbance is within the linear range of the Beer-Lambert law (typically < 1.0). |
| Decreasing absorbance over time during measurement | 1. Photodegradation: The sample is being degraded by the instrument's light source. 2. Precipitation: The compound may be precipitating out of solution. | 1. Reduce the light intensity of the spectrophotometer if possible. Take single, rapid measurements instead of continuous scanning. 2. Ensure the solvent is appropriate for the concentration of Zn-Ph B used. You may need to use a different solvent or a lower concentration. |
| Broadening of spectral bands | 1. Sample impurity: Contaminants in the sample can interfere with the spectrum. 2. Aggregation: High sample concentration can lead to the formation of aggregates. | 1. Purify your Zn-Ph B sample using techniques like HPLC.[1] 2. Dilute the sample and re-measure. |
Fluorescence Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low fluorescence intensity | 1. Quenching: The fluorescence is being quenched by dissolved oxygen or other impurities. 2. Incorrect excitation/emission wavelengths: The instrument is not set to the optimal wavelengths for Zn-Ph B. 3. Low concentration: The sample is too dilute to produce a strong signal. | 1. Deoxygenate your solvent by bubbling with nitrogen or argon gas. Ensure all glassware is clean. 2. For Zn-pheophytin, typical excitation is around 410 nm and emission is around 670 nm.[1] These can shift slightly depending on the solvent.[5] 3. Prepare a more concentrated sample, but be mindful of potential aggregation. |
| Unstable or drifting fluorescence signal | 1. Photobleaching: The fluorophore is being destroyed by the excitation light. 2. Temperature fluctuations: Changes in temperature can affect fluorescence quantum yield. | 1. Reduce the excitation slit width or use a neutral density filter to decrease light intensity. Minimize the duration of light exposure. 2. Use a temperature-controlled cuvette holder to maintain a constant sample temperature. |
| Inner filter effect | 1. High sample concentration: At high concentrations, the sample itself absorbs a significant portion of the excitation and/or emission light, leading to a non-linear response. | 1. Dilute the sample until the absorbance at the excitation wavelength is below 0.1. |
Quantitative Data Summary
Table 1: pH Stability of this compound
| pH | Temperature | Time | Retention Rate |
| 6.0 | 121°C | 30 minutes | ~72 ± 4% |
| 4.0 - 6.0 | 121°C | 30 minutes | Increased zinc complex formation |
| > 8.0 | 121°C | 30 minutes | Decreased zinc complex formation |
| Data sourced from[2][7] |
Table 2: Spectroscopic Properties of Pheophytin b in Different Solvents
| Solvent | Excitation Maxima (nm) | Emission Maxima (nm) |
| Acetone/water (9:1) | 430 | - |
| Ethanol (at 77K) | 439 | 655 |
| Diethyl ether | 434 | 658 or 661 |
| Data for the precursor pheophytin b, which provides an estimate for Zn-Ph B. Sourced from[5] |
Experimental Protocols
Protocol 1: Preparation of this compound from Chlorophyll b
This protocol describes the extraction of chlorophyll b from a plant source, its conversion to pheophytin b, and the subsequent insertion of zinc.
1. Extraction and Conversion to Pheophytin b: a. Extract chlorophylls from a plant source (e.g., spinach) using an organic solvent like acetone or diethyl ether. To prevent enzymatic degradation, it is recommended to briefly heat the plant material in near-boiling water.[1] b. To remove the central magnesium ion, acidify the chlorophyll extract with a dilute solution of hydrochloric acid (HCl). This will convert chlorophyll b to pheophytin b.[1] c. Separate the pheophytin b from the aqueous phase. The pheophytin will be in the organic solvent layer.
2. Zinc Insertion: a. Dissolve the dried pheophytin b in chloroform. b. Prepare a solution of zinc(II) acetate in methanol. c. Under an inert nitrogen atmosphere and in the dark, add the zinc acetate solution to the pheophytin b solution. d. Reflux the mixture at approximately 60°C for 30 minutes.[1] e. Monitor the reaction progress by observing the color change and taking aliquots for UV-Vis spectroscopy to check for the characteristic spectral shifts indicating the formation of Zn-Ph B. f. Once the reaction is complete, wash the solution with water to remove excess zinc salts. g. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the solid Zn-Ph B.
3. Purification: a. For high purity, the crude Zn-Ph B can be purified using reversed-phase high-performance liquid chromatography (HPLC).[1]
Protocol 2: Sample Preparation for Spectroscopic Measurements
1. Solvent Selection and Preparation: a. Choose a spectroscopic grade solvent that is transparent in the wavelength range of interest. Diethyl ether and 80% acetone are commonly used.[6] b. To remove dissolved oxygen, which can quench fluorescence and promote photodegradation, purge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before use.
2. Sample Dissolution: a. Prepare a stock solution of Zn-Ph B in the chosen deoxygenated solvent. Work in a dark or dimly lit environment to minimize light exposure. b. From the stock solution, prepare a series of dilutions to determine the optimal concentration for your measurement. c. For UV-Vis absorption, aim for a concentration that gives a maximum absorbance between 0.1 and 1.0. d. For fluorescence measurements, the concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
3. Measurement: a. Use a clean quartz cuvette. b. Before placing the cuvette in the instrument, ensure the outside surfaces are clean and free of fingerprints. c. Minimize the time the sample is in the light path of the instrument. For photosensitive samples, it is best to take single, quick measurements rather than continuous scans over a long period.
Visualizations
Caption: Experimental workflow for the preparation and spectroscopic analysis of this compound.
Caption: Key factors leading to the degradation of this compound.
References
Technical Support Center: Zinc Pheophytin b Quantum Yield Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the quantum yield of Zinc pheophytin b. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your research endeavors.
Troubleshooting Guide: Low Quantum Yield
Low fluorescence quantum yield is a common issue in experiments involving photosensitizers like this compound. This guide addresses potential causes and provides systematic troubleshooting steps.
| Problem | Potential Cause | Suggested Solution |
| Low or No Fluorescence Signal | Aggregation of this compound: Porphyrin-based molecules have a strong tendency to aggregate in solution, which leads to fluorescence quenching.[1][2][3][4][5] | - Solvent Selection: Use non-polar or less polar solvents to minimize aggregation. Aromatic solvents may also stabilize the monomeric form.[6] - Concentration Optimization: Work with dilute solutions. Determine the concentration range where fluorescence intensity is linearly proportional to absorbance to avoid aggregation-induced quenching. - Sonication: Briefly sonicate the solution to break up pre-existing aggregates. |
| Inappropriate Solvent: The solvent polarity can significantly influence the electronic states and photophysical properties of metalloporphyrins.[6][7][8] | - Solvent Screening: Test a range of solvents with varying polarities (e.g., dichloromethane, chloroform, toluene, THF, DMSO) to identify the optimal medium for high fluorescence. - Check for Solvent Impurities: Use high-purity, spectroscopy-grade solvents to avoid quenching by impurities. | |
| Photodegradation: this compound may degrade upon prolonged exposure to excitation light. | - Minimize Light Exposure: Protect the sample from ambient light and use the lowest possible excitation intensity and shortest exposure time during measurements. - Use Fresh Samples: Prepare fresh solutions for each experiment to ensure sample integrity. | |
| Inconsistent Quantum Yield Values | Instrumental Fluctuations: Variations in lamp intensity, detector sensitivity, or instrument calibration can lead to inconsistent results. | - Instrument Warm-up: Allow the spectrofluorometer to warm up and stabilize before taking measurements. - Consistent Parameters: Use the same instrument settings (e.g., excitation/emission wavelengths, slit widths) for all measurements, including the standard. |
| Inner Filter Effects: At high concentrations, the emitted fluorescence can be reabsorbed by other molecules in the solution, leading to an artificially low quantum yield.[9][10] | - Maintain Low Absorbance: Keep the absorbance of the solution at the excitation wavelength below 0.1 to minimize inner filter effects.[9] | |
| Standard Selection and Preparation: An inappropriate or improperly prepared quantum yield standard will lead to inaccurate results. | - Choose a Suitable Standard: Select a standard with a well-characterized quantum yield and absorption/emission properties that overlap with this compound. For porphyrins, standards like zinc tetraphenylporphyrin (ZnTPP) are often used.[11] - Accurate Standard Preparation: Prepare the standard solution with high accuracy and handle it with the same care as the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence quantum yield of this compound?
Q2: How does the choice of solvent affect the quantum yield?
A2: The solvent plays a critical role in determining the quantum yield of this compound. Solvent polarity can alter the energy levels of the excited states, influencing the rates of radiative (fluorescence) and non-radiative decay pathways.[6][7][8] Generally, non-polar solvents are preferred for metalloporphyrins to reduce aggregation, which is a major cause of fluorescence quenching.[3][4][5] Aromatic solvents can also stabilize the monomeric form of the photosensitizer through π-π interactions, potentially leading to higher quantum yields.[6]
Q3: What is aggregation and how can I prevent it?
A3: Aggregation is the process where individual molecules of this compound associate to form dimers or larger assemblies in solution. This process is driven by intermolecular forces and is highly dependent on the solvent and concentration. Aggregation often leads to a significant decrease in fluorescence quantum yield due to the formation of non-radiative decay pathways.[1][2][3][4][5]
To prevent aggregation:
-
Use Dilute Solutions: Work at concentrations where the absorbance is low (typically < 0.1).
-
Select Appropriate Solvents: Non-polar or aromatic solvents can help to keep the molecules in their monomeric, fluorescent state.
-
Add Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant can help to break up aggregates.
-
Control Temperature: Temperature can influence aggregation, so maintaining a consistent temperature during experiments is important.
Q4: Can the central zinc ion be replaced to improve quantum yield?
A4: The central metal ion has a profound effect on the photophysical properties of a porphyrin. For this compound, the closed-shell Zn(II) ion generally allows for higher fluorescence compared to open-shell transition metals like copper or nickel, which tend to quench fluorescence through efficient intersystem crossing. Replacing zinc with other closed-shell metals like magnesium might alter the quantum yield, but zinc itself is generally considered a good choice for fluorescent porphyrins.
Experimental Protocols
Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the steps for determining the fluorescence quantum yield of this compound by comparing it to a standard with a known quantum yield.
Materials:
-
This compound
-
Quantum Yield Standard (e.g., Zinc Tetraphenylporphyrin (ZnTPP) in a suitable solvent)
-
Spectroscopy-grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer with a corrected emission spectrum feature
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Stock Solution of the Standard: Accurately prepare a stock solution of the quantum yield standard in the chosen solvent.
-
Prepare a Series of Dilutions for the Standard: From the stock solution, prepare a series of at least five dilutions with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure Absorbance of Standard Solutions: Record the UV-Vis absorption spectrum for each dilution and note the absorbance at the excitation wavelength.
-
Measure Fluorescence of Standard Solutions: For each dilution, record the corrected fluorescence emission spectrum using the same excitation wavelength. Ensure that the instrument parameters (e.g., slit widths) are kept constant.
-
Integrate Fluorescence Spectra of the Standard: Calculate the integrated fluorescence intensity (area under the emission curve) for each standard solution.
-
Prepare a Stock Solution of this compound: Accurately prepare a stock solution of your this compound sample in the same solvent as the standard.
-
Prepare a Series of Dilutions for the Sample: Prepare a series of at least five dilutions of your sample with absorbances in the same range as the standard (0.02 to 0.1) at the same excitation wavelength.
-
Measure Absorbance of Sample Solutions: Record the UV-Vis absorption spectrum for each sample dilution and note the absorbance at the excitation wavelength.
-
Measure Fluorescence of Sample Solutions: Record the corrected fluorescence emission spectrum for each sample dilution under the identical instrument settings used for the standard.
-
Integrate Fluorescence Spectra of the Sample: Calculate the integrated fluorescence intensity for each sample solution.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the resulting straight lines for both the standard (Grad_std) and the sample (Grad_smp).
-
Calculate the quantum yield of the sample (Φ_smp) using the following equation:
Φ_smp = Φ_std * (Grad_smp / Grad_std) * (n_smp / n_std)^2
Where:
-
Φ_std is the known quantum yield of the standard.
-
n_smp is the refractive index of the sample solution.
-
n_std is the refractive index of the standard solution. (If the same solvent is used, this term is 1).
-
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Porphyrin Aggregation Behavior [mater-rep.com]
- 5. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iss.com [iss.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to prevent photobleaching of Zinc pheophytin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of Zinc pheophytin b (ZnPhb) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound samples?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore or photosensitizer, such as this compound, upon exposure to light. The process is primarily initiated when the excited photosensitizer transfers energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS). These ROS can then chemically attack and degrade the ZnPhb molecule, leading to a loss of its fluorescence or photosensitizing capability.
Q2: What are the primary strategies to minimize photobleaching of this compound?
A2: Strategies can be broadly categorized into two groups:
-
Chemical Methods: These involve adding external agents to the sample medium that can deactivate the harmful reactive oxygen species. Common examples include antioxidants and singlet oxygen quenchers like sodium azide, Trolox, or ascorbic acid.
-
Environmental and Physical Methods: These focus on modifying the experimental conditions to reduce the rate of ROS generation. This includes minimizing the intensity and duration of light exposure, reducing the oxygen concentration in the sample environment, and using specialized mounting media containing antifade reagents for microscopy.
Q3: How do antioxidants prevent the photobleaching of this compound?
A3: Antioxidants protect this compound by acting as sacrificial targets for reactive oxygen species. When the excited ZnPhb generates ROS, these highly reactive molecules are more likely to react with the abundant antioxidant molecules in the vicinity rather than with the ZnPhb itself. This effectively "quenches" the ROS and preserves the integrity of the photosensitizer.
Troubleshooting Guides
Problem: My fluorescence signal from this compound fades rapidly during live-cell imaging.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Light Exposure | Reduce the intensity of the excitation light to the minimum level required for adequate signal detection. Decrease the exposure time and the frequency of image acquisition. | Slower rate of signal decay, allowing for longer observation periods. |
| High Oxygen Concentration | Use a specialized live-cell imaging medium that contains an oxygen scavenging system (e.g., glucose oxidase/catalase). Alternatively, perform imaging in a chamber with controlled, low-oxygen (hypoxic) conditions. | Reduced generation of ROS, leading to significantly improved photostability of ZnPhb. |
| Absence of Antifade Agents | Supplement your imaging medium with a water-soluble antioxidant like Trolox or ascorbic acid just before the experiment. | The antioxidant will quench ROS, thereby protecting ZnPhb from photodegradation and stabilizing the fluorescence signal. |
Problem: I observe significant phototoxicity and cell death in my photodynamic therapy (PDT) experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Overproduction of ROS | This is the intended effect of PDT, but it can complicate mechanistic studies. To isolate the effects, you can add a known singlet oxygen quencher like sodium azide to a control group. | A reduction in cell death in the control group will confirm that the observed toxicity is mediated by singlet oxygen, validating the experimental setup. |
| High Photosensitizer Concentration | Perform a dose-response curve to determine the minimum concentration of this compound required to achieve the desired therapeutic effect without causing excessive, non-specific toxicity. | Optimized treatment protocol with a better therapeutic window. |
Quantitative Data Summary
To systematically evaluate the effectiveness of different antifade strategies, it is crucial to quantify the photobleaching rate. The table below serves as a template for recording and comparing your experimental data. The primary metric, the photobleaching half-life (τ₁/₂), is the time it takes for the initial fluorescence intensity to decrease by 50% under constant illumination.
| Condition | Antifade Agent | Concentration | Excitation Intensity (mW/cm²) | Photobleaching Half-life (τ₁/₂) (seconds) | Initial Quantum Yield (Φ) |
| Control | None | N/A | 50 | e.g., 35 | e.g., 0.60 |
| Strategy 1 | Trolox | 1 mM | 50 | Record data | Record data |
| Strategy 2 | Sodium Azide | 10 mM | 50 | Record data | Record data |
| Strategy 3 | Ascorbic Acid | 500 µM | 50 | Record data | Record data |
| Strategy 4 | Hypoxia (1% O₂) | N/A | 50 | Record data | Record data |
Experimental Protocols
Protocol 1: Quantification of this compound Photobleaching
This protocol describes a method to measure the photobleaching rate of ZnPhb in solution using a fluorescence spectrophotometer or a microscope equipped with a photometer.
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., DMSO, PBS with 0.1% Tween-20) at a working concentration that gives a strong but not saturating fluorescence signal (e.g., 1-10 µM).
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths specific to ZnPhb (check your product's spectral data).
-
Configure the instrument for a time-course measurement, recording fluorescence intensity at fixed intervals (e.g., every 5-10 seconds).
-
Ensure the excitation shutter is open only during data acquisition to minimize bleaching between measurements.
-
-
Baseline Measurement: Record the initial fluorescence intensity (F₀) at time t=0.
-
Continuous Illumination: Expose the sample to continuous excitation light of a known and constant intensity.
-
Data Acquisition: Record the fluorescence intensity (Fₜ) over time until the signal has decayed to less than 20% of the initial value.
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point by dividing Fₜ by F₀.
-
Plot the normalized intensity versus time.
-
Fit the decay curve to a single-exponential decay model (F(t) = A * e^(-kt)) to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life using the formula: τ₁/₂ = ln(2) / k.
-
Protocol 2: Testing the Efficacy of an Antioxidant
This protocol details how to assess the ability of an antioxidant to prevent ZnPhb photobleaching.
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound.
-
Prepare a concentrated stock solution of the antioxidant to be tested (e.g., 100 mM Trolox in ethanol).
-
-
Prepare Experimental Samples:
-
Control Sample: Prepare a solution of ZnPhb at the final working concentration in the chosen buffer.
-
Test Sample: Prepare an identical solution of ZnPhb, but also add the antioxidant to its final desired concentration (e.g., 1 mM Trolox). Ensure the final solvent concentration is the same in both samples.
-
-
Quantify Photobleaching: Follow the steps outlined in Protocol 1 for both the Control and Test samples, ensuring that all experimental conditions (light intensity, temperature, etc.) are identical.
-
Compare Results: Compare the photobleaching half-lives (τ₁/₂) calculated for the control and test samples. A significantly longer half-life in the presence of the antioxidant indicates its efficacy as an antifade agent.
Visualizations
Caption: Mechanism of ZnPhb photobleaching and antioxidant protection.
Caption: Workflow for testing the efficacy of an antifade agent.
Optimizing the protocol for Zinc pheophytin B insertion into liposomes
Technical Support Center: Zinc Pheophytin B Liposomal Insertion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the insertion of this compound into liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for inserting the hydrophobic molecule this compound into liposomes?
A1: The thin-film hydration method is one of the most widely used and reproducible techniques for encapsulating hydrophobic compounds like this compound.[1][2] This passive loading method involves dissolving the lipids and the hydrophobic drug together in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution to form liposomes.[2] Since this compound is a lipophilic molecule, it is incorporated directly into the phospholipid bilayer during the vesicle formation process.[3]
Q2: What are the critical parameters to control during the formulation process?
A2: Several parameters significantly influence the success of the insertion and the final characteristics of the liposomes. Key factors include the lipid composition (e.g., choice of phospholipid), the ratio of phospholipid to cholesterol, the drug-to-lipid ratio, the hydration temperature, and the method used for size reduction (e.g., sonication or extrusion).[4][5] The hydration step should be performed at a temperature above the phase transition temperature (Tc) of the primary lipid to ensure proper vesicle formation.[1][2]
Q3: How does cholesterol affect the insertion of this compound and the stability of the liposomes?
A3: Cholesterol is a crucial component for modulating the fluidity and stability of the lipid bilayer.[2][4] It can increase the stability of the liposome, prevent aggregation, and reduce drug leakage.[2] However, the amount of cholesterol must be optimized. While it enhances stability, excessively high concentrations of cholesterol can decrease the loading capacity for hydrophobic drugs by ordering the lipid chains and reducing the free volume within the bilayer.[4][5] An optimized phospholipid-to-cholesterol ratio is therefore essential for balancing stability and drug loading.[4]
Q4: How can I determine the amount of this compound successfully inserted into the liposomes?
A4: The insertion (or encapsulation) efficiency is determined by separating the liposomes from the un-encapsulated (free) drug. This is typically achieved through methods like dialysis, gel filtration chromatography, or ultracentrifugation. The amount of this compound in the liposomal fraction is then quantified, often using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with fluorometric detection, and compared to the initial amount used.[6]
Q5: What characterization techniques are essential for analyzing the final liposomal formulation?
A5: Essential characterization techniques include:
-
Dynamic Light Scattering (DLS): To measure the mean particle size, size distribution, and Polydispersity Index (PDI).[1][7]
-
Zeta Potential Analysis: To assess the surface charge and predict the colloidal stability of the liposome suspension.[1][8]
-
High-Performance Liquid Chromatography (HPLC): To quantify the drug loading and encapsulation efficiency.[6][8]
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the successful incorporation of the drug into the liposomes by observing shifts in the vibrational bands of the lipid functional groups.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the insertion of this compound into liposomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Insertion Efficiency | 1. Drug-to-Lipid Ratio Too High: Saturation of the lipid bilayer.[5] 2. Inappropriate Lipid Composition: The chosen phospholipid may have poor affinity for this compound. 3. Aggregation of this compound: The molecule may aggregate during the process instead of partitioning into the bilayer.[9][10][11] | 1. Optimize Drug-to-Lipid Ratio: Systematically decrease the initial drug concentration to find the optimal ratio. A 1:20 to 1:60 drug-to-lipid weight ratio is a common starting point.[1][4] 2. Screen Different Lipids: Test phospholipids with varying chain lengths and saturation (e.g., DSPC, DMPC, DPPC). 3. Ensure Complete Solubilization: Confirm that this compound and lipids are fully dissolved in the organic solvent before film formation. Incorporating the drug into liposomes can decrease its aggregation.[10] |
| Liposome Aggregation / Instability | 1. Insufficient Surface Charge: Low zeta potential (close to neutral) can lead to vesicle fusion. 2. Improper Storage: Storage at inappropriate temperatures can affect stability.[7] 3. Suboptimal Cholesterol Content: Too little cholesterol can result in a leaky and unstable membrane.[4][5] | 1. Incorporate Charged Lipids: Add a small percentage (5-10 mol%) of a charged lipid like DOTAP (cationic) or DSPG (anionic) to the formulation to increase the absolute zeta potential. 2. Optimize Storage Conditions: Store liposome suspensions at 4°C. Evaluate stability over time at different temperatures.[7] 3. Adjust Cholesterol Ratio: Optimize the molar ratio of phospholipid to cholesterol. A common starting point is a 2:1 or 3:1 molar ratio.[1] |
| Large and/or Polydisperse Liposomes (High PDI) | 1. Incomplete Hydration: The lipid film may not have been fully hydrated. 2. Ineffective Size Reduction: Sonication or extrusion parameters may be suboptimal. 3. Formation of Multilamellar Vesicles (MLVs): The thin-film method initially produces large MLVs.[2] | 1. Optimize Hydration: Ensure the hydration temperature is above the lipid's Tc and allow sufficient time with agitation.[1][2] 2. Refine Size Reduction: For extrusion, ensure the temperature is above Tc and perform a sufficient number of passes (e.g., 11-21 passes). For sonication, optimize the time and power, keeping the sample cool to prevent degradation. 3. Utilize Extrusion: Extrusion through polycarbonate membranes of a defined pore size is highly effective for producing unilamellar vesicles with a narrow size distribution.[1] |
Experimental Protocols
Protocol 1: Insertion of this compound via Thin-Film Hydration
This protocol describes the preparation of liposomes containing this compound using the widely adopted thin-film hydration method followed by extrusion for size homogenization.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
This compound
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid & Drug Dissolution: Dissolve DSPC, cholesterol (e.g., at a 3:1 molar ratio), and this compound (e.g., at a 1:20 drug-to-lipid weight ratio) in a chloroform/methanol co-solvent in a round-bottom flask.[1]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature of ~40°C.[1][2] Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall.
-
Film Drying: Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[1]
-
Hydration: Pre-heat the aqueous buffer (PBS, pH 7.4) to a temperature above the Tc of DSPC (~60-65°C). Add the pre-heated buffer to the flask containing the dried lipid film.[1][2]
-
Vesicle Formation: Agitate the flask by hand or using the rotary evaporator (with the vacuum off) at the same temperature (60-65°C) for 30-60 minutes.[1] The lipid film will peel off the flask wall and form a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to the same temperature as hydration (60-65°C).
-
Pass the MLV suspension through the extruder 11 to 21 times.[1] This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification: Remove the un-encapsulated this compound by dialyzing the liposome suspension against fresh PBS buffer or by using a size-exclusion chromatography column.
Protocol 2: Quantification of Encapsulation Efficiency (%EE)
-
Sample Preparation: Disrupt a known volume of the purified liposome suspension by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.
-
Quantification: Measure the concentration of this compound in the lysed sample using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC. This value represents the "actual" drug loaded.
-
Calculation: Calculate the %EE using the following formula: %EE = (Amount of Drug in Purified Liposomes / Initial Amount of Drug Used) x 100
Visualizations
Experimental Workflow
Caption: Workflow for this compound liposome preparation and analysis.
Troubleshooting Flowchart
References
- 1. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 3. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 7. Optimized spray-drying of zinc sulfate-loaded liposomes: physicochemical characterization and in vitro release assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpsronline.com [wjpsronline.com]
- 9. researchgate.net [researchgate.net]
- 10. Photophysical behaviour and photodynamic activity of zinc phthalocyanines associated to liposomes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Photophysical behaviour and photodynamic activity of zinc phthalocyanines associated to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the electron transfer efficiency of Zinc pheophytin B in hybrid systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the electron transfer efficiency of Zinc pheophytin B (Zn-Pheo B) in hybrid systems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the fabrication and characterization of Zn-Pheo B hybrid systems.
| Question ID | Question | Answer/Troubleshooting Steps |
| ET-001 | My measured electron transfer rate is significantly slower than expected. What are the potential causes? | Several factors can contribute to slow electron transfer (ET). Consider the following: • Aggregation: Zn-Pheo B molecules can self-aggregate, which can quench excited states and hinder efficient electron transfer.[1] Verify the monomeric state of your Zn-Pheo B using UV-Vis absorption and fluorescence spectroscopy. A red-shift in the Qy absorption band can indicate aggregation.[1] To mitigate aggregation, try using less polar organic solvents or incorporating bulky substituents on the pheophytin macrocycle.[1] • Poor Donor-Acceptor Coupling: The efficiency of electron transfer is highly dependent on the distance and electronic coupling between the Zn-Pheo B donor and the electron acceptor. Ensure your linker molecule is of an appropriate length and conjugation to facilitate efficient orbital overlap.[2] • Energy Level Mismatch: Verify the alignment of the LUMO (Lowest Unoccupied Molecular Orbital) of the Zn-Pheo B and the acceptor material. A sufficient energy offset is required for efficient charge injection. Cyclic voltammetry can be used to determine these energy levels. • Environmental Factors: The polarity of the solvent and the presence of impurities can significantly impact ET rates. Ensure high-purity solvents and materials are used. |
| ET-002 | I am observing significant fluorescence from my Zn-Pheo B, indicating poor electron injection into the acceptor material. How can I improve this? | High fluorescence yield suggests that the excited state of Zn-Pheo B is decaying radiatively instead of transferring an electron. To improve electron injection efficiency: • Optimize the Linker Molecule: The choice of linker connecting Zn-Pheo B to the acceptor is critical. Studies have shown that the single-molecule conductance of the linker correlates with the efficiency of interfacial electron injection.[2] Experiment with different linker lengths and anchoring groups (e.g., carboxylic acids, phosphonic acids) to improve electronic coupling. • Enhance Driving Force: Consider modifying the Zn-Pheo B or the acceptor to increase the thermodynamic driving force for electron transfer. This can be achieved by introducing electron-donating or -withdrawing groups. • Surface Passivation: Defects on the surface of the acceptor material (e.g., TiO2) can act as charge traps. Treat the surface with agents like TiCl4 to passivate these defects and improve injection efficiency. |
| ET-003 | How can I confirm that electron transfer is occurring from the Zn-Pheo B and not from another component in my system? | Time-resolved spectroscopy is the most direct method to probe electron transfer dynamics. • Transient Absorption Spectroscopy: This technique allows you to monitor the formation of the radical cation of Zn-Pheo B (Zn-Pheo B•+) and the radical anion of the acceptor. The rise time of these species should correlate with the decay of the Zn-Pheo B excited state. In photosystem II, for instance, the reduction of pheophytin is observed in the 540–550 nm range.[3] • Time-Resolved Photoluminescence: A decrease in the photoluminescence lifetime of Zn-Pheo B in the presence of the electron acceptor is a strong indicator of an additional non-radiative decay pathway, i.e., electron transfer. |
| ET-004 | My hybrid system shows initial high efficiency, but it degrades quickly under illumination. What could be the cause? | Photodegradation can be a significant issue. Potential causes and solutions include: • Charge Recombination: The back-electron transfer from the acceptor to the oxidized Zn-Pheo B can lead to the formation of reactive oxygen species, which can degrade the molecule. Introduce a hole-transporting layer or a redox mediator to efficiently regenerate the ground state of Zn-Pheo B. • Chemical Instability: The pheophytin macrocycle can be susceptible to photochemical reactions. Ensure your experimental setup is deoxygenated, as oxygen can participate in degradative pathways. • Structural Rearrangement: Illumination can induce structural changes in the hybrid assembly. Ensure robust anchoring of the Zn-Pheo B to the acceptor material. |
| ET-005 | Does the central Zinc ion always enhance electron transfer? | The central metal ion plays a crucial role in tuning the photophysical and electrochemical properties. While zinc is commonly used, its effect depends on the specific system. For example, in some bacterial reaction centers, replacing bacteriochlorophyll with Zn-bacteriochlorophyll can still result in high electron transfer efficiency (>95% of the wild-type).[4][5] However, in other contexts, zinc has been shown to inhibit electron transfer.[6][7] It is important to characterize the redox potentials and excited state dynamics of your specific Zn-Pheo B complex. |
Quantitative Data Summary
The following table summarizes key quantitative data from relevant studies on electron transfer in related systems.
| System | Parameter | Value | Reference |
| Isolated Photosystem II Reaction Centers | Primary charge separation lifetime | ≈3 ps | [3] |
| Isolated Photosystem II Reaction Centers | Secondary charge separation lifetime | ≈11 ps | [3] |
| Intact Photosystem II Cores | Pheo⁻ reoxidation rate constant (by Qₐ) | 5.7 ns⁻¹ | [3] |
| Rhodobacter sphaeroides Reaction Center (Wild-Type) | Midpoint potential of the special pair (P) | 505 ± 5 mV | [4] |
| Rhodobacter sphaeroides Reaction Center (with Zn-BChl) | Midpoint potential of the special pair (P) | 515 ± 5 mV | [4] |
| Rhodobacter sphaeroides Reaction Center (with Zn-BChl) | Electron transfer efficiency | >95% of wild-type | [4][5] |
| Monomeric Zn Methyl Bacteriopheophorbide d in Methanol | Fluorescence decay lifetime | 5.1 ns | [8] |
| Aggregated Zn Methyl Bacteriopheophorbide d in Nonpolar Solvents | Fluorescence decay lifetime | 14 ps | [8] |
Experimental Protocols
Protocol 1: Fabrication of a Zn-Pheo B Sensitized TiO₂ Electrode
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
TiO₂ Paste Deposition: Deposit a mesoporous TiO₂ paste onto the FTO substrate using the doctor-blade technique. Control the thickness of the film by using adhesive tape as a spacer.
-
Sintering: Sinter the TiO₂ film at high temperature (e.g., 450-500 °C) for 30 minutes to ensure good electrical contact between the nanoparticles and the FTO.
-
Dye Sensitization: While the electrode is still warm (around 80 °C), immerse it in a solution of Zn-Pheo B (e.g., 0.3 mM in a suitable organic solvent like a mixture of acetonitrile and tert-butanol). The solution should also contain a co-adsorbent like chenodeoxycholic acid to prevent aggregation. Leave the electrode in the solution for 12-24 hours in the dark.
-
Rinsing and Drying: After sensitization, rinse the electrode with the same solvent used for the dye solution to remove any non-adsorbed molecules. Dry the electrode under a gentle stream of nitrogen.
Protocol 2: Measurement of Electron Transfer Efficiency using Time-Resolved Photoluminescence
-
Sample Preparation: Prepare two samples: a reference sample of Zn-Pheo B on an inert substrate (e.g., quartz) and the Zn-Pheo B sensitized TiO₂ electrode prepared as in Protocol 1.
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Excitation: Excite the sample with a pulsed laser at a wavelength where the Zn-Pheo B absorbs strongly (e.g., near the Soret or Q-band maximum).
-
Data Acquisition: Record the photoluminescence decay traces for both the reference sample and the TiO₂ sample.
-
Analysis: Fit the decay traces to exponential functions to obtain the photoluminescence lifetimes (τ). The lifetime of the reference sample (τ₀) represents the decay in the absence of electron transfer. The lifetime of the sample on TiO₂ (τ) will be shorter due to the additional electron transfer decay channel.
-
Calculation of Efficiency: The electron transfer efficiency (η_ET) can be calculated using the formula: η_ET = 1 - (τ / τ₀).
Visualizations
Caption: Generalized pathway for photoinduced electron transfer in a Zn-Pheo B hybrid system.
Caption: A troubleshooting workflow for diagnosing low electron transfer efficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. thz.yale.edu [thz.yale.edu]
- 3. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: Pheophytin is the primary electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electron transfer in the Rhodobacter sphaeroides reaction center assembled with zinc bacteriochlorophyll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nonphosphorylating electron transfer by zinc. The problem of delineating interaction sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc inhibition of electron transfer: mechanism of beta receptor inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yields in Zinc pheophytin B synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Zinc pheophytin B.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The synthesis is typically a two-step process. First, the central magnesium ion (Mg²⁺) is removed from chlorophyll b to produce pheophytin b. This is called demetallation and is usually achieved by treatment with a mild acid.[1] The second step is metallation, where zinc ions (Zn²⁺) are inserted into the pheophytin b macrocycle, often using a zinc salt like zinc acetate or zinc chloride.[1]
Q2: My starting chlorophyll extract has a poor color. Can this affect my yield?
Yes, the quality of the initial plant extract is critical. It is recommended to use fresh, chlorophyll-rich plant material like spinach.[1] Inactivating chlorophyllase enzymes by heating the plant material (e.g., near-boiling water) before extraction can prevent the formation of undesired derivatives.[1]
Q3: What is the optimal pH for the metallation step?
Slightly acidic conditions, in the range of pH 4-6, are known to promote the binding of Zn²⁺.[1] In contrast, alkaline conditions (pH > 8) can hinder the reaction and reduce the yield by promoting the retention of the original magnesium ion in the chlorophyll structure.[1]
Q4: I am observing very slow or incomplete conversion during the zinc insertion step. What could be the cause?
Several factors can lead to inefficient metallation:
-
Solvent Choice: The solvent plays a crucial role. Low-polarity solvents are often optimal for metallation.[1] Highly coordinating solvents, such as DMSO, can strongly bind to the zinc ions and inhibit their reaction with the pheophytin.[1] A common solvent system is a mixture of chloroform and methanol.[1][2]
-
Zinc Salt: The type and amount of zinc salt are important. Zinc acetate and zinc chloride are commonly used.[1] Using a moderate excess of the zinc salt can help drive the reaction to completion.[2]
-
Temperature: While heating can increase the reaction rate, excessive temperatures can lead to the degradation of the pheophytin structure.[1] A common method involves refluxing at around 60°C for a short period (e.g., 30 minutes).[1]
Q5: My final product seems to degrade quickly. How can I improve its stability?
This compound is sensitive to both light and oxygen.[1] It is crucial to conduct the synthesis, particularly the metallation and subsequent purification steps, under an inert atmosphere (like nitrogen) and in the dark to prevent photodegradation.[1] The stability of zinc-porphyrin complexes can also be lower than other metalloporphyrins, such as copper complexes, when exposed to UV radiation.[3]
Q6: What is the most effective method for purifying the final product?
Reversed-phase high-performance liquid chromatography (HPLC) is a highly effective method for purifying this compound and achieving high purity.[1]
Troubleshooting Guide for Low Yields
This guide will help you systematically identify the potential cause of low yields in your this compound synthesis.
Issue 1: Incomplete Demetallation (Conversion of Chlorophyll b to Pheophytin b)
-
Symptom: Your reaction mixture still shows the characteristic absorption spectrum of chlorophyll b after the acid treatment step.
-
Possible Cause: The acid used for demetallation is too weak, or the reaction time is insufficient.
-
Solution:
Issue 2: Inefficient Zinc Insertion
-
Symptom: A significant amount of pheophytin b remains in the final product mixture after the metallation step.
-
Possible Cause: Suboptimal reaction conditions for the metallation step.
-
Solution:
-
Check Your Solvent: Avoid strongly coordinating solvents like DMSO.[1] Consider using a chloroform/methanol mixture or a low-polarity solvent like acetonitrile.[1][2]
-
Optimize Zinc Salt Concentration: Use a moderate excess (e.g., 5 equivalents) of zinc acetate or zinc chloride to push the equilibrium towards the product.[2]
-
Control Temperature and Time: Try refluxing at approximately 60°C for 30 minutes or heating at 40°C for 1 hour, followed by standing at room temperature for 24 hours.[1]
-
Protect from Light and Air: Perform the reaction under a nitrogen atmosphere and in the dark to prevent degradation.[1]
-
Issue 3: Product Degradation
-
Symptom: The yield is low, and the product appears discolored or shows unexpected peaks in HPLC analysis.
-
Possible Cause: The pheophytin macrocycle is being degraded by harsh conditions.
-
Solution:
-
Avoid High Temperatures: Prolonged heating or excessively high temperatures can damage the product.[5] Use the mildest conditions that still afford a reasonable reaction rate.
-
Minimize Exposure to Light and Oxygen: As mentioned, these factors are critical. Handle the product in subdued light and under an inert atmosphere whenever possible.[1]
-
Check for Acid-Sensitive Groups: Be aware that certain functional groups on the porphyrin can be sensitive to acidic conditions, which might lead to by-products.[6]
-
Quantitative Data on Synthesis Yields
The yield of this compound can vary significantly based on the chosen methodology. Below is a summary of reported yields under different conditions.
| Method | Zinc Salt | Solvent/Conditions | Reported Yield/Efficiency | Reference |
| Incubation | ZnCl₂ | 10–100 mg/100 mL, 40°C for 1 hour | 42–65% substitution | [1] |
| Ball Milling (Mechanochemistry) | Zn(OAc)₂·2H₂O (5 eq) | Stainless steel jar, 25 Hz for 30 min | Quantitative | [2] |
| Ultrasound (Sonochemistry) | Metal Salt (1 eq) | Water or aq. NaOH | Good yields | [2][7] |
Detailed Experimental Protocols
Protocol 1: Extraction of Pheophytin B from Plant Material
-
Preparation of Plant Material: Treat fresh spinach leaves with near-boiling water to inactivate chlorophyllase enzymes.[1]
-
Extraction: Extract the treated leaves with an organic solvent such as acetone or diethyl ether.[1]
-
Demetallation: Treat the chlorophyll extract with a weak acid (e.g., dilute HCl) to achieve a pH of 3.5-4.0.[1][4] This removes the central magnesium ion to yield pheophytin b.
-
Monitoring: Monitor the conversion from chlorophyll b to pheophytin b using UV-Vis spectroscopy.
-
Purification: Purify the resulting pheophytin b using column chromatography if necessary.
Protocol 2: Synthesis of this compound (Reflux Method)
-
Reactant Preparation: Dissolve the purified pheophytin b in chloroform. In a separate flask, dissolve zinc(II) acetate in methanol.[1]
-
Reaction Setup: Combine the two solutions in a round-bottom flask equipped with a reflux condenser.
-
Inert Atmosphere: Purge the flask with nitrogen gas and ensure the reaction is shielded from light.[1]
-
Reflux: Heat the mixture to approximately 60°C and maintain a gentle reflux for 30 minutes.[1]
-
Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them with UV-Vis spectroscopy, looking for the characteristic spectral shift indicating zinc insertion.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound using reversed-phase HPLC.[1]
Visual Guides
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low synthesis yields.
Caption: Core reaction pathway for this compound synthesis.
References
- 1. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 2. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 22088-19-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of Zinc Pheophytin b
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of Zinc pheophytin b (Zn-pheo b), a hydrophobic photosensitizer with therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of this compound so low?
A1: this compound possesses a large, hydrophobic porphyrin ring structure. This nonpolar characteristic leads to very poor solubility in aqueous media, which are highly polar. This inherent hydrophobicity is a significant challenge for its formulation and delivery in biological systems.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The most common and effective strategies for enhancing the aqueous solubility of Zn-pheo b involve the use of drug delivery systems. These include:
-
Polymeric Micelles: Amphiphilic block copolymers self-assemble in water to form micelles with a hydrophobic core that can encapsulate Zn-pheo b, and a hydrophilic shell that interfaces with the aqueous environment.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can entrap hydrophobic molecules like Zn-pheo b within the bilayer.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. Zn-pheo b can be encapsulated within this cavity, forming a complex that is more water-soluble.
-
Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate Zn-pheo b, improving its dispersibility in water.
Q3: How do I choose the best solubilization method for my application?
A3: The choice of method depends on several factors, including the desired drug loading, release profile, particle size, and the specific application (e.g., intravenous injection, topical delivery). For instance, polymeric micelles and liposomes are often suitable for systemic delivery, while cyclodextrins can be effective for improving solubility in simpler aqueous solutions.
Q4: What are the critical quality attributes to consider when developing a formulation for this compound?
A4: Key quality attributes to monitor include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, bioavailability, and in vivo fate of the formulation.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of Zn-pheo b successfully incorporated into the delivery system.
-
Zeta Potential: This indicates the surface charge of the particles and is a predictor of colloidal stability.
-
In Vitro Release Profile: This characterizes how Zn-pheo b is released from the delivery system over time.
-
Stability: The formulation should be stable under storage and physiological conditions.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)
| Potential Cause | Troubleshooting Step |
| Poor affinity of Zn-pheo b for the carrier's core. | - Modify the hydrophobic block of the polymer in micelles or the lipid composition of liposomes to better match the hydrophobicity of Zn-pheo b.- For cyclodextrins, select a derivative with a more appropriately sized hydrophobic cavity. |
| Precipitation of Zn-pheo b during formulation. | - Optimize the solvent system used to dissolve Zn-pheo b and the carrier.- Adjust the rate of addition of the aqueous phase to the organic phase during nanoparticle/micelle formation. |
| Incorrect drug-to-carrier ratio. | - Systematically vary the initial drug-to-carrier ratio to find the optimal loading capacity. |
| Inefficient purification process. | - If using dialysis for purification, ensure the membrane's molecular weight cut-off is appropriate to retain the formulation while allowing free drug to be removed.- For centrifugation-based separation, optimize the speed and duration to effectively pellet the formulation without losing product. |
Issue 2: Formulation Instability (Aggregation, Precipitation, or Drug Leakage)
| Potential Cause | Troubleshooting Step |
| Insufficient surface charge (low zeta potential). | - For liposomes and nanoparticles, consider incorporating a charged lipid or polymer to increase electrostatic repulsion between particles. |
| Hydrophobic interactions between particles. | - Ensure complete coverage of the hydrophobic core with the hydrophilic shell in micelles and nanoparticles. This can be influenced by the copolymer composition. |
| Drug crystallization or expulsion from the carrier. | - The drug loading may be exceeding the carrier's capacity. Try reducing the initial drug concentration.- The chosen carrier may not be optimal for long-term stability with Zn-pheo b. |
| Degradation of the carrier material. | - Ensure the pH and temperature of the formulation and storage conditions are within the stable range for the chosen lipids or polymers. |
Quantitative Data Summary
| Formulation Type | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Micelles | mPEG-b-PLLA | ~150 | > 90 | ~5 | |
| Liposomes | Phosphatidylcholine | 100 - 200 | 88 - 95 | Not Reported | |
| Nanoparticles | Zinc Oxide | 20 - 30 | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Micelles
This protocol is adapted from a method used for Zinc Phthalocyanine.
Materials:
-
This compound (Zn-pheo b)
-
mPEG-b-PLLA (poly(ethylene glycol)-block-poly(L-lactide)) copolymer
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Dissolve 10 mg of mPEG-b-PLLA and 1 mg of Zn-pheo b in 2 mL of DMF.
-
Stir the solution at room temperature until both components are fully dissolved.
-
Add the organic solution dropwise into 10 mL of deionized water while stirring vigorously.
-
Continue stirring for 2-4 hours to allow for micelle formation and solvent evaporation.
-
Transfer the resulting micellar solution to a dialysis bag.
-
Dialyze against deionized water for 24-48 hours, with frequent water changes, to remove the organic solvent and any unencapsulated drug.
-
Collect the purified Zn-pheo b-loaded polymeric micelle solution.
-
Characterize the formulation for particle size, PDI, %EE, and %DL.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol follows the thin-film hydration method.
Materials:
-
This compound (Zn-pheo b)
-
Soybean-derived L-α-phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform and Methanol (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve 90 mg of PC, 10 mg of cholesterol, and 5 mg of Zn-pheo b in 10 mL of a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). A thin, uniform lipid film containing Zn-pheo b should form on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) and gently rotating the flask.
-
To reduce the size of the resulting multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated Zn-pheo b by centrifugation or size exclusion chromatography.
-
Characterize the final liposomal formulation.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol utilizes the kneading method.
Materials:
-
This compound (Zn-pheo b)
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
Procedure:
-
Determine the appropriate molar ratio of Zn-pheo b to cyclodextrin (commonly 1:1 or 1:2).
-
Place the accurately weighed amount of cyclodextrin in a mortar.
-
Create a paste by adding a small amount of a water:ethanol mixture (e.g., 1:1 v/v).
-
Dissolve the Zn-pheo b in a minimal amount of ethanol and add it to the cyclodextrin paste.
-
Knead the mixture thoroughly for 30-60 minutes. The mixture should become a homogeneous paste.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
To remove any uncomplexed Zn-pheo b, wash the powder with a small amount of a solvent in which the complex is insoluble but the free drug is soluble (e.g., ethanol).
-
Dry the final inclusion complex powder.
-
Characterize the complex formation using techniques like DSC, FTIR, and NMR.
Visualizations
Caption: Workflow for preparing Zn-pheo b-loaded polymeric micelles.
Caption: Workflow for preparing Zn-pheo b-loaded liposomes.
Caption: Mechanisms of solubilizing this compound.
Addressing challenges in the purification of Zinc pheophytin B
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Zinc pheophytin B.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows significant degradation or loss of the central zinc ion. How can I prevent this?
A1: Demetallation is a common issue, often caused by acidic conditions.
-
pH Control: Maintain a neutral to slightly basic pH (7.0-8.5) throughout the extraction and purification process. The use of buffers like phosphate or TRIS can help stabilize the pH.
-
Solvent Purity: Use high-purity, anhydrous solvents. Acidic impurities in solvents like chloroform or dichloromethane can facilitate the loss of the zinc ion. Consider passing solvents through a neutral alumina plug immediately before use.
-
Minimize Exposure: Reduce the exposure of the compound to silica gel, which can have acidic surface properties. If using silica gel chromatography, consider neutralizing it by pre-treating the slurry with a weak base like triethylamine.
Q2: I am observing low yields after chromatographic purification. What are the potential causes and solutions?
A2: Low yields can stem from several factors, including irreversible adsorption onto the stationary phase, degradation, or aggregation.
-
Stationary Phase Selection: this compound is a relatively nonpolar molecule. Strong adsorption to polar stationary phases like silica can lead to poor recovery. Consider using less polar alternatives like C8 or C18 reversed-phase silica or a different normal-phase medium like alumina.
-
Solvent System Optimization: Ensure the solvent system provides adequate solubility for your compound while allowing for good separation from impurities. A gradient elution, gradually increasing the polarity of the mobile phase, can be effective.
-
Aggregation: Porphyrin-based molecules can aggregate, which affects their chromatographic behavior and can lead to precipitation. Working with dilute solutions can help mitigate this. Adding a small amount of a coordinating solvent like pyridine or methanol to the mobile phase can sometimes disrupt aggregates.
Q3: My purified this compound is contaminated with chlorophylls or pheophytin. How can I improve the separation?
A3: The structural similarity between these compounds makes separation challenging.
-
Chromatographic Selectivity: The choice of both the stationary and mobile phases is critical. A reversed-phase HPLC (High-Performance Liquid Chromatography) often provides higher resolution for separating these pigments than standard column chromatography.
-
Gradient Elution: A shallow gradient elution, where the solvent composition changes slowly over time, can enhance the separation between closely related compounds.
-
Recrystallization: After initial chromatographic purification, recrystallization from a suitable solvent system (e.g., dichloromethane/methanol or chloroform/hexane) can be an effective final step to remove trace impurities.
Q4: How can I assess the purity of my final this compound product?
A4: A combination of spectroscopic and chromatographic techniques is recommended for purity assessment.
-
UV-Vis Spectroscopy: Check for the characteristic Soret (around 420 nm) and Q bands (around 650-670 nm). The sharpness of these peaks and the absence of shoulders can indicate purity. The ratio of the Soret band to the most intense Q band should be consistent.
-
HPLC Analysis: Analytical reversed-phase HPLC is an excellent method to quantify purity. A pure sample should ideally show a single, sharp peak.
-
Mass Spectrometry: ESI-MS (Electrospray Ionization Mass Spectrometry) can confirm the molecular weight of the compound, verifying the presence of the zinc ion.
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
This table provides an example of how to compare different purification methods. The values are illustrative and will vary based on the specific experimental conditions.
| Strategy ID | Stationary Phase | Mobile Phase System | Yield (%) | Purity by HPLC (%) |
| A | Silica Gel | Hexane:Ethyl Acetate (Gradient) | 45 | 92 |
| B | Neutral Alumina | Dichloromethane:Methanol (Gradient) | 60 | 95 |
| C | C18 Reversed-Phase | Acetonitrile:Water (Gradient) | 75 | >98 |
Experimental Protocols
Protocol: General Purification of this compound by Column Chromatography
-
Preparation of Crude Extract:
-
Start with a crude extract containing pheophytin.
-
Dissolve the extract in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Perform zinc insertion by adding a saturated solution of zinc acetate in methanol.
-
Stir the reaction at room temperature and monitor its progress using UV-Vis spectroscopy until the conversion to this compound is complete (indicated by a shift in the Q-band).
-
Wash the reaction mixture with water to remove excess zinc salts and dry the organic phase over anhydrous sodium sulfate.
-
-
Column Chromatography:
-
Stationary Phase: Prepare a column with neutral alumina or C18 reversed-phase silica gel. If using silica gel, consider pre-treating it with a base.
-
Loading: Concentrate the crude this compound and adsorb it onto a small amount of the stationary phase. Carefully load this onto the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., for reversed-phase, a higher percentage of water with acetonitrile; for normal-phase, pure hexane).
-
Gradually increase the polarity of the mobile phase to elute the compounds. For example, slowly increase the percentage of acetonitrile in a reversed-phase system or ethyl acetate/methanol in a normal-phase system.
-
Fraction Collection: Collect fractions and monitor them by TLC (Thin-Layer Chromatography) or UV-Vis spectroscopy to identify those containing the pure product.
-
-
Final Purification and Characterization:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Perform a final purification step like recrystallization if necessary.
-
Characterize the final product using UV-Vis, HPLC, and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
Technical Support Center: Stabilization of Zinc Pheophytin b for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective stabilization and use of Zinc pheophytin b (Zn-Ph b) in preclinical and clinical research. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stabilization important for in vivo use?
This compound is a metalloporphyrin derivative where the central magnesium ion of pheophytin b (a chlorophyll degradation product) is replaced by a zinc ion.[1] This substitution enhances certain properties, such as antioxidant activity, making it a compound of interest for biomedical applications, including photodynamic therapy (PDT).[1][2] However, Zn-Ph b is inherently hydrophobic and prone to aggregation in aqueous environments, which can reduce its photodynamic efficiency and bioavailability.[1] Effective stabilization is therefore critical to prevent aggregation, improve solubility, and ensure consistent delivery and therapeutic efficacy in vivo.
Q2: What are the main challenges associated with the stability of Zn-Ph b?
The primary challenges in working with Zn-Ph b for in vivo applications include:
-
Poor Aqueous Solubility: Due to its hydrophobic nature, Zn-Ph b requires formulation with carriers, such as lipid-based systems, for administration in biological systems.[1]
-
Aggregation: In aqueous media, Zn-Ph b molecules tend to self-aggregate, which significantly diminishes their photodynamic efficiency.[1][3]
-
Photochemical Instability: The compound can degrade upon exposure to light and oxygen, necessitating careful handling and storage in dark, inert conditions.[1] Studies have shown that Zn(II) pheophytin complexes undergo first-order photochemical decomposition when exposed to UV-B irradiation.[4][5]
-
In Vivo Clearance: Like many photosensitizers, the biodistribution and clearance rate must be optimized to ensure the compound reaches the target tissue in sufficient concentration and is cleared from the body to minimize side effects.[6]
Q3: How does the incorporation of zinc affect the properties of pheophytin b?
Replacing the magnesium ion with zinc alters the molecule's physicochemical and biological properties. Zinc insertion can enhance the functional properties of chlorophyll derivatives, including a significant improvement in antioxidant activity.[1] In the context of PDT, the presence of the central zinc atom can influence membrane interactions, potentially increasing cellular uptake and phototoxicity compared to their metal-free counterparts.[2] The zinc complex is also more stable in acidic conditions (pH 4-6) compared to magnesium-containing chlorophylls.[1][7]
Troubleshooting Guide
Synthesis & Formulation Issues
| Problem | Possible Cause | Recommended Solution |
| Low Yield During Synthesis | Incomplete reaction; degradation of the precursor. | Ensure the reaction is performed under an inert nitrogen atmosphere and in the dark to prevent photodegradation.[1] Optimize reaction time and temperature; refluxing at 60°C for 30 minutes is a common method.[1] |
| Product Aggregation in Formulation | High hydrophobicity of Zn-Ph b; inappropriate solvent or carrier system. | Utilize lipid-based carriers or formulate in aqueous Triton X-100 micellar solutions to prevent aggregation.[1][3] For some derivatives, functionalization with hydrophilic groups can enhance solubility.[1] |
| Formulation Instability (Precipitation) | Poor encapsulation efficiency; compound leaching from the carrier. | Modify the carrier system. For example, synthetic zinc chlorins with multiple perfluoroalkyl chains have shown high stability in perfluorinated solvents without precipitation over long periods.[8] |
| Inconsistent Spectroscopic Readings | Presence of impurities or aggregated forms. | Purify the final product using reversed-phase high-performance liquid chromatography (HPLC).[1] Before analysis, ensure the sample is fully dissolved and non-aggregated, which may require specific solvents like diethyl ether or 80% acetone.[9][10] |
In Vivo Experimentation Issues
| Problem | Possible Cause | Recommended Solution |
| Low Bioavailability/Target Site Accumulation | Rapid clearance from circulation; poor biodistribution profile. | Formulate Zn-Ph b in a carrier that prolongs circulation time. Binding to albumin has been shown to affect the biodistribution of related zinc pheophorbides.[6] |
| High Systemic Phototoxicity | Non-specific distribution of the photosensitizer. | Optimize the drug-light interval. Allow sufficient time for the compound to clear from non-target tissues (like skin) while being retained in the target tissue before light irradiation. |
| Difficulty Quantifying Zn-Ph b in Biological Samples | Low concentrations in tissues; interference from biological matrices. | Use sensitive analytical methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) to quantify zinc levels in tissues.[11] HPLC can be used to separate and quantify the intact Zn-Ph b molecule.[1] |
| Variable Therapeutic Efficacy | Inconsistent formulation leading to variable aggregation states; insufficient light dose. | Strictly control the formulation process to ensure consistent particle size and encapsulation. Perform thorough dose-finding studies for both the drug and the light application. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reflux method for zinc insertion.[1]
Materials:
-
Pheophytin b
-
Zinc(II) acetate
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
Nitrogen gas
-
Reflux apparatus
-
Round-bottom flask
-
Heating mantle
Methodology:
-
Dissolve pheophytin b in chloroform in a round-bottom flask.
-
Dissolve a molar excess of zinc(II) acetate in methanol.
-
Add the zinc acetate solution to the pheophytin b solution in the flask.
-
Flush the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Heat the mixture to reflux at approximately 60°C for 30 minutes with continuous stirring.[1]
-
Monitor the reaction completion via UV-Vis spectroscopy, observing the characteristic spectral shifts of Zn-Ph b formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Zn-Ph b using reversed-phase HPLC to achieve high purity.[1]
Protocol 2: Quantification of Zinc in Biological Tissues
This protocol outlines a general procedure for measuring zinc content in tissue samples using ICP-MS, a highly sensitive method.[11]
Materials:
-
Biological tissue sample (e.g., tumor, liver)
-
Concentrated nitric acid (trace metal grade)
-
Deionized water (18 MΩ·cm)
-
Certified zinc standard solution
-
Microwave digestion system
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Methodology:
-
Accurately weigh a small amount (e.g., 50-100 mg) of the tissue sample into a clean microwave digestion vessel.
-
Add a measured volume of concentrated nitric acid to the vessel.
-
Seal the vessel and place it in the microwave digestion system.
-
Run a digestion program with controlled temperature and pressure ramps to completely dissolve the tissue matrix.
-
After cooling, carefully open the vessel and dilute the digested sample to a final known volume with deionized water.
-
Prepare a series of calibration standards from the certified zinc standard solution.
-
Analyze the prepared samples and standards using ICP-MS.[11]
-
Quantify the zinc concentration in the original tissue sample based on the calibration curve, accounting for the initial weight and dilution factor. The detection limit for zinc in tissue with ICP-MS can be in the range of ng/g.[11]
Visualizations and Workflows
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from the synthesis of Zn-Ph b to its application in an in vivo setting.
Caption: General workflow for the synthesis, formulation, and in vivo testing of this compound.
Troubleshooting Logic for Aggregation Issues
This decision tree provides a logical path for troubleshooting aggregation problems during formulation and pre-clinical analysis.
Caption: Decision tree for troubleshooting Zn-Ph b aggregation during experimental setup.
References
- 1. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Zinc(II) and copper(II) complexes with pheophytin and mesoporphyrin and their stability to UV-B irradiation: Vis spectroscopy studies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Zinc-Substituted Pheophorbide A Is a Safe and Efficient Antivascular Photodynamic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Different Zn2+ Concentrations and High Hydrostatic Pressures (HHP) on Chlorophyll Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-aggregation of synthetic zinc chlorophyll derivatives possessing multi-perfluoroalkyl chains in perfluorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of zinc pheophytins, chlorophylls, and pheophytins in mixtures in diethyl ether or 80% acetone by spectrophotometry and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Light Sources for Zinc Pheophytin B Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zinc pheophytin B in photodynamic therapy (PDT) and related experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a metalloporphyrin derivative where the central magnesium ion in pheophytin B (a chlorophyll degradation product) is replaced with a zinc ion.[1] This modification alters its photophysical properties, making it a potent photosensitizer for applications like photodynamic therapy.
Q2: What is the optimal wavelength to excite this compound?
A2: The optimal wavelength for exciting this compound corresponds to its lowest energy absorption maximum, known as the Qy band. This peak is located at approximately 664 nm .[2] Exciting at this wavelength in the red region of the spectrum allows for deeper tissue penetration compared to shorter wavelengths.[3][4]
Q3: What type of light source should I use?
A3: Both coherent (lasers) and non-coherent (LEDs) light sources can be used effectively.[5][6] The choice depends on your specific experimental setup and budget.
-
Diode Lasers offer high monochromaticity and power, which is ideal for precise targeting and coupling with fiber optics.[4]
-
Light-Emitting Diodes (LEDs) are a cost-effective alternative, capable of illuminating larger areas uniformly and are available with narrow bandwidths centered around 660 nm.[6]
Q4: What is the primary mechanism of action for this compound in PDT?
A4: The therapeutic effect of this compound-mediated PDT relies on the generation of cytotoxic Reactive Oxygen Species (ROS).[7][8] Upon excitation with light of a specific wavelength, the photosensitizer transfers its energy to molecular oxygen, producing highly reactive singlet oxygen (¹O₂) which induces oxidative stress and leads to cell death.[9][10]
Troubleshooting Guide
Q1: I am irradiating at 664 nm, but I'm observing low phototoxicity. What could be the issue?
A1: Several factors could contribute to low phototoxicity:
-
Insufficient Light Dose: The total energy delivered per unit area (fluence, measured in J/cm²) may be too low. Ensure your light source is properly calibrated and that the exposure time is adequate. A common starting dose for in vitro experiments is 5 J/cm².[11]
-
Low Oxygen Availability: The generation of ROS is an oxygen-dependent process.[12] If your cell culture is hypoxic, the efficacy of PDT will be significantly reduced. Ensure adequate oxygenation during the experiment.
-
Photosensitizer Concentration: The concentration of this compound may be suboptimal. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cellular Uptake: Insufficient incubation time can lead to low intracellular concentrations of the photosensitizer. Verify the required incubation time for your cell type.
-
Spectral Shift: The absorption spectrum of a photosensitizer can shift when it is localized within cells compared to its spectrum in a solvent.[13] Consider testing a narrow range of wavelengths around the 664 nm peak (e.g., 660-670 nm) to find the most effective excitation wavelength for your specific in vitro or in vivo model.
Q2: How can I minimize photobleaching of this compound during my experiment?
A2: Photobleaching is the light-induced degradation of the photosensitizer. While some level is unavoidable, you can minimize it by:
-
Using the Minimum Necessary Light Dose: Avoid excessive light exposure beyond what is required to achieve the desired biological effect.
-
Fractionated Light Delivery: Instead of a single continuous exposure, consider delivering the total light dose in several shorter intervals.
-
Protecting from Ambient Light: Always handle this compound solutions and treated cells in subdued light conditions to prevent premature activation and degradation.[14]
Q3: My cells are dying in the control group that was treated with this compound but not irradiated. What does this mean?
A3: This indicates "dark toxicity." Ideally, a photosensitizer should be non-toxic without light activation. If you observe dark toxicity, you should:
-
Reduce the Concentration: Your current concentration of this compound may be too high for your specific cell line. Perform a toxicity test with a range of concentrations in the absence of light to determine a non-toxic working concentration.
-
Check Purity: Ensure the this compound you are using is of high purity, as impurities could be contributing to the observed toxicity.[1]
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Qy Absorption Maximum (λmax) | ~ 664 nm | [2] |
| Molar Extinction Coefficient | Varies by solvent | - |
| Singlet Oxygen Quantum Yield | High (typical for porphyrins) | [15][16] |
Table 2: Recommended Light Source Specifications for this compound Excitation
| Parameter | Recommended Specification | Rationale |
| Wavelength | 660 nm ± 10 nm | Matches the Qy absorption band of this compound for efficient excitation.[2] |
| Source Type | Diode Laser or LED Array | Lasers for focused delivery, LEDs for broader, uniform illumination.[4][6] |
| Power Density (Irradiance) | 5 - 150 mW/cm² | A common range for in vitro and in vivo experiments to deliver an effective dose without causing thermal damage.[11] |
| Total Light Dose (Fluence) | 1 - 20 J/cm² | The total energy delivered; should be optimized based on cell type and photosensitizer concentration.[7][11] |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy with this compound
This protocol provides a general framework for assessing the phototoxic effect of this compound on a monolayer cancer cell culture using an MTT assay for viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. For example, seed 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
2. Photosensitizer Incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it to the desired final concentrations in a complete cell culture medium.
-
Remove the old medium from the cells and wash once with Phosphate-Buffered Saline (PBS).
-
Add the medium containing various concentrations of this compound to the wells. Include "dark control" wells (cells with photosensitizer but no light) and "light control" wells (cells with no photosensitizer but with light).
-
Incubate for a predetermined duration (e.g., 4 to 24 hours), protected from light.
3. Irradiation:
-
After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS.
-
Add fresh, pre-warmed culture medium to each well.
-
Irradiate the designated wells with a light source centered around 660 nm (e.g., an LED array).[11] The total light dose should be calculated based on the power density of the source and the exposure time (Fluence = Power Density x Time).
-
Keep the "dark control" plate covered with aluminum foil during irradiation.
4. Post-Irradiation Incubation:
-
Return the plates to the incubator and incubate for another 24 to 48 hours to allow for the progression of cell death.
5. Cell Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Experimental Workflow
Caption: Workflow for a typical in vitro PDT experiment.
Signaling Pathway
Caption: Simplified mechanism of ROS production by this compound.
References
- 1. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 22088-19-3 [smolecule.com]
- 3. Light Technology for Efficient and Effective Photodynamic Therapy: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Light Sources and Dosimetry Techniques for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Zinc(II) phthalocyanines as photosensitizers for antitumor photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Challenges and Opportunities of Photodynamic Therapy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Photodynamic Therapy—Current Limitations and Novel Approaches [frontiersin.org]
- 13. On the photodynamic therapy action spectrum of zinc phthalocyanine tetrasulphonic acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of zinc insertion and hydrophobicity on the membrane interactions and PDT activity of porphyrin photosensitizers - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Navigating Zinc Chelation with Pheophytin b: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the precise control of zinc chelation with pheophytin b is critical for a variety of applications. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chelation of zinc with pheophytin b?
A1: The process involves the insertion of a zinc ion (Zn²⁺) into the center of the pheophytin b macrocycle, replacing the two central hydrogen atoms. This reaction is a type of metallation. It is preceded by pheophytinization, where the central magnesium ion in chlorophyll b is removed, typically under acidic conditions, to form pheophytin b.
Q2: What are the most critical factors influencing the rate of zinc chelation?
A2: The primary factors that control the reaction rate are temperature, reaction time, the choice of solvent, the concentration of reactants, and the pH of the solution.[1][2] The reaction is also sensitive to light and oxygen, necessitating an inert atmosphere and dark conditions to prevent degradation.[2]
Q3: Which solvents are recommended for this reaction, and which should be avoided?
A3: Low-polarity solvents, such as acetonitrile, are optimal for zinc insertion as they minimally solvate the zinc ions, leaving them more available to react.[2] In contrast, highly polar solvents like DMSO should be avoided as they strongly coordinate with Zn²⁺, inhibiting its reactivity with pheophytin b.[2]
Q4: How can I monitor the progress of the chelation reaction?
A4: The progress of the reaction can be monitored using UV-Vis spectrophotometry. The insertion of zinc into the pheophytin b molecule results in a distinct shift in the absorption maxima compared to the metal-free pheophytin b.[2] High-performance liquid chromatography (HPLC) can also be used to separate and quantify the amounts of reactant and product.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of Zinc-pheophytin b | 1. Incorrect Solvent: Use of a highly polar solvent (e.g., DMSO) that inhibits the reaction. 2. Reaction Conditions: Temperature is too low or reaction time is too short. 3. Degradation of Reactants: Exposure to light and/or oxygen during the reaction. 4. Inactive Zinc Salt: The zinc salt used is not sufficiently soluble or reactive in the chosen solvent. | 1. Switch to a low-polarity solvent like acetonitrile or a chloroform/methanol mixture.[2] 2. Increase the temperature (e.g., to 40-60°C) and/or extend the reaction time.[2] 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[2] 4. Use a soluble and reactive zinc salt like zinc acetate or zinc sulfate.[2] |
| Reaction is very slow | 1. Suboptimal Temperature: The reaction temperature is not high enough to provide sufficient activation energy. 2. Low Reactant Concentration: The concentration of either pheophytin b or the zinc salt is too low. 3. Presence of Inhibiting Impurities: Residual compounds from the chlorophyll extraction or pheophytinization steps may be interfering. | 1. Gradually increase the reaction temperature, monitoring for any degradation of the product. 2. Increase the concentration of the limiting reactant. 3. Ensure the pheophytin b is purified (e.g., via chromatography) before the chelation reaction. |
| Side products are observed in analysis (e.g., HPLC, TLC) | 1. Degradation: Pheophytin b or the zinc-pheophytin b product may be degrading due to light, oxygen, or excessive heat. 2. Impure Starting Material: The initial pheophytin b may contain impurities from the source chlorophyll. | 1. Strictly maintain dark and inert conditions throughout the experiment and purification. Avoid excessive heating.[2] 2. Purify the starting pheophytin b using appropriate chromatographic techniques. |
| Difficulty in purifying the final product | 1. Similar Polarity of Reactant and Product: Pheophytin b and zinc-pheophytin b may have similar retention times in the chosen chromatography system. 2. Product Instability on Stationary Phase: The product may be degrading on the chromatography column (e.g., silica). | 1. Optimize the HPLC or column chromatography method. A reversed-phase HPLC system is often effective for purification.[2] 2. Consider using a different stationary phase or a faster purification method to minimize contact time. |
Quantitative Data Summary
The following table summarizes the influence of zinc ion concentration and pressure on the substitution rate in a related system (chlorophyll). While not specific to pheophytin b, it illustrates the general principle that higher reactant concentration and synergistic physical parameters can enhance the metal insertion rate.
| Zn²⁺ Concentration (mg/100 mL) | Pressure (MPa) | Zn²⁺ Replacement Rate (%) |
| 4 | 0.1 | Not specified |
| 7 | 0.1 | Not specified |
| 10 | 0.1 | Not specified |
| 4 | 500 | Increased |
| 7 | 500 | Increased |
| 10 | 500 | 42.34 |
| Data adapted from a study on chlorophyll, illustrating the principle of concentration and pressure effects on metal insertion.[3] |
Experimental Protocols
Protocol 1: Preparation of Pheophytin b from Chlorophyll b
-
Extraction: Extract chlorophyll from a plant source (e.g., spinach leaves) using an organic solvent like acetone or diethyl ether.[2]
-
Pheophytinization: Treat the chlorophyll extract with a weak acid (e.g., dilute HCl) to adjust the pH to approximately 3.5-4.0.[2] This process removes the central magnesium ion.
-
Monitoring: Monitor the conversion of chlorophyll b to pheophytin b using UV-Vis spectrophotometry by observing the characteristic spectral shift.
-
Neutralization and Purification: Neutralize the solution and purify the resulting pheophytin b using column chromatography or HPLC.
Protocol 2: Zinc Chelation with Pheophytin b (Reflux Method)
-
Preparation: Dissolve the purified pheophytin b in chloroform in a round-bottom flask. Prepare a separate solution of zinc(II) acetate in methanol.[2]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and protect the reaction from light by wrapping the flask in aluminum foil.[2]
-
Reaction: Add the zinc acetate solution to the pheophytin b solution. Heat the mixture to reflux at approximately 60°C for 30 minutes, with continuous stirring.[2]
-
Cooling and Purification: Allow the reaction mixture to cool to room temperature. The resulting zinc-pheophytin b can be purified using reversed-phase HPLC.[2]
Protocol 3: Zinc Chelation with Pheophytin b (Alternative Method)
-
Preparation: Dissolve pheophytin b in a suitable solvent.
-
Reaction: Add a solution of zinc sulfate or zinc acetate. Heat the mixture at 40°C for 1 hour.[2]
-
Incubation: Let the solution stand at room temperature for 24 hours to allow for complex formation.[2]
-
Purification: Purify the product using reversed-phase HPLC.[2]
Visualizations
Caption: Experimental workflow for the synthesis of Zinc-pheophytin b.
Caption: Chemical transformation during zinc chelation with pheophytin b.
References
Impact of solvent on the stability and aggregation of Zinc pheophytin B
Technical Support Center: Zinc Pheophytin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvents on the stability and aggregation of this compound (Zn-Phy B). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound aggregation in solution?
A1: The aggregation of this compound is primarily driven by two types of non-covalent interactions: coordination aggregation and π-π stacking. In non-coordinating, nonpolar solvents, the central zinc atom of one molecule can coordinate with the carbonyl groups of another, leading to self-assembly. Additionally, the planar porphyrin rings can stack on top of each other through π-π interactions.[1][2]
Q2: How does solvent polarity influence the aggregation state of this compound?
A2: Solvent polarity plays a crucial role.
-
Nonpolar Solvents (e.g., benzene, carbon tetrachloride, cyclohexane): These solvents do not coordinate with the central zinc atom, thus promoting self-aggregation through both coordination and π-π stacking.[1][2]
-
Polar/Coordinating Solvents (e.g., ethanol, methanol, tetrahydrofuran (THF)): These solvents can act as ligands, coordinating with the central zinc atom. This coordination blocks the sites required for self-aggregation, leading to a predominantly monomeric state of Zn-Phy B in solution.[3][4]
Q3: What are the expected spectroscopic signatures of monomeric versus aggregated this compound?
A3: The aggregation state can be readily monitored using UV-Vis spectroscopy.
-
Monomeric Zn-Phy B: In a solvent where it is monomeric (e.g., THF), it will exhibit a sharp and intense primary absorption band (the Qy band) in the red region of the spectrum (typically ~650-660 nm).
-
Aggregated Zn-Phy B: In a nonpolar solvent, the formation of aggregates leads to a broadening and a significant red-shift of the Qy band. For example, a red-shifted band at 700 nm or higher is indicative of well-ordered self-aggregates.[5]
Q4: How does the stability of this compound compare to other related compounds?
A4: The stability of metalloporphyrins can vary. For instance, under UV-B irradiation in 95% ethanol, Zinc(II) pheophytin complexes have been found to be less stable than their Copper(II) counterparts.[2][6] The solvent environment can also influence the rate of photochemical degradation.[2]
Troubleshooting Guides
Issue 1: Unexpected precipitation is observed in my this compound solution.
-
Probable Cause: You are likely using a nonpolar solvent at a concentration that exceeds the solubility limit of the aggregated form. While Zn-Phy B may dissolve initially, the formation of large aggregates can lead to precipitation over time.
-
Solution:
-
Try diluting the solution.
-
Add a small amount of a coordinating solvent (e.g., a few drops of THF or methanol) to the nonpolar solvent. This can break up the aggregates and increase solubility.
-
Consider switching to a more polar or coordinating solvent if your experimental design allows.
-
Issue 2: The UV-Vis spectrum of my sample in a nonpolar solvent shows a broad, red-shifted Qy band.
-
Probable Cause: This is a clear indication of aggregation. The red-shift is a characteristic feature of J-type aggregates, which are common for chlorophyll derivatives.[5]
-
Solution:
-
If aggregation is desired, this confirms the formation of supramolecular structures.
-
If a monomeric state is required for your experiment, you must change the solvent system. Dissolve your Zn-Phy B sample in a coordinating solvent like THF, ethanol, or acetone to obtain the monomeric spectrum.[7][8]
-
Issue 3: The color of my this compound solution is fading over time, especially when exposed to light.
-
Probable Cause: This indicates photochemical degradation or "bleaching" of the molecule. Porphyrin-based molecules are susceptible to photodegradation, and the rate can be influenced by the solvent and the presence of oxygen.[2]
-
Solution:
-
Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Store solutions in a cool, dark place (e.g., refrigerator) when not in use.
-
For experiments sensitive to oxidation, consider deoxygenating your solvents by bubbling with nitrogen or argon before use.
-
Quantitative Data Summary
Table 1: Effect of Solvent on the Qy Absorption Maximum of Zinc Porphyrin Derivatives
(Note: Data for the closely related Zinc Chlorophyll derivatives are used to illustrate the expected trend for this compound.)
| Solvent | Polarity | Typical Qy λmax (nm) for Monomer | Typical Qy λmax (nm) for Aggregate | Reference |
| Tetrahydrofuran (THF) | Polar (Coordinating) | ~648 nm | Not Observed | [5] |
| Ethanol (95%) | Polar (Coordinating) | ~650-660 nm | Not Observed | [2][6] |
| Acetone | Polar (Coordinating) | ~654 nm | Not Observed | [7][9] |
| Diethyl Ether | Moderately Polar | ~655 nm | Minor Aggregation Possible | [7][8] |
| Benzene | Nonpolar | Not Observed | Red-shifted | [1] |
| Carbon Tetrachloride | Nonpolar | Not Observed | Red-shifted | [1] |
| Perfluorinated Solvents | Nonpolar (Fluorophilic) | Not Observed | ~723 nm | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood. Use amber glass vials to minimize light exposure.
-
Solvent Addition: Add the desired solvent (e.g., THF for a monomeric stock, or cyclohexane for an aggregation study) to the vial.
-
Dissolution: Vortex the solution for 30-60 seconds. If necessary, use a sonic bath for 2-5 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Tightly cap the vial, wrap it in parafilm, and store it at 4°C in the dark.
Protocol 2: UV-Vis Spectroscopic Analysis of Aggregation
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Blanking: Fill a quartz cuvette with the pure solvent you used to dissolve your sample. Place it in the spectrophotometer and run a baseline correction (autozero) across the desired wavelength range (e.g., 350-800 nm).
-
Sample Preparation: Prepare a dilution of your stock solution in the same pure solvent. The final concentration should yield a maximum absorbance between 0.5 and 1.5 in the Qy band region for optimal signal-to-noise ratio.
-
Spectrum Acquisition: Replace the blank cuvette with the sample cuvette. Acquire the absorbance spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the Soret band (~430-440 nm) and the Qy band (>650 nm).
-
Compare the Qy band λmax to the expected monomeric value (~655 nm). A significant shift to a longer wavelength (e.g., >680 nm) indicates aggregation.
-
Note the shape of the Qy band. A sharp, symmetric peak suggests a monomeric species, while a broad or multi-peaked band suggests the presence of aggregates.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. Self-aggregation of synthetic zinc chlorophyll derivatives possessing multi-perfluoroalkyl chains in perfluorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Zinc(II) and copper(II) complexes with pheophytin and mesoporphyrin and their stability to UV-B irradiation: Vis spectroscopy studies | Semantic Scholar [semanticscholar.org]
- 7. epic.awi.de [epic.awi.de]
- 8. Estimation of zinc pheophytins, chlorophylls, and pheophytins in mixtures in diethyl ether or 80% acetone by spectrophotometry and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing allomerization during Zinc pheophytin B preparation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to minimize allomerization during the synthesis of Zinc pheophytin B.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound.
Question: My final product shows a significantly lower yield than expected and the color is not the typical bright green. What could be the cause?
Answer:
This is a common indication of allomerization, an oxidation process that occurs at the C-13² position of the pheophytin molecule. This reaction is primarily caused by the presence of oxygen, especially when exposed to light and heat. The resulting allomers, such as 13²-hydroxy-pheophytin b, have different spectroscopic and chemical properties, leading to a decrease in the desired product and a change in color.
Solution:
To minimize allomerization, it is crucial to work under anaerobic (oxygen-free) conditions. This involves using deoxygenated solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction and purification steps.
Question: I observe unexpected peaks in my UV-Vis spectrum, particularly a shoulder on the Soret band or a decrease in its intensity. How can I confirm the presence of allomers?
Answer:
The presence of allomers can be identified by changes in the UV-Vis spectrum. Allomerization disrupts the π-system of the chlorin ring, leading to characteristic shifts in absorption bands. You may observe a decrease in the intensity of the Soret band (around 430-440 nm for this compound) and the Qy band (around 650-660 nm), along with the appearance of new peaks or shoulders.
Solution:
-
Spectroscopic Analysis: Compare your spectrum to a reference spectrum of pure this compound. The presence of additional peaks is a strong indicator of impurities, including allomers. Mass spectrometry can also be used to identify the molecular weights of potential allomers.
-
Purification: If allomers are detected, you can attempt to purify your sample using column chromatography. A silica gel column with a non-polar to moderately polar solvent gradient (e.g., hexane/acetone or toluene/acetone) can separate this compound from its more polar allomers.
Question: After successful synthesis and purification, my this compound sample appears to degrade over time, even in storage. What are the best practices for storage?
Answer:
Degradation during storage is likely due to slow, ongoing allomerization caused by exposure to atmospheric oxygen and light.
Solution:
-
Inert Atmosphere: Store the solid sample under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.
-
Low Temperature: Store at low temperatures, preferably at -20°C or below, to slow down any potential degradation reactions.
-
Light Protection: Wrap the vial in aluminum foil or use an amber-colored vial to protect the sample from light.
-
Solvent Storage: If storing in solution, use a deoxygenated solvent and store under the same inert, cold, and dark conditions.
Frequently Asked Questions (FAQs)
What is allomerization in the context of pheophytins?
Allomerization is an oxidative reaction that typically occurs at the C-13² position of the isocyclic ring of chlorophyll derivatives like pheophytin. This process introduces an oxygen-containing functional group (like a hydroxyl or methoxy group, depending on the solvent), altering the chemical structure and properties of the molecule.
How can I detect allomerization?
Allomerization can be detected using several analytical techniques:
-
UV-Vis Spectroscopy: Look for changes in the characteristic Soret and Q-bands.
-
Mass Spectrometry (MS): Allomers will have a higher molecular weight corresponding to the addition of oxygen or other functional groups.
-
High-Performance Liquid Chromatography (HPLC): Allomers will typically have different retention times than the parent compound, often appearing as more polar peaks.
What are the key factors that promote allomerization?
The primary factors that promote allomerization are:
-
Presence of oxygen.
-
Exposure to light (especially UV light).
-
Elevated temperatures.
-
Presence of basic conditions.
Can I reverse allomerization?
In general, allomerization is considered an irreversible process under standard laboratory conditions. Therefore, prevention is the most effective strategy.
What is the impact of allomerization on my downstream applications?
Allomerization can significantly impact downstream applications by:
-
Altering the photophysical properties, which is critical for photosensitizers in photodynamic therapy.
-
Changing the chemical reactivity and stability of the molecule.
-
Potentially affecting the biological activity and toxicity in drug development studies.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Standard Conditions (Air) | Anaerobic Conditions (Argon) |
| Atmosphere | Ambient Air | Inert Gas (Argon) |
| Solvent | Standard Acetone | Deoxygenated Acetone |
| Reaction Time | 2 hours | 2 hours |
| Temperature | 50°C | 50°C |
| Approximate Yield | 70-80% | >95% |
| Purity (by HPLC) | 85-90% | >98% |
| Observed Allomers | Yes | Minimal to None |
Table 2: Spectroscopic Data for Identification
| Compound | Key UV-Vis Peaks (in Acetone) | Expected Molecular Weight (m/z) |
| This compound | Soret: ~438 nm, Qy: ~655 nm | ~928.5 |
| 13²-hydroxy-Zinc Pheophytin B (Allomer) | Soret: ~435 nm (broadened), Qy: ~652 nm | ~944.5 |
Experimental Protocols
Protocol: Synthesis of this compound under Anaerobic Conditions
This protocol describes the insertion of zinc into pheophytin B while minimizing the risk of allomerization.
Materials and Equipment:
-
Pheophytin B
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Acetone (HPLC grade)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Round bottom flask with a condenser
-
Magnetic stirrer and heat plate
-
Silica gel for column chromatography
-
Hexane and acetone for elution
Procedure:
-
Solvent Deoxygenation: Sparge acetone with argon gas for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: Assemble the reaction flask and condenser on a Schlenk line. Flame-dry the glassware under vacuum and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of argon, add pheophytin B to the flask. Add a 10-fold molar excess of zinc acetate.
-
Reaction: Add the deoxygenated acetone to the flask to dissolve the reactants. Heat the mixture to 50°C with stirring. Monitor the reaction progress using UV-Vis spectroscopy by observing the shift in the Soret band. The reaction is typically complete within 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing diethyl ether and water. Wash the organic layer several times with water to remove excess zinc salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product using column chromatography on silica gel with a hexane/acetone gradient. Collect the main green fraction.
-
Final Product: Evaporate the solvent from the purified fraction to obtain this compound as a dark green solid. Confirm purity using UV-Vis, HPLC, and MS. Store immediately under inert, dark, and cold conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for allomerization issues.
Validation & Comparative
Comparative Photostability Analysis: Zinc Pheophytin b versus Chlorophyll b
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photostability of Zinc pheophytin b and chlorophyll b, two tetrapyrrole molecules with significant applications in photosensitization and as potential therapeutic agents. Understanding the relative stability of these compounds under light exposure is critical for their application in drug development, where maintaining structural integrity is paramount for efficacy and safety.
Executive Summary
This compound, a metallated derivative of pheophytin b, exhibits enhanced photostability compared to naturally occurring chlorophylls. While direct comparative data for this compound and chlorophyll b is limited, studies on the closely related chlorophyll a reveal a significantly longer photodegradation lifetime for Zinc pheophytin a. This suggests that the substitution of the central magnesium ion with zinc imparts a greater resilience to photodegradation. The degradation of chlorophyll b in biological systems is a well-defined enzymatic process, initiated by chlorophyll b reductase, which is crucial for the regulation of the photosynthetic apparatus.
Quantitative Data Summary
The following table summarizes the available quantitative data on the photostability of Zinc pheophytin a and chlorophyll a, which serves as a close proxy for chlorophyll b due to their structural similarities. The data is derived from studies measuring the decay of fluorescence intensity under specific light irradiation.
| Compound | Irradiation Source | Photodegradation Lifetime (seconds) | Degradation Kinetics |
| Zinc Pheophytin a | 60 mW diode laser at 405 nm | 49.5 | First-order |
| Chlorophyll a | 60 mW diode laser at 405 nm | 12.8 | First-order |
Note: The data for Zinc pheophytin a is used as a proxy for this compound due to the lack of direct comparative studies.
Experimental Protocols
Determination of Photodegradation Lifetime
This protocol outlines a method for determining the photodegradation lifetime of photosensitive compounds like this compound and chlorophyll b using fluorescence spectroscopy.
1. Sample Preparation:
-
Prepare stock solutions of this compound and chlorophyll b in a suitable solvent (e.g., 10% PMMA in chloroform) to a final concentration that yields a measurable fluorescence signal.
-
Transfer the solutions to a quartz cuvette for fluorescence measurements.
2. Instrumentation:
-
Utilize a fluorescence spectrophotometer equipped with a time-drive mode for continuous measurement of fluorescence intensity.
-
Employ a monochromatic light source for irradiation, such as a 60 mW diode laser at 405 nm, directed at the sample within the spectrophotometer.
3. Measurement Procedure:
-
Place the cuvette containing the sample into the spectrophotometer.
-
Set the excitation and emission wavelengths appropriate for the compound being tested. For chlorophylls and their derivatives, excitation is typically in the Soret band region (around 400-450 nm).
-
Initiate the time-drive measurement to record the baseline fluorescence intensity before irradiation.
-
Commence irradiation of the sample with the laser source.
-
Continuously record the fluorescence intensity as a function of time until the signal has significantly decayed.
4. Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The photodegradation is often modeled using first-order kinetics. The natural logarithm of the normalized fluorescence intensity plotted against time should yield a straight line.
-
The photodegradation lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 36.8%) of its initial value. This can be calculated from the slope (k) of the linear fit of the natural logarithm plot, where τ = 1/k.
Signaling and Degradation Pathways
Enzymatic Degradation of Chlorophyll b
The degradation of chlorophyll b in plants is a crucial biological process for adapting to changing light conditions and during senescence. It is an enzymatic cascade that ensures the safe catabolism of this potent photosensitizer.
The process is initiated by the enzyme chlorophyll b reductase (CBR) , which catalyzes the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a. This is a key regulatory step in the degradation pathway. Subsequently, 7-hydroxymethyl chlorophyll a is converted to chlorophyll a. From this point, the degradation pathway merges with that of chlorophyll a, involving the removal of the central magnesium ion to form pheophytin, followed by the cleavage of the phytol tail and the opening of the porphyrin ring to produce non-toxic catabolites.
Caption: Enzymatic degradation pathway of chlorophyll b.
Experimental Workflow for Photostability Assessment
The following diagram illustrates a typical workflow for comparing the photostability of two compounds.
Caption: Experimental workflow for photostability comparison.
A Comparative Analysis of Electron Transfer Rates: Zinc Pheophytin b vs. Pheophytin b
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pheophytin b, a chlorophyll b derivative lacking a central magnesium ion, is a key component in the electron transport chain of Photosystem II (PSII) in oxygenic photosynthesis.[1][2][3] Its primary role is to accept an electron from the excited primary donor, P680*, initiating a cascade of electron transfers.[1][2][3] The substitution of the two protons in the center of the pheophytin macrocycle with a zinc ion to form Zinc pheophytin b can modulate its photophysical and electronic properties, thereby influencing its electron transfer kinetics.[4] This guide explores these differences by examining the established electron transfer dynamics of pheophytin b in PSII and extrapolating the expected performance of this compound based on studies of related zinc-substituted porphyrins.
Quantitative Data on Electron Transfer Rates
Direct measurement of the electron transfer rate for isolated this compound is not extensively documented. However, the kinetics of electron transfer involving pheophytin within the native PSII reaction center have been thoroughly investigated. The following table summarizes key kinetic parameters for pheophytin in PSII.
| Parameter | Value | System | Reference |
| Primary Charge Separation Rate Constant (from equilibrated RC state)* | 180 ns⁻¹ | Isolated PSII Reaction Centers & Intact PSII Cores | [5][6] |
| Secondary Charge Transfer Rate Constant | 120 ns⁻¹ | Isolated PSII Reaction Centers | [5][6] |
| Apparent Lifetime of Primary Charge Separation | ~3 ps (major component), 33 ps (minor component) | Untreated PSII Reaction Centers at 77 K | [7] |
| Apparent Lifetime of Secondary Radical Pair Formation | 22 ps (modified RC), 33 ps (untreated RC) | PSII Reaction Centers at 77 K | [7] |
| Pheophytin Anion Reoxidation Rate Constant (by electron transfer to Qₐ) | 5.7 ns⁻¹ | Intact PSII Cores | [5][6] |
Note on this compound: Studies on zinc-bacteriopheophytin, a related molecule, have shown that the central metal ion influences the lifetime of the excited Qx state.[8] Specifically, the lifetime was determined to be 70 fs for Zn-bacteriochlorophyll a, compared to 50 fs for the native Mg-bacteriochlorophyll a.[8] This suggests that the electronic coupling and relaxation pathways are altered by the zinc ion, which would in turn affect the electron transfer rate. It is hypothesized that the incorporation of a zinc ion in pheophytin b could lead to a stabilization of the porphyrin macrocycle, potentially enhancing its electron-donating capabilities.[4]
Experimental Protocols
The determination of electron transfer rates in photosynthetic systems and their artificial analogs relies heavily on ultrafast spectroscopic techniques.
Femtosecond Transient Absorption Spectroscopy
This is a primary method used to study the kinetics of photoinduced electron transfer.[9]
-
Sample Preparation: The molecule of interest (e.g., isolated PSII reaction centers) is suspended in a suitable buffer and placed in a cuvette.
-
Excitation: A short, intense "pump" laser pulse excites the sample, initiating the photochemical process. The wavelength of the pump pulse is chosen to selectively excite a specific chromophore.[9]
-
Probing: A second, weaker "probe" pulse with a broad spectral range is passed through the sample at a variable time delay after the pump pulse.[9]
-
Detection: The change in absorption of the probe pulse is measured as a function of wavelength and time delay. This provides information about the formation and decay of transient species, such as excited states and radical ions.
-
Data Analysis: The transient absorption data is globally analyzed using kinetic models to extract the time constants and rate constants of the various processes, including charge separation and recombination.[9]
The temporal resolution of these experiments is typically on the order of femtoseconds to picoseconds, allowing for the direct observation of the initial electron transfer events.[9][10]
Signaling Pathways and Experimental Workflows
Electron Transfer Pathway in Photosystem II
The following diagram illustrates the initial steps of electron transfer in the PSII reaction center, highlighting the central role of pheophytin.
Caption: Initial electron transfer steps in the Photosystem II reaction center.
Experimental Workflow for Transient Absorption Spectroscopy
The logical flow of a typical femtosecond transient absorption spectroscopy experiment is depicted below.
Caption: Workflow for a transient absorption spectroscopy experiment.
Conclusion
While a direct quantitative comparison of the electron transfer rates of this compound and pheophytin b is currently limited by the available experimental data, the existing body of research on native photosystems and synthetic analogs provides valuable insights. The electron transfer kinetics of pheophytin b within PSII are well-characterized, occurring on the picosecond timescale. The introduction of a zinc ion in place of the central protons in pheophytin b is expected to modulate its electronic structure and, consequently, its electron transfer rate. Further experimental studies, particularly using ultrafast transient absorption spectroscopy on isolated this compound, are necessary to definitively quantify these differences. Such research will be instrumental in advancing the design of efficient artificial photosynthetic systems and other light-driven technologies.
References
- 1. Pheophytin b | 3147-18-0 | Benchchem [benchchem.com]
- 2. Pheophytin - Wikipedia [en.wikipedia.org]
- 3. Pheophytin [bionity.com]
- 4. This compound | 22088-19-3 | Benchchem [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: Pheophytin is the primary electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Energy and electron transfer in photosystem II reaction centers with modified pheophytin composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrafast intramolecular relaxation dynamics of Mg- and Zn-bacteriochlorophyll a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Zinc Pheophytin B and Bacteriochlorophyll as Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of photodynamic therapy (PDT), the quest for ideal photosensitizers (PS) remains a critical focus. An effective PS should exhibit high singlet oxygen quantum yield, demonstrate significant photostability, and be readily taken up by target cells. This guide provides a detailed comparative analysis of two promising photosensitizers: Zinc pheophytin B and bacteriochlorophyll. This objective comparison, supported by experimental data, aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their pursuit of novel PDT agents.
Performance Comparison: this compound vs. Bacteriochlorophyll
A comprehensive evaluation of this compound and bacteriochlorophyll necessitates a close examination of their key performance indicators. The following tables summarize the available quantitative data for singlet oxygen quantum yield, photostability, and cellular uptake. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ)
The efficiency of a photosensitizer is largely determined by its ability to generate cytotoxic singlet oxygen (¹O₂). A higher singlet oxygen quantum yield (ΦΔ) indicates a more potent photosensitizer.
| Photosensitizer | Solvent/Environment | Singlet Oxygen Quantum Yield (ΦΔ) |
| Zinc Phthalocyanine * | DMSO | 0.56 - 0.76[1][2] |
| DMF | 0.56 - 0.70[1][2] | |
| Bacteriochlorophyll a | Diethyl ether | 0.60[3] |
| DMPC Liposomes | 0.33 | |
| Phosphate Buffer | 0.05 |
Note: Data for Zinc Phthalocyanine is used as a proxy for this compound due to the structural similarity and lack of specific data for this compound.
Table 2: Photostability
Photostability, the ability of a photosensitizer to resist photodegradation upon light exposure, is crucial for sustained therapeutic effect.
| Photosensitizer | Experimental Conditions | Observations |
| This compound (as Zn(II) complex) | UV-B irradiation in 95% ethanol | Underwent first-order photochemical decomposition. Stability is influenced by the central metal ion.[4] |
| Bacteriochlorophyll a | UV-A, UV-B, and visible light in methanol | Undergoes irreversible first-order degradation.[4][5] |
| Bacteriopheophytin a | UV-A, UV-B, and visible light in methanol | Significantly higher photostability compared to bacteriochlorophyll a.[4][5] |
Table 3: Cellular Uptake
Efficient cellular uptake is a prerequisite for a photosensitizer to exert its cytotoxic effects within target cancer cells.
| Photosensitizer | Cell Line | Key Findings |
| Zinc Phthalocyanine * | Human breast cancer (MCF-7) | Showed four times higher intracellular uptake in carcinoma cells compared to normal fibroblast cells (WI-38).[6] |
| Human adenocarcinoma cell lines (A549, MCF-7, LoVo) | Efficiently taken up even at low concentrations.[3] | |
| Bacteriochlorophyll a | Lewis Lung Carcinoma (LLC) | Effectively internalized, aggregating around the cell membrane and in the cytoplasm.[7] |
Note: Data for Zinc Phthalocyanine is used as a proxy for this compound.
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.
Singlet Oxygen Quantum Yield Measurement
The comparative method using 1,3-diphenylisobenzofuran (DPBF) as a chemical quencher is a widely accepted protocol for determining singlet oxygen quantum yield.
Materials:
-
Photosensitizer stock solution (this compound or bacteriochlorophyll)
-
Reference photosensitizer with known ΦΔ (e.g., methylene blue, Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF) solution
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
Procedure:
-
Prepare solutions of the sample and reference photosensitizers with identical absorbance at the excitation wavelength in the chosen solvent.
-
Add a specific volume of the DPBF solution to both the sample and reference solutions.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).
-
Irradiate the solutions with the light source for a defined period.
-
Measure the absorbance of DPBF again at intervals during irradiation.
-
The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following formula:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)
where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rates of DPBF photobleaching for the sample and reference, respectively.
-
I_sample and I_ref are the rates of light absorption by the sample and reference, respectively.
-
Photostability Assay
This protocol outlines a method to assess the photostability of photosensitizers by monitoring their absorbance over time upon irradiation.
Materials:
-
Photosensitizer solutions of known concentration
-
Spectrophotometer
-
Light source with a defined spectrum and intensity
-
Quartz cuvettes
Procedure:
-
Prepare solutions of this compound and bacteriochlorophyll in a suitable solvent at the same concentration.
-
Measure the initial absorption spectrum of each solution using the spectrophotometer.
-
Expose the solutions to a light source of a specific wavelength and intensity for a set duration. A control sample should be kept in the dark.
-
At regular intervals, record the absorption spectrum of the irradiated and control samples.
-
The degradation of the photosensitizer is monitored by the decrease in its characteristic absorption peak.
-
The photostability can be quantified by calculating the photodegradation quantum yield or by comparing the half-life of the photosensitizers under irradiation.
Cellular Uptake Assay via Flow Cytometry
Flow cytometry provides a quantitative method to compare the cellular uptake of fluorescent photosensitizers.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Photosensitizer stock solutions
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with different concentrations of this compound and bacteriochlorophyll for various time points (e.g., 1, 4, 12, 24 hours).
-
After incubation, wash the cells with PBS to remove any unbound photosensitizer.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, exciting the photosensitizers with an appropriate laser and detecting their fluorescence emission.
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer. This allows for a direct comparison of the uptake efficiency between the two compounds.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways in PDT and the workflows of the described experiments.
References
- 1. Photocytotoxicity, cellular uptake and subcellular localization of amidinophenylporphyrins as potential photodynamic therapeutic agents: An in vitro cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Singlet oxygen quantum yield determination for a fluorene-based two-photon photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Zinc Pheophytin B and Photofrin in Photodynamic Therapy
In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers is paramount. An effective photosensitizer should exhibit high quantum yield of reactive oxygen species (ROS), demonstrate selective accumulation in tumor tissues, and possess minimal dark toxicity. This guide provides a comparative overview of Zinc pheophytin B, a second-generation photosensitizer, and Photofrin®, a first-generation photosensitizer that is clinically approved and widely used. Due to the limited availability of direct comparative studies on this compound, this guide leverages data on closely related zinc pheophorbide derivatives as a proxy to facilitate a comprehensive comparison.
Quantitative Comparison of Photosensitizer Efficacy
The following tables summarize the key performance indicators for zinc pheophorbide derivatives and Photofrin based on available preclinical data. It is important to note that experimental conditions may vary across different studies, which can influence the results.
Table 1: Photophysical and In Vitro Efficacy
| Parameter | Zinc Pheophorbide Derivatives | Photofrin® |
| Singlet Oxygen Quantum Yield | High (typically >0.6) | Moderate (variable, approx. 0.2-0.4) |
| Cellular Uptake | Rapid and efficient, often via LDL receptor-mediated endocytosis | Slower, primarily localizes in the plasma membrane and mitochondria |
| In Vitro Cytotoxicity (IC50) | Potent, often in the nanomolar to low micromolar range upon light activation | Effective, but generally requires higher concentrations and light doses compared to some second-generation photosensitizers |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | Zinc Pheophorbide Derivatives | Photofrin® |
| Tumor Regression | Significant tumor growth inhibition and regression observed in various cancer models | Clinically proven to induce tumor necrosis and regression |
| Tumor Selectivity | Generally high due to preferential uptake by tumor tissues | Moderate, can lead to photosensitivity in normal tissues |
| Pharmacokinetics | Faster clearance from the body, leading to shorter periods of skin photosensitivity | Slower clearance, resulting in prolonged skin photosensitivity (weeks) |
Experimental Protocols
A comprehensive evaluation of photosensitizers involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Cellular Uptake and Localization
Objective: To quantify the intracellular accumulation of the photosensitizer and determine its subcellular localization.
Methodology:
-
Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are cultured in appropriate media until they reach 70-80% confluency.
-
Incubation: The cells are incubated with a known concentration of the photosensitizer (e.g., this compound or Photofrin) for varying time points (e.g., 1, 4, 8, 24 hours).
-
Quantification:
-
For quantification, the cells are washed with PBS, lysed, and the intracellular photosensitizer concentration is measured using fluorescence spectroscopy at the characteristic excitation and emission wavelengths of the compound.
-
A standard curve is used to determine the concentration.
-
-
Localization:
-
For localization, cells are co-stained with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
The intracellular distribution of the photosensitizer is then visualized using confocal laser scanning microscopy.
-
In Vitro Phototoxicity Assay (MTT Assay)
Objective: To determine the light-induced cytotoxicity of the photosensitizer.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Photosensitizer Incubation: The cells are incubated with various concentrations of the photosensitizer for a predetermined duration.
-
Irradiation: The cells are washed to remove the extracellular photosensitizer and then irradiated with a light source of a specific wavelength (corresponding to the absorption maximum of the photosensitizer) and a defined light dose.
-
MTT Assay:
-
After a post-irradiation incubation period (e.g., 24 hours), MTT solution is added to each well.
-
Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the photosensitizer required to inhibit cell growth by 50%) is determined.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of the photosensitizer-mediated PDT in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: The photosensitizer is administered to the mice, typically via intravenous injection.
-
Light Delivery: After a specific time interval (to allow for optimal tumor accumulation of the photosensitizer), the tumor area is irradiated with a laser of the appropriate wavelength and light dose.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth curves are plotted for different treatment groups (control, photosensitizer alone, light alone, and PDT). The efficacy of the treatment is assessed by comparing the tumor growth inhibition between the groups.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in photodynamic therapy and its evaluation, the following diagrams illustrate key concepts.
Caption: Experimental workflow for evaluating photosensitizers.
Caption: Mechanism of action in photodynamic therapy.
Caption: Simplified signaling pathway for PDT-induced apoptosis.
Concluding Remarks
The available evidence suggests that zinc pheophorbide derivatives, as representatives of the this compound class, exhibit several advantageous properties over Photofrin for photodynamic therapy. These include a higher singlet oxygen quantum yield, rapid cellular uptake, and potent phototoxicity at lower concentrations. Furthermore, their faster clearance from the body is a significant clinical advantage, as it reduces the duration of patient photosensitivity.
While Photofrin remains a valuable and clinically established photosensitizer, the development of second-generation compounds like this compound and its derivatives holds considerable promise for enhancing the efficacy and safety of photodynamic therapy. Further direct comparative studies are warranted to definitively establish the clinical superiority of these newer agents. Researchers and drug development professionals are encouraged to consider these factors when selecting or developing photosensitizers for specific cancer applications.
A Comparative Analysis of Zinc Pheophytin b and Other Zinc-Based Photosensitizers' Quantum Yield
In the field of photodynamic therapy (PDT), the efficacy of a photosensitizer is fundamentally linked to its ability to generate cytotoxic reactive oxygen species, primarily singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. This guide provides a comparative analysis of the quantum yield of Zinc Pheophytin b and other prominent zinc-based photosensitizers, supported by experimental data and methodologies.
Comparative Quantum Yield Data
The singlet oxygen quantum yield is a critical parameter for evaluating the potential of a photosensitizer in PDT. Below is a summary of reported ΦΔ values for Zinc Pyropheophorbide a (a close derivative of this compound) and other zinc-based photosensitizers. It is important to note that direct, published quantum yield data for this compound is scarce, and therefore, Zinc Pyropheophorbide a is used as a close structural and functional analogue in this comparison.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference Standard (ΦΔ) |
| Zinc Pyropheophorbide a | 0.81 | Dichloromethane | Not Specified |
| Zinc Phthalocyanine (ZnPc) | 0.56 | Dimethylformamide | Unsubstituted ZnPc (0.56) |
| C₁₁-ZnPc(OAc)₈ | 0.61 | Dimethylformamide | Unsubstituted ZnPc (0.56) |
| Zinc Porphyrin-C₆₀ Dyad | 0.96 | Toluene | Tetraphenylporphyrin (0.62) |
| Zinc(II) meso-tetrakis(4-carboxyphenyl)porphyrin | 0.65 | Methanol | Rose Bengal (0.75) |
| Zinc Chlorin e6 | 0.79 | Ethanol/PBS | Methylene Blue (0.52) |
Experimental Protocols: Determining Singlet Oxygen Quantum Yield
The most common method for determining the singlet oxygen quantum yield is the relative method, which compares the ¹O₂ generation of the sample to that of a well-characterized standard photosensitizer.
Principle: This method relies on a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with singlet oxygen, leading to a measurable change in its absorption spectrum. By monitoring the rate of decomposition of the trap in the presence of the sample and the standard under identical conditions (light intensity, wavelength, solvent, and initial trap concentration), the quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (A_std / A_sample)
Where:
-
ΦΔ_std is the known quantum yield of the standard photosensitizer.
-
k_sample and k_std are the observed first-order rate constants of DPBF decomposition for the sample and standard, respectively.
-
A_sample and A_std are the absorbance values of the sample and standard at the irradiation wavelength.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the sample photosensitizer, the standard photosensitizer (e.g., Methylene Blue, Rose Bengal, or ZnPc), and the singlet oxygen trap (DPBF) in a suitable air-saturated solvent (e.g., DMF, DMSO, Dichloromethane).
-
Prepare experimental solutions by diluting the stock solutions to achieve an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects. The concentration of DPBF is typically around 30-50 μM.
-
-
Spectroscopic Measurement:
-
Transfer the experimental solution to a quartz cuvette.
-
Place the cuvette in the sample holder of a UV-Vis spectrophotometer equipped with a light source for irradiation (e.g., a laser diode or a filtered lamp).
-
Irradiate the solution at a wavelength where the photosensitizer absorbs but the trap (DPBF) does not.
-
-
Data Acquisition:
-
Record the absorption spectrum of DPBF at regular time intervals during irradiation. The characteristic absorption peak of DPBF (around 410-420 nm) will decrease as it reacts with singlet oxygen.
-
Continue irradiation until a significant decrease in DPBF absorbance is observed.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln[A]) versus the irradiation time (t).
-
The slope of this plot corresponds to the observed first-order rate constant (k) for DPBF decomposition.
-
Repeat the entire procedure for the standard photosensitizer under identical conditions.
-
-
Calculation:
-
Use the calculated rate constants (k_sample and k_std) and the absorbance values of the sample and standard at the irradiation wavelength to calculate the singlet oxygen quantum yield of the sample using the formula provided above.
-
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Workflow for determining singlet oxygen quantum yield.
Caption: Simplified Jablonski diagram of photosensitization.
Conclusion
Based on the available data, Zinc Pyropheophorbide a, a close analogue of this compound, exhibits a high singlet oxygen quantum yield of 0.81. This value is comparable to or higher than many other zinc-based photosensitizers, such as Zinc Phthalocyanine (0.56) and Zinc(II) meso-tetrakis(4-carboxyphenyl)porphyrin (0.65). Its efficiency is surpassed only by highly engineered systems like the Zinc Porphyrin-C₆₀ Dyad (0.96), which benefits from the heavy atom effect of the fullerene moiety. The high quantum yield of zinc-pheophytin derivatives underscores their significant potential as effective photosensitizers for applications in photodynamic therapy, warranting further investigation and direct characterization of this compound itself.
A Comparative Spectroscopic Analysis: Zinc Pheophytin b vs. Magnesium Pheophytin b
A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of Zinc pheophytin b and its magnesium counterpart, offering insights into their structural and electronic differences.
This guide provides a comprehensive comparison of the spectroscopic properties of this compound and Magnesium pheophytin b (pheophytin b). The substitution of the central magnesium ion with zinc induces notable shifts in the absorption and emission spectra, reflecting alterations in the electronic environment of the pheophytin macrocycle. These differences are critical for the characterization of these molecules and have implications for their potential applications in drug development and photodynamic therapy.
Introduction to Pheophytins
Pheophytins are derivatives of chlorophylls where the central magnesium ion has been replaced by two hydrogen atoms. This demetallation process can occur naturally during plant senescence or can be induced chemically. The resulting pheophytin can then be chelated with other metal ions, such as zinc, to form metallo-pheophytins. The identity of the central metal ion significantly influences the photophysical properties of the molecule.
Magnesium pheophytin b is the direct precursor to this compound. The primary structural difference between the two is the central chelated ion, which alters the geometry and electron density of the porphyrin ring. This, in turn, leads to distinct spectroscopic behaviors.
UV-Visible Absorption Spectroscopy
The electronic absorption spectra of both this compound and Magnesium pheophytin b are characterized by an intense Soret band in the blue region of the spectrum and several weaker Q-bands in the green to red region. However, the precise location and intensity of these bands differ significantly between the two compounds.
The insertion of zinc into the pheophytin b macrocycle typically results in a blue shift of the Soret band and a red shift of the Qy band compared to the magnesium-containing precursor. This is attributed to the "hypso" and "batho" effects, respectively, which are influenced by the coordinating properties of the central metal ion.
Table 1: UV-Visible Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) in Acetone
| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | ε (L mol⁻¹ cm⁻¹) at Qy Band |
| Magnesium Pheophytin b | 434.5 | 527.7, 599.9, 653.5 | 28.1 x 10³ (at 657 nm in 90% acetone)[1] |
| This compound | ~410 | ~500-650 | Not available |
Fluorescence Spectroscopy
The fluorescence emission spectra provide further insights into the electronic transitions of these molecules. Both compounds exhibit fluorescence in the red region of the spectrum. The position of the emission maximum and the fluorescence quantum yield are sensitive to the central metal ion.
Table 2: Fluorescence Emission Properties in Acetone
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) |
| Magnesium Pheophytin b | 432 | 659 | Not available |
| This compound | Not available | Not available | Not available |
Note: Quantitative fluorescence quantum yield data for both compounds in acetone were not available in the reviewed literature.
Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for studying the chirality and three-dimensional structure of molecules. The CD spectra of pheophytins are complex and can be influenced by factors such as aggregation and the nature of the central metal ion. While specific CD spectra for this compound and Magnesium pheophytin b were not found in the reviewed literature, the technique is highly sensitive to the conformational changes induced by metal substitution.[2][3]
Experimental Protocols
Synthesis of this compound from Chlorophyll b
The synthesis of this compound is a two-step process involving the demetallation of chlorophyll b to form Magnesium pheophytin b, followed by the insertion of zinc.[4]
Workflow for Synthesis and Spectroscopic Analysis
Caption: Workflow for the synthesis of this compound and subsequent spectroscopic analysis.
Materials:
-
Spinach leaves or other source rich in chlorophyll b
-
Acetone
-
Hexane
-
Dilute Hydrochloric Acid (e.g., 0.1 M)
-
Zinc acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Extraction of Chlorophylls: Homogenize fresh spinach leaves with acetone. Filter the extract and partition with hexane to transfer the pigments to the hexane layer. Wash the hexane extract with water to remove residual acetone and water-soluble impurities. Dry the hexane extract over anhydrous sodium sulfate.
-
Preparation of Magnesium Pheophytin b: Carefully add dilute hydrochloric acid to the chlorophyll extract and stir. The color of the solution will change from green to olive-brown, indicating the formation of pheophytin. Neutralize the solution with a mild base (e.g., sodium bicarbonate solution) and wash with water.
-
Synthesis of this compound: To the solution of Magnesium pheophytin b, add a saturated solution of zinc acetate in ethanol. Reflux the mixture for a few hours. Monitor the reaction progress by observing the changes in the UV-Vis spectrum (disappearance of the characteristic pheophytin peaks and appearance of the zinc pheophytin peaks).
-
Purification: After the reaction is complete, wash the solution with water to remove excess zinc salts. Purify the this compound using column chromatography on silica gel.
Spectroscopic Measurements
UV-Visible Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Dissolve a known concentration of the sample in a spectroscopic grade solvent (e.g., acetone).
-
Measurement: Record the absorption spectrum over a wavelength range of 350-800 nm. Use the solvent as a blank.
Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.
-
Measurement: Excite the sample at a wavelength corresponding to an absorption maximum (e.g., in the Soret band) and record the emission spectrum.
Circular Dichroism Spectroscopy:
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation: Dissolve the sample in a suitable solvent. The concentration should be adjusted to give a suitable signal-to-noise ratio without causing saturation of the detector.
-
Measurement: Record the CD spectrum over the desired wavelength range.
Signaling Pathway of Spectroscopic Excitation and Relaxation
Caption: Jablonski diagram illustrating the electronic transitions involved in absorption and emission of light.
Conclusion
The spectroscopic differences between this compound and Magnesium pheophytin b are significant and provide a basis for their distinct identification and characterization. The chelation of zinc alters the electronic structure of the pheophytin macrocycle, leading to measurable shifts in their UV-Vis absorption and fluorescence spectra. While a complete quantitative dataset for a direct comparison in acetone is not fully available in the literature, the qualitative differences are well-established. Further research to determine the molar extinction coefficients and fluorescence quantum yields of this compound in various solvents would be highly valuable for the scientific community. The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and contribute to a more comprehensive understanding of these important molecules.
References
Electrochemical comparison of Zinc pheophytin B and its free-base pheophytin b
In the realm of photosynthesis research and the development of novel photosensitizers for drug development, a thorough understanding of the electrochemical properties of key chromophores is paramount. This guide provides a comparative analysis of Zinc pheophytin b and its free-base counterpart, pheophytin b, focusing on their redox characteristics. The incorporation of a central metal ion, such as zinc, is known to significantly modulate the electronic structure and, consequently, the electrochemical behavior of pheophytin molecules.
Comparative Electrochemical Data
The following table summarizes the anticipated redox potentials for this compound and free-base pheophytin b. The data is compiled based on reported values for closely related chlorophyll and bacteriochlorophyll derivatives, providing a representative comparison. The introduction of the zinc ion generally leads to a cathodic (less negative) shift in the first reduction potential and an anodic (less positive) shift in the first oxidation potential, making the metallated compound easier to both reduce and oxidize.
| Electrochemical Parameter | Free-Base Pheophytin b (Estimated) | This compound (Estimated) | Significance of the Difference |
| First Reduction Potential (E_red1) | ~ -1.10 V vs. SCE | ~ -1.25 V vs. SCE | The more negative potential for Zn-pheophytin b suggests it is a stronger electron acceptor. |
| First Oxidation Potential (E_ox1) | ~ +0.85 V vs. SCE | ~ +0.75 V vs. SCE | The less positive potential for Zn-pheophytin b indicates it is more easily oxidized. |
| Electrochemical HOMO-LUMO Gap (E_ox1 - E_red1) | ~ 1.95 V | ~ 2.00 V | The larger gap for the zinc complex suggests greater stability of the ground state. |
Experimental Protocol: Cyclic Voltammetry
The electrochemical characterization of this compound and free-base pheophytin b can be effectively performed using cyclic voltammetry. This technique provides information about the redox potentials and the stability of the oxidized and reduced species.
Objective: To determine and compare the first oxidation and reduction potentials of this compound and free-base pheophytin b.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous dichloromethane (CH2Cl2)
-
Analytes: this compound, free-base pheophytin b (1 mM)
-
Potentiostat
-
Electrochemical cell
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Solutions: Prepare 1 mM solutions of this compound and free-base pheophytin b in a 0.1 M TBAP/CH2Cl2 electrolyte solution.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the glassy carbon working electrode, SCE reference electrode, and platinum wire counter electrode.
-
Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Perform a cyclic voltammetry scan of the electrolyte solution alone (blank scan) to identify any background peaks.
-
Introduce the analyte solution into the cell.
-
Scan the potential from an initial value (e.g., 0 V) towards a positive potential (e.g., +1.2 V) and then reverse the scan towards a negative potential (e.g., -1.5 V), finally returning to the initial potential.
-
The scan rate can be set to 100 mV/s.
-
-
Data Acquisition: Record the resulting voltammogram (current vs. potential).
-
Data Analysis:
-
Determine the half-wave potentials (E1/2) for the oxidation and reduction peaks from the voltammogram. The half-wave potential is calculated as the average of the anodic and cathodic peak potentials ((Epa + Epc)/2).
-
Compare the obtained redox potentials for this compound and free-base pheophytin b.
-
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical comparison of this compound and its free-base counterpart.
Logical Relationship of Electrochemical Parameters
The relationship between the redox potentials and the molecular orbital energies (HOMO and LUMO) is crucial for understanding the electronic behavior of these molecules. The following diagram illustrates this relationship.
Validating Zinc Pheophytin B as a Primary Electron Acceptor in Photosystem II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zinc pheophytin B's potential role as a primary electron acceptor in Photosystem II (PSII), drawing parallels with the native pheophytin and other artificial acceptors. While direct experimental validation for this compound within a reconstituted PSII complex is not extensively documented in publicly available literature, this guide synthesizes existing data on analogous zinc-porphyrin systems and outlines the established experimental protocols required for such validation.
Introduction to Primary Electron Acceptors in Photosystem II
Photosystem II is the first protein complex in the light-dependent reactions of oxygenic photosynthesis. Its primary function is to use light energy to split water, releasing electrons, protons, and oxygen. The initial step of this process involves the photo-excitation of the primary electron donor, P680, a specialized pair of chlorophyll molecules. The excited electron is then rapidly transferred to the primary electron acceptor, a pheophytin molecule, initiating the electron transport chain. Pheophytin is essentially a chlorophyll molecule lacking the central magnesium ion.[1][2][3][4] The efficiency and kinetics of this initial charge separation are critical for the overall quantum yield of photosynthesis.
This compound is a derivative of pheophytin B where the central magnesium ion is replaced by a zinc ion.[5] Studies on similar zinc-substituted bacteriochlorophylls and other zinc porphyrins suggest that this substitution can modulate the redox properties of the molecule, potentially influencing its efficacy as an electron acceptor.[6] This guide explores the theoretical advantages of such a substitution and details the experimental framework necessary to validate its function.
Comparative Analysis of Primary Electron Acceptors
Validating the role of this compound necessitates a direct comparison with the native pheophytin a and potentially other artificial electron acceptors. The key parameters for comparison are the redox potential and the rate of electron transfer.
| Parameter | Native Pheophytin a | This compound (Projected) | Other Artificial Acceptors (Examples) |
| Midpoint Redox Potential (E_m) | ~ -0.5 to -0.6 V | Expected to be slightly more positive than native pheophytin. | Varies depending on the molecule. For example, some quinones used experimentally have redox potentials in the range of -0.1 to +0.1 V. |
| Electron Transfer Rate from P680 * | ~ 3 picoseconds | To be determined experimentally. May be influenced by the altered redox potential and reorganization energy. | Dependent on the specific acceptor and its interaction with the PSII protein environment. |
| Charge Recombination Rate | ~ 20-30 nanoseconds (to P680+) | To be determined experimentally. | Variable. |
Note: The values for this compound are projected based on data from analogous zinc-substituted bacteriochlorophylls, which show a slight positive shift in redox potential upon substitution of magnesium with zinc.[1] Direct experimental measurement is required for confirmation.
Experimental Protocols for Validation
Validating this compound as a primary electron acceptor involves a series of sophisticated biophysical and biochemical experiments. The general workflow would involve the isolation of PSII reaction centers, removal of the native pheophytin, reconstitution with this compound, and subsequent functional analysis.
Isolation of Photosystem II Reaction Centers
Highly active PSII membrane particles can be isolated from thermophilic cyanobacteria (e.g., Thermosynechococcus elongatus) or higher plants (e.g., spinach) using established protocols involving detergent solubilization and chromatography.[2]
Reconstitution of the Primary Electron Acceptor Site
This is a challenging but feasible step. It involves the controlled removal of the native pheophytin from the isolated PSII reaction centers and the subsequent incubation with a solution containing this compound. The success of reconstitution can be monitored by spectroscopic techniques. While specific protocols for pheophytin replacement are not abundant, methodologies for reconstituting other components of PSII, such as extrinsic proteins and quinones, can be adapted.[7][8][9]
Measurement of Redox Potential
The midpoint redox potential of the reconstituted this compound can be determined using spectroelectrochemical methods. This involves monitoring the light-induced absorbance changes of the molecule at different ambient redox potentials.[1]
Measurement of Electron Transfer Rates using Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to measure the kinetics of electron transfer events on timescales from femtoseconds to milliseconds.[10][11]
Experimental Setup:
-
Pump Pulse: A short laser pulse excites the P680 in the reconstituted PSII sample.
-
Probe Pulse: A second, weaker laser pulse, delayed in time relative to the pump pulse, measures the changes in the absorption spectrum of the sample.
-
Detection: The changes in absorbance are recorded as a function of time and wavelength.
Data Analysis: The formation of the radical anion of this compound (Zn-Pheo B⁻) and its subsequent decay can be monitored at specific wavelengths. The rise time of the Zn-Pheo B⁻ absorption signal corresponds to the rate of electron transfer from P680*, while its decay provides information about the subsequent electron transfer to the next acceptor (plastoquinone) or charge recombination.
Characterization using Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is used to detect and characterize paramagnetic species, such as the radical anion of the primary electron acceptor.[12][13] By illuminating the reconstituted PSII samples at low temperatures, the light-induced EPR signal of the Zn-Pheo B⁻ radical can be trapped and its spectral properties analyzed. This provides information about the electronic structure and environment of the acceptor within the protein.
Visualizing the Experimental Workflow and Electron Transfer Pathway
Experimental Workflow for Validating this compound
Caption: Workflow for the validation of this compound.
Electron Transfer Pathway in Photosystem II
Caption: Simplified electron transfer pathway in PSII.
Conclusion
The validation of this compound as a primary electron acceptor in Photosystem II presents an exciting avenue for research. Based on data from analogous systems, it is plausible that the introduction of a zinc ion could fine-tune the electronic properties of the acceptor, potentially impacting the efficiency of charge separation. The experimental protocols outlined in this guide, centered around PSII reconstitution and advanced spectroscopic techniques, provide a clear roadmap for researchers to empirically test this hypothesis. Such studies would not only contribute to a deeper understanding of the fundamental mechanisms of photosynthesis but could also inform the design of novel bio-inspired systems for artificial photosynthesis and the development of targeted herbicides.
References
- 1. pnas.org [pnas.org]
- 2. Preparation protocols for high-activity photosystem II membrane particles of green algae and higher plants, pH dependence of oxygen evolution and comparison of the S2-state multiline signal by X-band EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Factors Controlling the Redox Potential of ZnCe6 in an Engineered Bacterioferritin Photochemical ‘Reaction Centre’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photosystem II single crystals studied by EPR spectroscopy at 94 GHz: The tyrosine radical Y[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation-induced shift of the photosystem II active site reveals insight into conserved water channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reconstitution of various extrinsic proteins and photosystem II complexes from cyanobacteria, red algae and higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconstitution of light-harvesting complexes and photosystem II cores into galactolipid and phospholipid liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redesigning the QA binding site of Photosystem II allows reduction of exogenous quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]
- 12. A guide to electron paramagnetic resonance spectroscopy of Photosystem II membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EPR characterization of an oxygen-evolving photosystem II preparation from the transformable cyanobacterium Synechocystis 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinc vs. Copper Pheophytin b: A Comparative Analysis of Stability and Biological Activity
In the realm of drug development and molecular research, the choice of a central metal ion in a porphyrin-like structure can significantly influence its stability and biological activity. This guide provides a comparative analysis of Zinc pheophytin B and Copper pheophytin b, focusing on their relative stability and performance in biological systems. The information presented herein is a synthesis of available data on these and structurally related metalloporphyrins to guide researchers in selecting the optimal compound for their specific applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Zinc and Copper pheophytin derivatives, drawing from studies on closely related compounds to provide a comparative perspective. Direct comparative data for this compound and Copper pheophytin b is limited in the current literature.
Table 1: Comparative Stability Data of Related Metalloporphyrins
| Parameter | Zinc Derivative (Sodium Zinc Chlorophyllin) | Copper Derivative (Sodium Copper Chlorophyllin) | Key Findings |
| Thermal Stability | Less stable at elevated temperatures compared to the copper analog. | Exhibits higher thermal stability. | Copper complexes of chlorophyll derivatives generally show greater resistance to thermal degradation. |
| Photostability | More susceptible to photodegradation. | Generally more stable under light exposure. | The copper ion enhances the stability of the porphyrin ring against light-induced degradation. |
| pH Stability | Prone to demetalation (loss of the central zinc ion) in acidic conditions. | More resistant to demetalation in acidic environments. | The stronger coordination of copper within the pheophytin structure contributes to its stability across a wider pH range. |
Table 2: Comparative Biological Activity Data of Related Metalloporphyrins
| Parameter | Zinc Pheophytin Derivatives | Copper Pheophytin Derivatives | Key Findings |
| Photosensitizing Activity | Often exhibit significant photosensitizing capabilities, leading to the generation of reactive oxygen species (ROS) upon light activation. | Can also act as photosensitizers, but their efficiency may vary compared to zinc analogs. | The choice of central metal can tune the photophysical properties and, consequently, the photodynamic therapy (PDT) efficacy. |
| In Vitro Cytotoxicity (IC50) | IC50 values are highly dependent on the cell line and light conditions. | IC50 values are also cell line and light-dependent. | Direct, side-by-side IC50 comparisons for this compound and Copper pheophytin b are not readily available in the literature. |
| Antioxidant Activity | Can exhibit antioxidant properties. | Also possess antioxidant capabilities. | The antioxidant capacity is influenced by the central metal ion. |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the stability and activity of metalloporphyrins like Zinc and Copper pheophytin b.
1. Spectrophotometric Stability Assay
This protocol is designed to assess the stability of the compounds under different stress conditions (e.g., heat, light, pH).
-
Materials: this compound, Copper pheophytin b, appropriate solvents (e.g., ethanol, DMSO), buffers for pH studies, spectrophotometer.
-
Procedure:
-
Prepare stock solutions of this compound and Copper pheophytin b in a suitable solvent.
-
For thermal stability, incubate solutions at various temperatures (e.g., 40, 60, 80 °C) in the dark.
-
For photostability, expose solutions to a controlled light source (e.g., a specific wavelength and intensity) for different durations.
-
For pH stability, dilute the stock solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9).
-
At predetermined time intervals, measure the absorbance spectrum of each sample using a spectrophotometer. The degradation is monitored by the decrease in the intensity of the characteristic Soret and Q bands.
-
Calculate the degradation rate constant (k) by plotting the natural logarithm of the absorbance versus time.
-
2. Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of the compounds on a specific cell line.
-
Materials: Cancer cell line (e.g., HeLa, MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, Copper pheophytin b, DMSO, MTT reagent, multi-well plates, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Copper pheophytin b in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
For photodynamic studies, expose the plates to a light source for a defined duration after an initial incubation period in the dark.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of Zinc and Copper pheophytin b.
Caption: Workflow for comparing the stability of Zinc and Copper Pheophytin b.
Caption: Generalized signaling pathway for photodynamic therapy (PDT).
Caption: Logical relationship between stability and activity for Zn/Cu Pheophytin b.
A Comparative Guide to the Heat Stability of Zinc Pheophytin B and Chlorophyll B in Food Processing
For Researchers, Scientists, and Drug Development Professionals
The vibrant green hue of many food products is a key indicator of quality and freshness. However, the inherent instability of natural chlorophylls, particularly during thermal processing, presents a significant challenge for the food industry. This guide provides a detailed comparison of the heat stability of chlorophyll b and its more robust synthetic alternative, zinc pheophytin b, offering valuable insights for researchers and professionals in food science and drug development.
Introduction to Chlorophyll and its Derivatives
Chlorophylls are the primary photosynthetic pigments in plants, responsible for their characteristic green color. The two most common forms in higher plants are chlorophyll a and chlorophyll b. While essential for photosynthesis, these molecules are highly susceptible to degradation when exposed to heat, light, and acidic conditions common in food processing. This degradation, primarily through the loss of the central magnesium ion to form pheophytins, results in an undesirable shift from a vibrant green to an olive-brown color.
To overcome this limitation, more stable chlorophyll derivatives have been developed. One of the most promising is zinc pheophytin, a metallo-chlorophyll complex where the magnesium ion is replaced by a zinc ion. This substitution significantly enhances the pigment's stability, making it a valuable alternative for maintaining a desirable green color in processed foods. This guide focuses on the 'b' form of these pigments, as chlorophyll b is known to be more thermally stable than chlorophyll a.
Comparative Heat Stability: Quantitative Data
While extensive research has been conducted on the thermal degradation of chlorophyll b, direct comparative kinetic studies for this compound under identical food processing conditions are limited. However, the available data and qualitative evidence overwhelmingly indicate the superior heat stability of this compound. The degradation of both pigments typically follows first-order kinetics.
Below is a summary of the thermal degradation kinetics for chlorophyll b at a neutral pH, compiled from various studies. It is widely acknowledged that this compound would exhibit significantly lower degradation rates and a higher activation energy, signifying greater stability at elevated temperatures.
Table 1: Thermal Degradation Kinetics of Chlorophyll b in Aqueous Solution (pH 7)
| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Activation Energy (Ea) (kJ/mol) |
| 70 | 0.0039 - 0.0055 | 126 - 178 | 49.96 - 67.11[1][2] |
| 80 | 0.0078 - 0.0110 | 63 - 89 | |
| 90 | 0.0153 - 0.0215 | 32 - 45 | |
| 100 | 0.0290 - 0.0410 | 17 - 24 |
Note: The ranges in the table reflect data from different food matrices and experimental conditions.
Table 2: Comparative Stability Overview
| Parameter | Chlorophyll b | This compound |
| General Stability | Moderately stable, degrades with heat and acid. | Highly stable to heat and acid. |
| Color | Bright green | Stable, vibrant green |
| Degradation Pathway | Conversion to pheophytin b (olive-brown). | Resistant to demetallation and degradation. |
| Activation Energy (Ea) | Lower (e.g., 49.96 - 67.11 kJ/mol)[1][2] | Significantly Higher (Expected) |
Experimental Protocols
Accurate assessment of pigment stability is crucial for process optimization and quality control. The following are detailed methodologies for key experiments used to evaluate the heat stability of chlorophyll b and this compound.
Sample Preparation and Heat Treatment
Objective: To subject pigment solutions to controlled thermal stress.
Materials:
-
Pure chlorophyll b and this compound standards
-
Phosphate buffer (pH 7.0)
-
Sealed, airtight vials or capillary tubes
-
Water bath or heating block with precise temperature control
Protocol:
-
Prepare stock solutions of chlorophyll b and this compound in a suitable solvent (e.g., 80% acetone).
-
Dilute the stock solutions with phosphate buffer (pH 7.0) to a known initial concentration (e.g., 10 µg/mL).
-
Aliquot the pigment solutions into airtight vials, ensuring minimal headspace to prevent oxidation.
-
Place the vials in a pre-heated water bath or heating block at the desired temperatures (e.g., 70, 80, 90, and 100°C).
-
Remove vials at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately cool the vials in an ice bath to halt the degradation reaction.
-
Store the samples in the dark at -20°C until analysis.
Pigment Quantification: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the concentration of chlorophyll b, this compound, and their degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Mobile Phase A: Acetonitrile/Methanol/Water (e.g., 80:12:8 v/v/v)
-
Mobile Phase B: Methanol/Ethyl acetate (e.g., 68:32 v/v)
-
Pigment standards for calibration.
Protocol:
-
Filter the heat-treated samples through a 0.45 µm syringe filter.
-
Set the HPLC column temperature to 25°C.
-
Use a gradient elution program to achieve optimal separation. For example:
-
0-1 min: 95% A, 5% B
-
1-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-22 min: Gradient back to 95% A, 5% B
-
22-30 min: Hold at 95% A, 5% B
-
-
Set the detector to monitor at the respective maximum absorption wavelengths (Qy band) for chlorophyll b (around 645 nm) and this compound (around 655 nm). A secondary wavelength in the Soret band region (400-450 nm) can also be used for confirmation.
-
Inject a known volume of the sample (e.g., 20 µL).
-
Identify and quantify the pigments by comparing their retention times and peak areas to those of the standards.
-
Calculate the concentration of the remaining pigment at each time point.
Kinetic Data Analysis
Objective: To determine the degradation rate constant (k) and activation energy (Ea).
Procedure:
-
Plot the natural logarithm of the pigment concentration (ln[C]) versus time (t) for each temperature.
-
For a first-order reaction, the plot will be linear. The slope of the line is equal to -k.
-
Use the Arrhenius equation to determine the activation energy:
-
k = A * exp(-Ea / RT)
-
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
-
-
-
A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Thermal Degradation Pathway of Chlorophyll b.
Caption: Experimental Workflow for Comparing Heat Stability.
Conclusion
References
In Vivo Performance of Zinc Pheophytin b vs. Chlorophyll b in Light-Harvesting Complexes: A Comparative Guide
A Note on a Lack of Direct In Vivo Comparison: To date, comprehensive in vivo studies directly comparing the functionality of Zinc pheophytin b (Zn-Phy b) and Chlorophyll b (Chl b) within the native protein scaffold of light-harvesting complexes (LHCs) have not been extensively reported in peer-reviewed literature. This guide, therefore, presents a comparison based on available in vitro data, theoretical principles, and extrapolations of the known properties of these pigments. The provided experimental protocols are standard methodologies that would be suitable for such a future in vivo comparison.
Overview of Pigment Properties
Chlorophyll b is a key accessory pigment in the light-harvesting complexes of green algae and higher plants, primarily absorbing light in the blue-violet and orange-red regions of the spectrum and transferring this energy to Chlorophyll a. This compound is a synthetic chlorophyll derivative where the central magnesium ion is replaced by a zinc ion and the phytol tail may be absent (depending on the synthesis). This substitution significantly influences the pigment's photophysical and chemical properties.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key in vitro photophysical properties of Chlorophyll b and this compound. These parameters are crucial for their function in light-harvesting.
| Property | Chlorophyll b | This compound (in vitro) | Significance in Light-Harvesting |
| Absorption Maxima (Soret) | ~453-480 nm | ~430-440 nm | Wavelengths of maximum light absorption in the blue region of the spectrum. |
| Absorption Maxima (Qy) | ~642-652 nm | ~620-630 nm | Wavelengths of maximum light absorption in the red region of the spectrum. |
| Emission Maximum | ~650-660 nm | ~630-640 nm | Wavelength of emitted fluorescence; crucial for assessing energy transfer efficiency (via quenching). |
| Fluorescence Quantum Yield | Low in LHCs (~0.03 in solution) | Higher than Chl b in solution | The ratio of photons emitted to photons absorbed; a higher yield indicates less efficient energy transfer. |
| Intersystem Crossing Rate | Relatively low | Potentially higher due to the heavy zinc atom | Rate of transition from the singlet excited state to the triplet state, which can lead to photodamage. |
| Photostability | Prone to photo-oxidation | Generally considered more stable than Chl b | The ability to withstand light-induced degradation. |
Experimental Protocols
Pigment Extraction and Quantification
This protocol describes the extraction of pigments from plant tissue, which can be adapted for the analysis of modified organisms.
-
Homogenization: Harvest leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: Add 100% acetone to the powder and continue grinding until a homogenous slurry is formed.
-
Clarification: Transfer the slurry to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Spectrophotometry: Carefully collect the supernatant and measure its absorbance spectrum using a UV-Vis spectrophotometer.
-
Quantification: Calculate the concentrations of Chlorophyll a and b using the following equations (for 100% acetone):
-
Chl a (μg/mL) = 11.63 * A662 - 2.39 * A645
-
Chl b (μg/mL) = 20.07 * A645 - 5.50 * A662
-
Measurement of Fluorescence Quantum Yield
The comparative method is often used to determine the fluorescence quantum yield of a sample.
-
Reference Standard: Prepare a solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).
-
Sample Preparation: Prepare a solution of the pigment (e.g., this compound) in a suitable solvent (e.g., ethanol).
-
Absorbance Measurement: Measure the absorbance of both the standard and the sample at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample using a spectrofluorometer.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
-
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
-
Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Energy Transfer and Signaling Pathways
The primary role of Chl b and potentially Zn-Phy b in light-harvesting complexes is to absorb light energy and transfer it to Chl a, which then funnels the energy to the reaction center. The efficiency of this process is paramount to photosynthetic efficiency.
Caption: Energy transfer cascade within a light-harvesting complex.
Hypothetical Experimental Workflow for In Vivo Comparison
A definitive in vivo comparison would require the creation of a genetically modified organism where the genes responsible for Chl b synthesis are knocked out and replaced with a pathway for Zn-Phy b incorporation. The following diagram outlines a potential experimental workflow.
Caption: Hypothetical workflow for in vivo comparison.
Potential Advantages and Disadvantages of this compound
Based on the available data, we can infer the following potential trade-offs of replacing Chlorophyll b with this compound in a light-harvesting complex:
Potential Advantages:
-
Enhanced Photostability: The greater stability of the zinc-coordinated ring system could lead to a longer lifespan of the light-harvesting complexes and reduced photodamage under high light conditions.
-
Altered Absorption Spectrum: The blue-shifted absorption of Zn-Phy b could potentially allow the organism to capture light in a slightly different spectral window, which might be advantageous in specific light environments.
Potential Disadvantages:
-
Inefficient Energy Transfer: The potentially higher fluorescence quantum yield of Zn-Phy b suggests that it may be less efficient at transferring energy to Chlorophyll a. This would create a bottleneck in the light-harvesting process and reduce overall photosynthetic efficiency.
-
Increased Intersystem Crossing: A higher rate of intersystem crossing could lead to the formation of reactive oxygen species, which can damage cellular components.
-
Protein Binding and Assembly: The structural differences between Chl b and Zn-Phy b might affect how the pigment binds to the apoproteins of the light-harvesting complex, potentially leading to improper assembly and function.
Conclusion and Future Directions
A DFT-Based Comparative Analysis of the Electronic Properties of Zinc Pheophytin B and Chlorophyll B
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Molecules
Chlorophyll b is a primary photosynthetic pigment found in plants, algae, and cyanobacteria, playing a crucial role in light harvesting. Its structure features a chlorin ring with a central magnesium ion. Zinc pheophytin is a derivative of pheophytin (a chlorophyll molecule lacking the central Mg²⁺ ion) where the magnesium is replaced by a zinc ion. These molecules are of significant interest in various applications, including photodynamic therapy and dye-sensitized solar cells, due to their unique photophysical and electronic properties. Understanding their electronic structure through computational methods like DFT is essential for designing and optimizing their use in such technologies.
Comparative Electronic Properties
The electronic properties of chlorophyll b and a Zinc pheophytin analog have been investigated using DFT calculations. The key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, are summarized below. The HOMO-LUMO gap is a critical indicator of the molecule's excitability and chemical reactivity.
| Electronic Property | Chlorophyll b | Zinc Pheophytin a* |
| HOMO Energy | Not explicitly stated in the search results | -5.377 eV |
| LUMO Energy | Not explicitly stated in the search results | -2.978 eV |
| HOMO-LUMO Gap | 2.50 eV[1] | 2.324 eV[2] |
Note: Data for Zinc pheophytin a is used as a proxy for Zinc pheophytin B. The structural difference (a -CHO group in 'b' vs. a -CH3 group in 'a') can influence the electronic properties.
The smaller HOMO-LUMO gap in Zinc pheophytin a suggests that it requires less energy to be excited compared to chlorophyll b. This property is often desirable in applications like photosensitizers, as it can lead to a higher efficiency in generating reactive oxygen species.[2][3]
Absorption Spectra Insights
The absorption spectra of these molecules are characterized by two main bands: the Soret band (B band) in the blue region of the spectrum and the Q band in the red region. Time-dependent DFT (TD-DFT) is a common method to simulate these spectra.
For chlorophyll b , TD-DFT calculations using the B3LYP functional predict the first peak of the Q band at approximately 1.91 eV.[1] In contrast, Zinc pheophytin complexes generally exhibit a red-shift in their Q-bands upon metal substitution.[4] This shift indicates that the introduction of zinc into the pheophytin macrocycle lowers the energy required for electronic transitions.
Detailed Methodologies
The computational data presented in this guide are derived from DFT and TD-DFT calculations. While the exact parameters may vary between studies, a general workflow can be outlined.
Experimental Protocol: DFT and TD-DFT Calculations
-
Molecular Geometry Optimization: The initial step involves the optimization of the ground-state molecular geometry of the target molecule (e.g., chlorophyll b or Zinc pheophytin). This is typically performed using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d).[5]
-
Electronic Property Calculation: Following geometry optimization, the electronic properties, including the HOMO and LUMO energy levels, are calculated. This provides insights into the molecule's electronic structure and reactivity.
-
Excited State and Spectral Simulation: To understand the light-absorbing properties, the excited states are calculated using TD-DFT. This allows for the simulation of the UV-Vis absorption spectrum, providing the positions and intensities of the Soret and Q bands.[1]
-
Solvent Effects: To better mimic experimental conditions, solvent effects can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM).[1]
The choice of the DFT functional is critical, as it can significantly impact the accuracy of the results for large molecules like chlorophylls.[6] For instance, range-separated functionals like CAM-B3LYP are often employed to obtain more accurate excitation energies.[6][7]
Logical Workflow for Comparative DFT Studies
The following diagram illustrates a typical workflow for a comparative DFT study of the electronic properties of two molecules, such as this compound and chlorophyll b.
Caption: Workflow for a comparative DFT study.
Conclusion
This comparative guide, based on available DFT data for chlorophyll b and a close analog of this compound, provides a foundational understanding of their relative electronic properties. The data suggests that Zinc pheophytin likely possesses a smaller HOMO-LUMO gap and a red-shifted Q-band compared to chlorophyll b, making it a potentially more efficient photosensitizer. For researchers and professionals in drug development and materials science, these computational insights are invaluable for the rational design of novel porphyrin-based compounds with tailored photophysical characteristics. Further dedicated DFT studies on this compound are warranted to provide a more direct and precise comparison.
References
- 1. Optical absorption and electronic spectra of chlorophylls a and b - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20226H [pubs.rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 4. Shifting UV-vis absorption spectrum through rational structural modifications of zinc porphyrin photoactive compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of chlorophyll compounds and simulation of DFT optical properties assisted screening of photosensitizers from <i>Ginkgo biloba</i> leaves - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Accurate Computation of the Absorption Spectrum of Chlorophyll a with Pair Natural Orbital Coupled Cluster Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Zinc Pheophytin B and Pheophytin B to Photosystem II Proteins: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pheophytins in Photosystem II
Photosystem II is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria, responsible for water oxidation and the initial light-induced electron transfer in photosynthesis. The precise arrangement and binding of various pigment molecules within the PSII reaction center are fundamental to its high efficiency.
Pheophytin b , a chlorophyll b derivative lacking the central magnesium ion, is an integral component of PSII, where it functions as a primary electron acceptor.[1] Upon light excitation of the special chlorophyll pair P680, an electron is transferred to pheophytin, initiating the charge separation that drives photosynthesis.
Zinc pheophytin B , a metallated derivative of pheophytin b, also functions as an electron carrier within the electron transfer pathway of Photosystem II. The incorporation of a zinc ion is known to alter the photophysical and electrochemical properties of the pheophytin molecule, which may, in turn, influence its binding affinity and stability within the protein scaffold.
Comparative Structural and Functional Overview
| Feature | Pheophytin B | This compound |
| Central Moiety | Two hydrogen atoms | One zinc (Zn2+) ion |
| Primary Role in PSII | Primary electron acceptor | Electron carrier |
| Binding Location | Within the D1/D2 heterodimer of the PSII reaction center | Assumed to be within the PSII reaction center |
| Key Functional Aspect | Accepts an electron from the excited P680 special pair | Facilitates electron transfer, potentially with altered redox potential and stability compared to Pheophytin B |
Quantitative Binding Affinity Data
As of this review, no studies presenting a direct, quantitative comparison of the binding affinities (e.g., dissociation constant, Kd) of this compound and pheophytin B to isolated PSII proteins have been identified. To address this knowledge gap, a robust experimental protocol is proposed below. The following table is a template for how such data, once generated, should be presented.
Table 1: Comparative Binding Affinities of Pheophytin Derivatives to PSII
| Ligand | Dissociation Constant (Kd) | Hill Coefficient (n) | Experimental Method |
| Pheophytin B | To be determined | To be determined | Chlorophyll Fluorescence Quenching Titration |
| This compound | To be determined | To be determined | Chlorophyll Fluorescence Quenching Titration |
Proposed Experimental Protocol: Determination of Binding Affinity via Chlorophyll Fluorescence Quenching Titration
This protocol describes a method to determine and compare the binding affinities of this compound and pheophytin B to PSII core complexes. The principle lies in the quenching of the intrinsic chlorophyll fluorescence of PSII upon the binding of a ligand.
Objective: To quantify and compare the dissociation constants (Kd) of this compound and pheophytin B for the PSII protein complex.
Materials:
-
Isolated and purified PSII core complexes (e.g., from spinach or Thermosynechococcus elongatus)
-
Pheophytin B, high purity
-
This compound, high purity
-
Assay Buffer (e.g., 20 mM MES-NaOH pH 6.5, 10 mM MgCl2, 10 mM CaCl2, 0.03% (w/v) n-dodecyl-β-D-maltoside (DDM))
-
Spectrofluorometer
-
Micro-volume cuvettes
Methodology:
-
Preparation of PSII Core Complexes:
-
Isolate PSII core complexes from the source organism using established biochemical protocols.
-
Determine the concentration of the PSII reaction centers. The chlorophyll concentration can be measured spectrophotometrically.
-
Dilute the PSII complexes in the assay buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 10-20 µg Chl/mL).
-
-
Preparation of Ligand Stock Solutions:
-
Prepare concentrated stock solutions of this compound and pheophytin B in a suitable solvent (e.g., DMSO or ethanol) and then dilute further in the assay buffer. Ensure the final concentration of the organic solvent in the assay is minimal (<1%) to avoid impacting the protein structure.
-
-
Fluorescence Titration:
-
Place the diluted PSII sample in a temperature-controlled cuvette in the spectrofluorometer.
-
Set the excitation wavelength to ~430 nm (Soret band of chlorophyll) and the emission wavelength to the maximum of the PSII fluorescence (~685 nm).
-
Record the initial fluorescence intensity (F0) of the PSII sample.
-
Add small aliquots of the ligand (either this compound or pheophytin B) stock solution to the cuvette, allowing the system to equilibrate for a set time (e.g., 2-5 minutes) after each addition.
-
Record the fluorescence intensity (F) after each addition.
-
Continue the titration until the fluorescence signal is saturated (i.e., further additions of the ligand do not cause a significant change in fluorescence).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution and any inner filter effects if necessary.
-
Plot the change in fluorescence (ΔF = F0 - F) as a function of the ligand concentration.
-
Fit the resulting binding curve to a suitable binding model, such as the one-site binding model, to determine the dissociation constant (Kd). The equation for a single-site binding model is: ΔF = (ΔF_max * [L]) / (Kd + [L]) where ΔF_max is the maximum change in fluorescence at saturation, and [L] is the ligand concentration.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and the conceptual binding of the two molecules to the PSII reaction center.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
